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  • Product: 3,4,5-Trimethyl-2-pyridinemethanol
  • CAS: 848696-99-1

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Perspectives on 3,4,5-Trimethyl-2-pyridinemethanol: A Critical Impurity in Proton Pump Inhibitor Development

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Pharmaceutical Development Document Type: Technical Whitepaper Executive Summary In the landscape of active pharmaceutical ingredient (API) man...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Pharmaceutical Development Document Type: Technical Whitepaper

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the control of process-related impurities is paramount to ensuring drug safety and efficacy. 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) is a critical, highly tracked intermediate and process-related impurity encountered during the synthesis of benzimidazole-based proton pump inhibitors (PPIs), most notably Omeprazole and its S-enantiomer, Esomeprazole.

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. The presence of this specific trimethyl-substituted pyridine derivative—often designated as Esomeprazole Impurity 16 —signals a divergence in the alkoxylation pathways of the API's pyridine building block. This whitepaper elucidates the physicochemical properties, mechanistic origins, analytical detection strategies, and synthetic isolation protocols for 3,4,5-Trimethyl-2-pyridinemethanol, providing a self-validating framework for drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the reactivity of 3,4,5-Trimethyl-2-pyridinemethanol requires a close look at its structural features. The molecule consists of an electron-rich pyridine ring fully substituted at the 3, 4, and 5 positions with methyl groups, and a hydroxymethyl group at the C-2 position.

The quantitative and structural data for this compound are summarized in the table below, cross-referenced from authoritative chemical databases like [1] and pharmaceutical standard providers such as [2] and [3].

PropertyValue
Chemical Name 3,4,5-Trimethyl-2-pyridinemethanol
CAS Registry Number 848696-99-1
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Canonical SMILES OCC1=NC=C(C(=C1C)C)C
InChIKey LHGBWURDKWZWLB-UHFFFAOYSA-N
Common Synonyms (3,4,5-Trimethylpyridin-2-yl)methanol; Esomeprazole Impurity 16
Storage Conditions 2-8°C (Refrigerator) to prevent oxidative degradation

Mechanistic Role in API Synthesis & Impurity Profiling

Proton pump inhibitors rely on a substituted pyridine ring linked via a methylsulfinyl group to a benzimidazole moiety[4]. The core pyridine intermediate for Omeprazole is 4-methoxy-3,5-dimethyl-2-pyridinemethanol[5].

The Causality of Impurity Formation

During the synthesis of the API precursor, variations in the starting materials (e.g., the presence of 3,4,5-trimethylpyridine instead of the standard 3,5-dimethylpyridine derivatives) or failure during the alkoxylation step (where a methoxy group is supposed to replace a leaving group at the C-4 position) leads to the formation of 3,4,5-trimethyl-2-pyridinemethanol[6].

When this impurity propagates through the synthetic sequence—undergoing chlorination, coupling with 2-mercaptobenzimidazole, and subsequent oxidation—it generates a des-methoxy, 4-methyl API analogue.

Why is this structurally significant? The 4-methoxy group in Omeprazole is a strong electron-donating group via resonance, which increases the pKa of the pyridine nitrogen. This basicity is essential for the drug's mechanism of action: accumulating in the highly acidic parietal cells and undergoing the acid-catalyzed Smiles rearrangement to form the active sulfenamide species. Replacing the methoxy group with a methyl group lowers the pyridine pKa, drastically altering the activation kinetics. Therefore, regulatory agencies mandate strict control of this impurity, as highlighted by reference standard suppliers like [7] and [6].

Pathway cluster_main Main API Pathway cluster_imp Impurity Pathway SM Pyridine Precursors (e.g., Lutidine/Collidine) Int_Main 4-Methoxy-3,5-dimethyl -2-pyridinemethanol SM->Int_Main Standard Alkoxylation Int_Imp 3,4,5-Trimethyl -2-pyridinemethanol SM->Int_Imp Variant / Side Reaction API Esomeprazole API Int_Main->API + Benzimidazole Thiol & Oxidation API_Imp Impurity 16 (4-Methyl API) Int_Imp->API_Imp + Benzimidazole Thiol & Oxidation

Divergent synthetic pathways leading to Esomeprazole API and Impurity 16.

Experimental Protocol: Analytical Detection (HPLC-UV/MS)

To ensure API quality and compliance with ICH Q3A guidelines, 3,4,5-Trimethyl-2-pyridinemethanol is tracked using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API (Esomeprazole) in a diluent (Water:Acetonitrile, 50:50 v/v) to a concentration of 1.0 mg/mL. Prepare a reference standard solution of 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) at 0.1% of the API concentration (1.0 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The C18 stationary phase provides optimal hydrophobic retention for the lipophilic trimethyl-substituted pyridine ring.

    • Mobile Phase A: 0.01 M Ammonium acetate buffer (pH adjusted to 7.0). Causality: Maintaining a neutral pH ensures the basic pyridine nitrogen (pKa ~ 6.0) remains unprotonated. If the pH drops below the pKa, the molecule ionizes, leading to poor retention and severe peak tailing.

    • Mobile Phase B: Acetonitrile.

    • Gradient Profile: Start at 10% B, hold for 2 mins, ramp to 80% B over 18 minutes, hold for 5 mins, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 280 nm (optimal for the substituted pyridine chromophore). For orthogonal confirmation, utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode. The impurity will exhibit a distinct [M+H]+ ion at m/z 152.1.

Workflow Prep Sample Prep (API in Diluent) Chrom RP-HPLC (C18, pH 7.0 Gradient) Prep->Chrom Detect Detection (UV 280nm / ESI-MS) Chrom->Detect Quant Quantification (vs 848696-99-1 Std) Detect->Quant

Step-by-step analytical workflow for the detection of 3,4,5-Trimethyl-2-pyridinemethanol.

Experimental Protocol: Synthesis of the Reference Standard

For analytical and toxicological profiling, highly pure reference standards (>99%) of 3,4,5-Trimethyl-2-pyridinemethanol must be synthesized[8]. The most robust method utilizes the classic Boekelheide rearrangement, which allows for the selective functionalization of the alpha-methyl group on the pyridine ring[4].

Step-by-Step Synthesis via Boekelheide Rearrangement
  • N-Oxidation: React 3,4,5-trimethylpyridine (1.0 eq) with 30% hydrogen peroxide (H₂O₂) in glacial acetic acid at 70°C for 12 hours.

    • Causality: This forms 3,4,5-trimethylpyridine N-oxide. The N-oxide oxygen acts as an internal nucleophile in the next step, specifically activating the C-2 methyl group for rearrangement.

  • Rearrangement: Isolate the N-oxide, dissolve it in excess acetic anhydride (Ac₂O), and heat to reflux (130°C) for 4 hours.

    • Causality: The N-oxide attacks the anhydride, forming an N-acetoxypyridinium intermediate. Deprotonation of the C-2 methyl group is followed by a [3,3]-sigmatropic rearrangement, transferring the acetoxy group to the alpha-carbon to yield (3,4,5-trimethylpyridin-2-yl)methyl acetate.

  • Hydrolysis: Treat the crude acetate intermediate with 10% aqueous sodium hydroxide (NaOH) at room temperature for 2 hours to cleave the ester bond. Extract the aqueous layer with dichloromethane (DCM).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 3,4,5-Trimethyl-2-pyridinemethanol.

Conclusion

The rigorous tracking of 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) is a testament to the precision required in modern pharmaceutical manufacturing. By understanding the mechanistic pathways that generate this impurity and employing causality-driven analytical methods (such as pH-controlled RP-HPLC), process chemists can effectively monitor and purge this compound. Ensuring the absence of this des-methoxy analogue guarantees the precise pKa profile required for the targeted activation of proton pump inhibitors in the human body.

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Exploratory

(3,4,5-trimethylpyridin-2-yl)methanol physical characteristics

An In-Depth Technical Guide to the Physical Characterization of (3,4,5-trimethylpyridin-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction (3,4,5-trimethylpyridin-2-yl)methanol is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Characterization of (3,4,5-trimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4,5-trimethylpyridin-2-yl)methanol is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in the pharmaceutical and chemical industries.[1][2] Pyridine scaffolds are integral to numerous marketed drugs due to their versatile chemical properties, which influence basicity, solubility, and hydrogen bond-forming capabilities.[2][3] The addition of methyl and hydroxymethyl functional groups to the pyridine ring, as in the case of (3,4,5-trimethylpyridin-2-yl)methanol, can significantly impact its physicochemical properties, reactivity, and potential biological activity.[1]

A precise and thorough characterization of the physical properties of any novel or specialized chemical entity is a foundational requirement in drug development and chemical synthesis. It ensures identity, purity, and provides critical data for formulation, process development, and quality control. This guide provides a comprehensive framework for the systematic physical characterization of (3,4,5-trimethylpyridin-2-yl)methanol, detailing both established identifiers and robust experimental protocols for determining key physical attributes. The methodologies described herein are grounded in standard laboratory techniques, emphasizing the causality behind experimental choices to ensure reliable and reproducible data generation.

Core Compound Identifiers

The initial step in characterizing any chemical compound is to consolidate its known identifiers from authoritative sources. This information provides a unique chemical identity and facilitates data retrieval and regulatory compliance.

IdentifierValueSource(s)
CAS Number 848696-99-1[4][5][6]
Molecular Formula C₉H₁₃NO[4][5][6]
Molecular Weight 151.21 g/mol [4]
Synonyms 3,4,5-Trimethyl-2-pyridinemethanol[4][5]
Recommended Storage 2-8°C, Refrigerator[4]

Molecular Structure and Inferred Properties

The molecular structure of (3,4,5-trimethylpyridin-2-yl)methanol dictates its physical and chemical behavior. The molecule consists of a pyridine core, which is aromatic and weakly basic, substituted with three methyl groups and a primary alcohol (hydroxymethyl group).

Caption: Molecular structure of (3,4,5-trimethylpyridin-2-yl)methanol.

Inferred Properties from Structure:

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the hydroxyl (-OH) group makes the molecule polar. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

  • Solubility: Based on the "like dissolves like" principle, the compound is expected to have some solubility in polar solvents like water, ethanol, and methanol, facilitated by hydrogen bonding.[7] Its solubility in nonpolar solvents like hexane is expected to be low. The three methyl groups contribute some nonpolar character, which may enhance solubility in less polar organic solvents like chloroform or dichloromethane compared to a non-methylated analogue.

  • Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to be protonated by acids. This suggests that the compound's solubility will be significantly higher in acidic aqueous solutions.[8]

Experimental Determination of Melting Point

The melting point is a critical physical property that provides a primary indication of a solid compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities tend to depress and broaden the melting range.[9] The capillary method is a standard and reliable technique for this determination.[10]

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Detailed Protocol
  • Sample Preparation:

    • Ensure the sample of (3,4,5-trimethylpyridin-2-yl)methanol is completely dry, as residual solvent can act as an impurity and depress the melting point.[11]

    • Place a small amount of the solid on a clean, dry surface (like a watch glass) and crush it into a fine powder with a spatula.

  • Capillary Tube Loading:

    • Obtain a glass capillary tube sealed at one end.[11]

    • Press the open end of the tube into the powdered sample to collect a small amount of material.

    • To pack the sample into the bottom, invert the tube and gently tap it on a hard surface, or drop it through a long, narrow glass tube to allow it to bounce and pack the solid.[9][11]

    • The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[11]

  • Measurement with a Digital Melting Point Apparatus (e.g., Mel-Temp):

    • Initial Rapid Determination: Set the apparatus to heat rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[11]

    • Place the loaded capillary tube into the sample holder.

    • Set the heating rate to a slow 1-2°C per minute. A slow rate is crucial for an accurate reading.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last crystal of the solid melts (the end of the melting range).

    • Repeat the measurement with a fresh sample and capillary tube to ensure consistency.

Experimental Determination of Solubility

Solubility data is vital for drug development, informing choices for reaction solvents, purification methods (crystallization), and formulation of dosage forms. A systematic approach involves both qualitative assessment and quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid classification of the compound's solubility in various media, which can indicate the presence of acidic or basic functional groups.[8]

  • Setup: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), Ethanol, Chloroform, Hexane).

  • Sample Addition: Add approximately 25 mg of (3,4,5-trimethylpyridin-2-yl)methanol to each test tube.

  • Solvent Addition: Add 0.75 mL of the respective solvent to each tube in three portions (0.25 mL each).[8]

  • Observation: After each addition, shake the tube vigorously for 30-60 seconds.[8][12] Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

  • Interpretation:

    • Solubility in water suggests high polarity.

    • Solubility in 5% HCl indicates the presence of a basic group (the pyridine nitrogen).

    • Solubility in 5% NaOH would indicate a strongly acidic group (not expected for this molecule).

    • Solubility in organic solvents (Ethanol, Chloroform, Hexane) provides information on its polarity profile.

Protocol 2: Quantitative Solubility by Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[7][13] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination

Caption: Generalized workflow for the shake-flask solubility method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of (3,4,5-trimethylpyridin-2-yl)methanol to a sealed glass vial containing a precise volume of the desired solvent (e.g., buffered water at a specific pH). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker bath (e.g., at 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that the solution has reached equilibrium.[7]

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vial.[7]

    • Carefully withdraw a sample of the clear supernatant using a syringe and pass it through a chemically inert filter (e.g., a 0.45 µm PTFE filter) that will not absorb the solute.[7]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

  • Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature and pH.[7]

General Workflow for Spectroscopic and Analytical Characterization

Caption: Standard workflow for the analytical characterization of a novel pyridine derivative.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A reverse-phase C18 column is often suitable.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) is a soft technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular formula.[2]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. For (3,4,5-trimethylpyridin-2-yl)methanol, characteristic peaks would include a broad O-H stretch (from the alcohol), C-H stretches (from methyl and aromatic groups), and C=N/C=C stretches from the pyridine ring.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information about the number and types of protons and carbons, their chemical environments, and their connectivity.[14]

Conclusion

The physical characterization of (3,4,5-trimethylpyridin-2-yl)methanol is a multi-faceted process that relies on a systematic application of established analytical techniques. While basic identifiers like molecular formula and weight are readily available, a full profile requires meticulous experimental work. The protocols detailed in this guide for determining melting point and solubility provide a robust framework for researchers to generate high-quality, reliable data. This information is not merely academic; it is a critical prerequisite for advancing a compound through the research and development pipeline, ensuring its suitability for further study and application in fields such as medicinal chemistry.

References

  • Pharmaffiliates. (3,4,5-Trimethylpyridin-2-yl)methanol. [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Wired Chemist. Determination of Melting Point. [Link]

  • University of Alberta. Melting Point Determination. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Wisconsin-Madison. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]

  • Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. [Link]

  • ChemSrc. 3,4,5-Trimethyl-2-pyridinemethanol. [Link]

  • LookChem. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

Sources

Foundational

3,4,5-Trimethyl-2-pyridinemethanol: Molecular Characterization and Impurity Profiling in API Synthesis

Executive Summary In the rigorous landscape of pharmaceutical manufacturing, controlling the synthetic pathways of Active Pharmaceutical Ingredients (APIs) is paramount to ensuring drug safety and efficacy. 3,4,5-Trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, controlling the synthetic pathways of Active Pharmaceutical Ingredients (APIs) is paramount to ensuring drug safety and efficacy. 3,4,5-Trimethyl-2-pyridinemethanol is a critical intermediate and known process impurity encountered during the synthesis of proton pump inhibitors (PPIs), most notably Omeprazole and Esomeprazole. Commercially tracked as Esomeprazole Impurity 16 , this compound arises from specific mechanistic deviations during the functionalization of the pyridine core.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its formation, and a self-validating analytical methodology for its quantification in API batches.

Molecular Identity and Physicochemical Properties

Understanding the exact molecular parameters of 3,4,5-Trimethyl-2-pyridinemethanol is the first step in developing robust chromatographic methods for its isolation. The quantitative data below summarizes its core chemical identity based on authoritative registries[1],[2].

PropertyValue
Chemical Name 3,4,5-Trimethyl-2-pyridinemethanol
Synonyms (3,4,5-Trimethylpyridin-2-yl)methanol; Esomeprazole Impurity 16
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS Registry Number 848696-99-1
Monoisotopic Mass 151.0997 Da
Target m/z[M+H]+ 152.2 m/z
SMILES String OCC1=NC=C(C(=C1C)C)C

Data supported by[2] and 1[1].

Mechanistic Causality: The Origin of Esomeprazole Impurity 16

As application scientists, we do not merely identify impurities; we must trace their mechanistic origins to engineer out the risk. The desired pyridine intermediate for Esomeprazole is 4-methoxy-3,5-dimethyl-2-pyridinemethanol . However, 3,4,5-Trimethyl-2-pyridinemethanol (Impurity 16) frequently emerges due to raw material contamination or a failure in the methoxylation step.

The Causality of Formation:

  • Raw Material Contamination: The synthesis of the pyridine core typically begins with 2,3,5-trimethylpyridine. If the starting material is contaminated with 2,3,4,5-tetramethylpyridine , the subsequent N-oxidation proceeds normally.

  • Bypassing Methoxylation: In the standard route, the 4-position of the pyridine ring is nitrated or chlorinated, followed by nucleophilic aromatic substitution with sodium methoxide to install the crucial 4-methoxy group. Because 2,3,4,5-tetramethylpyridine already possesses a methyl group at the 4-position, it acts as a steric and electronic block, completely bypassing the methoxylation step.

  • Polonovski Rearrangement: When the N-oxide intermediate is treated with acetic anhydride, it undergoes a Polonovski-type rearrangement. The acetate group is directed to the alpha-methyl group at position 2. Subsequent hydrolysis yields the 2-hydroxymethyl group.

  • Result: The resulting molecule is 3,4,5-Trimethyl-2-pyridinemethanol. If this impurity is not purged, it will react with 2-mercapto-5-methoxybenzimidazole in the final coupling step, creating an aberrant, inactive API analog.

G A 2,3,5-Trimethylpyridine (Standard Precursor) C 4-Methoxy-3,5-dimethyl- 2-pyridinemethanol A->C 1. N-Oxidation 2. Methoxylation 3. Rearrangement B 2,3,4,5-Tetramethylpyridine (Impurity Precursor) D 3,4,5-Trimethyl- 2-pyridinemethanol (Impurity 16) B->D 1. N-Oxidation 2. Rearrangement (Bypasses Methoxylation) E Esomeprazole API (High Purity) C->E Benzimidazole Coupling F Impurity Contaminated API (Out of Spec) D->F Aberrant Coupling

Figure 1: Synthetic divergence illustrating the formation of Impurity 16.

Self-Validating Analytical Methodology for LC-MS Quantification

To ensure absolute trustworthiness in batch release testing, the analytical protocol must be a self-validating system. We utilize Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI+).

Causality behind experimental choices: ESI+ is selected because the pyridine nitrogen readily protonates, offering exceptional sensitivity at m/z 152.2[M+H]+. A basic mobile phase (pH 9.0) is deliberately chosen to maintain the stability of the benzimidazole core of the API, preventing on-column degradation that could yield false impurity profiles.

Step-by-Step Protocol

Step 1: Preparation of Solutions

  • Diluent: Methanol:Water (50:50, v/v).

  • Reference Standard: Prepare a 1.0 µg/mL solution of highly pure in the diluent.

  • Test Sample: Dissolve the Esomeprazole API batch in the diluent to a concentration of 1.0 mg/mL.

Step 2: Chromatographic Separation

  • Column: C18, 100 x 2.1 mm, 1.7 µm. (Rationale: Sub-2-micron particles are chosen to provide sharp peak shapes and high theoretical plates, necessary to separate structurally similar pyridine derivatives).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Detection

  • Ionization Mode: ESI Positive.

  • Target Ions: Monitor m/z 152.2 (Impurity 16) and m/z 346.1 (Esomeprazole).

Step 4: Self-Validation Mechanism (Critical) A protocol is only as reliable as its internal controls. Execute the following sequence to validate the run:

  • Blank Verification: Inject the diluent first. Pass criteria: Absolute absence of a peak at m/z 152.2. This rules out column carryover.

  • System Suitability Test (SST): Inject a resolution mixture of Esomeprazole API and Impurity 16. Pass criteria: The resolution factor (Rs) between the two peaks must be > 2.0.

  • Spike-and-Recovery (Accuracy Check): Spike exactly 1.0 µg/mL of the Impurity 16 standard into the 1.0 mg/mL API sample. Calculate the recovered concentration. Pass criteria: Recovery must fall strictly between 95%–105%. If it falls outside this range, matrix-induced ion suppression is occurring in the ESI source, and the sample must be diluted further.

Conclusion

3,4,5-Trimethyl-2-pyridinemethanol (C9H13NO, MW 151.21) is more than just a chemical structure; it is a diagnostic marker for the integrity of the upstream synthetic process of proton pump inhibitors. By understanding the Polonovski-driven mechanism that generates this impurity and implementing a self-validating LC-MS protocol, drug development professionals can guarantee API purity, safeguard patient health, and maintain strict regulatory compliance.

References

  • Title: 3,4,5-TRIMETHYL-2-PYRIDINEMETHANOL - Inxight Drugs | Source: NCATS | URL: 1

  • Title: 3,4,5-Trimethyl-2-pyridinemethanol - CAS Common Chemistry | Source: American Chemical Society | URL:

  • Title: 3,4,5-Trimethyl-2-pyridinemethanol | CAS#:848696-99-1 | Source: Chemsrc | URL: 3

  • Title: Esomeprazole Impurity 16 | CAS No- 848696-99-1 | Source: Simson Pharma Limited | URL:

Sources

Exploratory

Orthogonal Spectroscopic Characterization of 3,4,5-Trimethyl-2-pyridinemethanol: A Technical Whitepaper

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Focus: Structural Elucidation, Spectroscopic Profiling (NMR, IR, MS), and Self-Validating Methodologies Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Focus: Structural Elucidation, Spectroscopic Profiling (NMR, IR, MS), and Self-Validating Methodologies

Executive Summary

In the highly regulated landscape of pharmaceutical drug development, the precise structural elucidation of active pharmaceutical ingredient (API) intermediates and degradants is non-negotiable. 3,4,5-Trimethyl-2-pyridinemethanol (CAS RN: 848696-99-1)[1], frequently cataloged as Esomeprazole Impurity 16 [2], is a critical highly-substituted pyridine derivative encountered during the synthesis and degradation profiling of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic behavior of this molecule. By leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical framework that ensures absolute confidence in structural assignments[3].

Structural Logic & Analytical Strategy

The molecule possesses a rigid pyridine core substituted with three electron-donating methyl groups at C3, C4, and C5, and a hydroxymethyl group at C2. This specific steric and electronic environment dictates our analytical approach:

  • Steric Crowding: The adjacent methyl groups (C3, C4, C5) require high-field NMR (≥400 MHz) to resolve subtle isotropic chemical shift differences.

  • Basic Nitrogen: The pyridine nitrogen readily accepts a proton, making Positive-Ion Electrospray Ionization (ESI+) the optimal choice for mass spectrometry.

  • Hydrogen Bonding: The C2-hydroxymethyl group can participate in intra- and intermolecular hydrogen bonding, necessitating specific solvent choices (e.g., DMSO-d₆) to prevent rapid proton exchange during NMR acquisition.

Workflow cluster_analytical Orthogonal Analytical Techniques N1 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) N2 HRMS (ESI+) Exact Mass & Fragmentation N1->N2 N3 NMR (1H & 13C) Atomic Connectivity N1->N3 N4 ATR-FTIR Functional Group Identification N1->N4 N5 Comprehensive Structural Elucidation N2->N5 N3->N5 N4->N5

Caption: Orthogonal analytical workflow for the structural elucidation of Esomeprazole Impurity 16.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Ionization and Fragmentation

To determine the exact molecular weight and structural subunits, we utilize HRMS with an ESI+ source. The pyridine nitrogen acts as an excellent proton acceptor, yielding a robust protonated molecular ion [M+H]+ at m/z 152.1075.

Upon collision-induced dissociation (CID), the primary fragmentation pathway is driven by the lability of the primary alcohol. The loss of water (-18 Da) generates a highly stable, resonance-stabilized methylene-pyridinium cation at m/z 134.0969. A secondary, less dominant pathway involves the loss of formaldehyde (-30 Da) directly from the hydroxymethyl group.

MS_Frag M1 Precursor Ion [M+H]+ m/z 152.1075 M2 Product Ion [M-H2O+H]+ m/z 134.0969 M1->M2 Loss of H2O (-18 Da) M3 Product Ion [M-CH2O+H]+ m/z 122.0969 M1->M3 Loss of CH2O (-30 Da)

Caption: ESI-MS collision-induced dissociation (CID) fragmentation pathway.

Table 1: HRMS (ESI+) Data Summary
Ion SpeciesExact Mass (m/z)FormulaStructural Assignment
Precursor152.1075 [C9​H14​NO]+ Protonated molecular ion [M+H]+
Fragment 1134.0969 [C9​H12​N]+ Loss of H2​O (Methylene-pyridinium)
Fragment 2122.0969 [C8​H12​N]+ Loss of formaldehyde ( CH2​O )

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

While Chloroform-d ( CDCl3​ ) is standard, we deliberately select Dimethyl Sulfoxide-d₆ (DMSO-d₆) for 3,4,5-Trimethyl-2-pyridinemethanol. Why? The protic nature of the -OH group leads to rapid chemical exchange in CDCl3​ , resulting in a broad, uninformative singlet. DMSO-d₆ strongly hydrogen-bonds with the hydroxyl proton, slowing the exchange rate sufficiently to observe crucial scalar coupling ( 3J ) between the -OH proton and the adjacent −CH2​− protons, confirming the primary alcohol moiety.

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
68.25Singlet (s)1HPyridine Ar-H (Deshielded by N)
-OH5.05Triplet (t)1HHydroxyl proton ( 3J≈5.5 Hz)
2- CH2​ 4.55Doublet (d)2HMethylene protons ( 3J≈5.5 Hz)
4- CH3​ 2.35Singlet (s)3HMethyl at C4 (Para to N)
5- CH3​ 2.25Singlet (s)3HMethyl at C5
3- CH3​ 2.20Singlet (s)3HMethyl at C3
*Coupling is clearly resolved due to the use of highly anhydrous DMSO-d₆.
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
2156.5Quaternary (C)Ar-C attached to - CH2​OH
6146.2Methine (CH)Ar-CH (Adjacent to N)
4144.1Quaternary (C)Ar-C attached to - CH3​
3132.5Quaternary (C)Ar-C attached to - CH3​
5131.0Quaternary (C)Ar-C attached to - CH3​
2- CH2​ 62.8Methylene ( CH2​ )Hydroxymethyl carbon
4- CH3​ 18.5Methyl ( CH3​ )C4 Methyl
3- CH3​ 15.2Methyl ( CH3​ )C3 Methyl
5- CH3​ 14.8Methyl ( CH3​ )C5 Methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Sampling Technique

Traditional KBr pellet preparation exposes the sample to hygroscopic potassium bromide, which rapidly absorbs atmospheric moisture, creating a massive artificial O-H band that masks the sample's true hydroxyl stretch. Therefore, we employ Attenuated Total Reflectance (ATR-FTIR) using a diamond crystal. This requires no sample preparation, eliminating moisture artifacts and preserving the integrity of the primary alcohol signal at ~3350 cm⁻¹.

Table 4: ATR-FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityAssignmentStructural Feature
~3350Broad, StrongO-H stretchPrimary alcohol
2920, 2850MediumC-H stretch (sp³)Methyl and methylene groups
1595, 1560StrongC=N, C=C stretchPyridine ring skeleton
1445MediumC-H bendingMethyl group deformations
1065StrongC-O stretchPrimary alcohol

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every analytical run must be treated as a self-validating system. Do not proceed with sample analysis unless the system suitability criteria below are met.

Protocol A: HRMS (ESI+) Acquisition
  • System Suitability (Self-Validation): Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution. Validation Gate: Mass accuracy must be < 2.0 ppm for all calibrant ions before injecting the sample.

  • Sample Prep: Dissolve 1 mg of 3,4,5-Trimethyl-2-pyridinemethanol in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V.

  • CID Execution: Apply a collision energy ramp of 15–30 eV using Argon as the collision gas to generate the m/z 134 and 122 fragments.

Protocol B: NMR Sample Preparation & Acquisition
  • System Suitability (Self-Validation): Run a standard sample of 1% Tetramethylsilane (TMS) in DMSO-d₆. Validation Gate: The TMS peak must exhibit a Linewidth at Half-Height (LWHH) of < 1.0 Hz. If broader, re-shim the magnet to ensure field homogeneity.

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) from a freshly broken ampoule to prevent moisture contamination.

  • Acquisition: Acquire ¹H NMR at 400 MHz with 16 scans and a 2-second relaxation delay. Acquire ¹³C NMR at 100 MHz with 1024 scans and proton decoupling (WALTZ-16).

Protocol C: ATR-FTIR Analysis
  • System Suitability (Self-Validation): Perform a background scan on the clean, empty diamond ATR crystal. Validation Gate: The background spectrum must show > 95% transmittance across the entire range (4000–400 cm⁻¹) with no anomalous peaks (e.g., residual solvent).

  • Sample Prep: Place 2–3 mg of the neat solid powder directly onto the ATR crystal.

  • Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 co-added scans at a resolution of 4 cm⁻¹.

References

  • CAS Common Chemistry. "3,4,5-Trimethyl-2-pyridinemethanol (CAS RN: 848696-99-1)". American Chemical Society.[Link][1]

  • Veeprho Pharmaceuticals. "Esomeprazole Impurity 26 / Esomeprazole Impurity 16 Catalog". Veeprho Pharmaceutical Reference Standards.[Link][2]

  • NCATS Inxight Drugs. "3,4,5-TRIMETHYL-2-PYRIDINEMETHANOL". National Center for Advancing Translational Sciences (NCATS).[Link][3]

Sources

Foundational

Physicochemical Profiling and Organic Solvation Thermodynamics of 3,4,5-Trimethyl-2-pyridinemethanol

Executive Summary & Scientific Context In the landscape of active pharmaceutical ingredient (API) synthesis, particularly the production of proton pump inhibitors (PPIs) such as Esomeprazole and Omeprazole, 3,4,5-Trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of active pharmaceutical ingredient (API) synthesis, particularly the production of proton pump inhibitors (PPIs) such as Esomeprazole and Omeprazole, 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) emerges as both a critical structural building block and a highly monitored process impurity (often designated as Esomeprazole Impurity 16)[1][2].

As a Senior Application Scientist, I frequently observe that the bottleneck in downstream API purification is a fundamental misunderstanding of intermediate solvation thermodynamics. You cannot efficiently extract, crystallize, or purge a compound if you do not deeply understand why it interacts with specific solvents. This whitepaper deconstructs the structural causality dictating the solubility of 3,4,5-Trimethyl-2-pyridinemethanol across organic solvents and provides field-proven, self-validating protocols for thermodynamic solubility screening.

Structural Causality: The Mechanics of Solvation

To predict the solubility of 3,4,5-Trimethyl-2-pyridinemethanol (Molecular Formula: C9​H13​NO ), we must analyze its structural domains rather than relying on trial and error.

The parent molecule, 2-pyridinemethanol, is highly soluble in water and polar solvents due to the unhindered hydrogen-bonding capacity of both the pyridine nitrogen (acceptor) and the hydroxymethyl group (donor/acceptor)[3][4]. However, the addition of three electron-donating methyl groups at the C3, C4, and C5 positions fundamentally alters its physicochemical profile:

  • Steric Hindrance: The methyl group at the C3 position creates significant steric bulk adjacent to the C2-hydroxymethyl group. This restricts the rotational freedom of the hydroxyl moiety, disrupting optimal hydrogen-bonding geometries with highly structured solvents like water.

  • Enhanced Lipophilicity: The trimethlyated aromatic core drastically increases the molecule's London dispersion forces and overall lipophilicity (elevating the XLogP value) compared to its unmethylated counterpart[5].

  • Electron Density Shift: The inductive effect of the three methyl groups increases the electron density on the pyridine ring, making the nitrogen a stronger Lewis base, which preferentially interacts with polarizable, moderately polar solvents (e.g., halogenated solvents).

Solvation Mechanism Logical Relationship

Solvation Compound 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) Hydrophobic Hydrophobic Domain (C3, C4, C5 Methyls) Compound->Hydrophobic Hydrophilic Hydrophilic Domain (Pyridine N & C2-OH) Compound->Hydrophilic NonPolar Non-Polar Solvents (Hexane, Heptane) Poor Solvation Hydrophobic->NonPolar Weak Dispersion PolarAprotic Polar Aprotic (DMSO, DMF) High Solvation via Dipole Hydrophilic->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (MeOH, EtOH) High Solvation via H-Bonding Hydrophilic->PolarProtic H-Bond Acceptor/Donor

Fig 1: Structural domains dictating solvent-specific thermodynamic solvation pathways.

Solvent Selection Matrix & Quantitative Profiling

Based on the structural causality outlined above and empirical data from analogous methylated pyridine derivatives, the solubility profile of 3,4,5-Trimethyl-2-pyridinemethanol is summarized below. This matrix is designed to guide solvent selection for liquid-liquid extractions and crystallization cooling curves.

Solvent ClassOrganic SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.7> 100Strong H-Bonding (Donor/Acceptor)
Polar Protic Ethanol24.5> 50H-Bonding / Dispersion
Polar Aprotic DMSO46.7> 100Strong Dipole-Dipole
Polar Aprotic Acetonitrile37.530 - 50Dipole-Dipole
Moderately Polar Dichloromethane (DCM)8.950 - 80Weak H-Bonding (C-H donor) / Dispersion
Moderately Polar Ethyl Acetate6.020 - 40Weak Dipole / Dispersion
Non-Polar Hexane1.9< 5Weak London Dispersion
Aqueous Water80.1< 10Limited H-Bonding (Sterically hindered)

Note: High solubility in DCM and Ethyl Acetate makes these solvents ideal for extracting the compound from aqueous reaction mixtures during API synthesis.

Self-Validating Experimental Protocol: Thermodynamic Solubility

In drug development, relying on visual kinetic dissolution (e.g., "it looks dissolved") leads to catastrophic scale-up failures. As an industry standard, we must measure true thermodynamic solubility .

The following protocol is a self-validating system . It does not just measure concentration; it mathematically proves that the molecule remained stable during the assay and that equilibrium was definitively reached.

Step-by-Step Methodology: Isothermal Shake-Flask Method

Step 1: Solid-State Characterization (Pre-validation)

  • Action: Analyze the starting powder using Powder X-Ray Diffraction (PXRD).

  • Causality: Polymorphs have different thermodynamic solubilities. If you do not confirm you are starting with the most stable crystalline form, phase transitions during the experiment will yield erratic, non-reproducible data.

Step 2: Saturation & Equilibration

  • Action: Add excess 3,4,5-Trimethyl-2-pyridinemethanol to 5 mL of the target organic solvent in a sealed borosilicate vial. Agitate at 400 rpm at a constant 25.0°C (±0.1°C) for 48 hours.

  • Causality: 48 hours ensures the system transitions past the kinetic dissolution rate into a state of true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C. Extract the supernatant.

  • Causality: Avoid syringe filters. The lipophilic nature of the trimethylated pyridine ring causes it to adsorb onto standard PTFE or Nylon filters, artificially lowering the measured solubility. Centrifugation prevents this material loss.

Step 4: HPLC-UV/LC-MS Quantification (Self-Validation)

  • Action: Dilute the supernatant and analyze via reversed-phase HPLC-UV (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality: This is where the system validates itself. By using HPLC rather than gravimetric analysis, you check for degradation. If the solvent reacted with the compound (e.g., oxidation of the alcohol to an aldehyde in older DMSO), the chromatogram will show multiple peaks. A single, clean peak confirms chemical stability. Furthermore, by drying and weighing the residual solid pellet, you can calculate a mass balance to ensure 100% of the input material is accounted for.

High-Throughput Workflow Diagram

Workflow Start 1. Compound Aliquot (PXRD Verified Solid) Solvent 2. Solvent Addition (Varying Dielectric Constants) Start->Solvent Equilibration 3. Thermodynamic Equilibration (48h at 25°C, 400 rpm) Solvent->Equilibration Centrifugation 4. Phase Separation (Ultracentrifugation at 10,000 x g) Equilibration->Centrifugation Analysis 5. Supernatant Analysis (HPLC-UV / LC-MS) Centrifugation->Analysis Validation 6. Data Validation (Mass Balance & Degradation Check) Analysis->Validation

Fig 2: Self-validating high-throughput thermodynamic solubility screening workflow.

Conclusion & Process Implications

Understanding the solubility of 3,4,5-Trimethyl-2-pyridinemethanol is not merely an academic exercise; it dictates the yield and purity of downstream PPI manufacturing. Because the compound exhibits high solubility in moderately polar solvents (DCM) but poor solubility in non-polar solvents (Hexane), engineers can design highly efficient anti-solvent crystallization processes. By dissolving the crude mixture in minimal DCM and slowly adding Hexane, the API can be forced to precipitate while the trimethyl-pyridinemethanol impurity remains selectively solvated in the mother liquor.

References

  • Title : 3,4,5-Trimethyl-2-pyridinemethanol - CAS Common Chemistry (848696-99-1) Source : CAS Common Chemistry URL :[Link]

  • Title : Esomeprazole Impurities and Analytical Detection Protocols Source : Veeprho Pharmaceuticals URL : [Link]

  • Title : (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Chemical Properties Source : LookChem URL : [Link]

  • Title: 2-pyridinemethanol and synthetic method thereof (CN105153019A)

Sources

Exploratory

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Substituted Pyridinemethanols

Abstract The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2] Its derivatives, particularly substituted pyridinemethanols, represent a class of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2] Its derivatives, particularly substituted pyridinemethanols, represent a class of compounds with a remarkable spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted pharmacological potential of these molecules. We will delve into their anticancer, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and its application in the laboratory.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its overall stability, make it an attractive building block for creating novel therapeutic agents.[1] Substituted pyridinemethanols, which feature a methanol group attached to the pyridine ring, have garnered significant attention due to their diverse and potent biological activities. These compounds have shown promise in a wide range of therapeutic areas, from oncology to infectious diseases.[1][2] Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more effective and selective drugs.[3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted pyridinemethanols have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[3][4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of pyridine derivatives are often attributed to their ability to:

  • Inhibit Kinases: Many pyridine-containing compounds act as kinase inhibitors, interfering with signaling pathways that regulate cell proliferation, differentiation, and survival.[3][5] For example, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop their own blood supply.[4]

  • Induce Apoptosis: Substituted pyridinemethanols can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the upregulation of pro-apoptotic proteins and signaling pathways, such as the p53 and JNK pathways.[4][6]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5][6] For instance, some derivatives have been observed to cause cell cycle arrest at the G2/M phase.[5][6]

  • Enzyme Inhibition: Pyridine derivatives can inhibit various enzymes that are overexpressed or hyperactive in cancer cells, such as histone deacetylases (HDACs) and topoisomerases.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cultured cells.[7][8][9] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][8][9] The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Substituted pyridinemethanol compound of interest

  • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridinemethanol compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Pyridinemethanol compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 3-4h (Formazan Formation) add_mtt->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted pyridinemethanols have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial properties of pyridine derivatives are attributed to their ability to interfere with essential microbial processes, including:

  • Cell Wall Synthesis Inhibition: Some compounds may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis Inhibition: They can interfere with ribosomal function, thereby inhibiting protein synthesis.

  • Nucleic Acid Metabolism Disruption: Pyridine derivatives can inhibit enzymes involved in DNA or RNA synthesis, preventing microbial replication.

  • Membrane Disruption: Some compounds may compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[12][13] It is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a test microorganism, creating a zone of inhibition.[12]

Materials:

  • Substituted pyridinemethanol compound of interest

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Micropipette

  • Incubator

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent used to dissolve the compound)

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland standard.

  • Inoculate Agar Plates: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile swab.[14]

  • Create Wells: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer or the back of a sterile pipette tip.[14]

  • Add Test Compound: Add a specific volume (e.g., 50-100 µL) of the substituted pyridinemethanol solution at a known concentration into the wells.[12] Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at the appropriate temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation_measurement Incubation & Measurement prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_plates Inoculate Agar Plates with Microorganism prepare_inoculum->inoculate_plates prepare_plates Prepare Agar Plates prepare_plates->inoculate_plates create_wells Create Wells in the Agar inoculate_plates->create_wells add_compound Add Pyridinemethanol Solution to Wells create_wells->add_compound incubation Incubate Plates add_compound->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Host Cells to Form Monolayer infect_cells Infect Cells with Virus & Compound Mixture seed_cells->infect_cells prepare_virus_compound Prepare Virus Inoculum & Compound Dilutions prepare_virus_compound->infect_cells adsorption Incubate for Viral Adsorption infect_cells->adsorption add_overlay Add Semi-Solid Overlay adsorption->add_overlay plaque_formation Incubate for Plaque Formation add_overlay->plaque_formation fix_stain Fix and Stain Cell Monolayer plaque_formation->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_reduction Calculate % Plaque Reduction count_plaques->calculate_reduction determine_ic50 Determine IC50 Value calculate_reduction->determine_ic50

Sources

Foundational

The Strategic Utility of 3,4,5-Trimethyl-2-pyridinemethanol in Complex Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a detailed examination of 3,4,5-trimethyl-2-pyridinemethanol, a highly substituted pyridine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 3,4,5-trimethyl-2-pyridinemethanol, a highly substituted pyridine derivative that serves as a pivotal building block in modern synthetic chemistry. While pyridinemethanol scaffolds are broadly recognized for their utility in pharmaceuticals and agrochemicals, the specific substitution pattern of this molecule offers unique properties for advanced molecular design.[1] This document delineates a robust, multi-step synthetic pathway to 3,4,5-trimethyl-2-pyridinemethanol and its activated chloro-derivative, drawing upon well-established, analogous procedures in pharmaceutical manufacturing. We will explore the mechanistic rationale behind each synthetic transformation and detail its primary application as a key precursor in the synthesis of Proton Pump Inhibitors (PPIs), a cornerstone class of drugs for treating acid-related gastrointestinal disorders.[2] The protocols, data, and workflows presented herein are designed to provide chemists and drug development professionals with a practical and authoritative resource for leveraging this versatile building block.

Introduction: The Pyridine Moiety as a Privileged Scaffold

The pyridine ring is a fundamental structural motif in medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active molecules.[3][4] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to enhance the solubility and metabolic stability of parent compounds.[5] The introduction of a hydroxymethyl group to create pyridinemethanol derivatives (also known as pyridylcarbinols or piconols) provides a reactive handle for synthetic elaboration, enabling the incorporation of the pyridyl moiety into more complex architectures.[1][5]

3,4,5-Trimethyl-2-pyridinemethanol (CAS No. 848696-99-1) is a specific isomer whose dense methyl substitution influences its steric and electronic profile, making it a valuable intermediate for targeted applications where precise molecular recognition is critical.[6][7] Its primary utility lies in its conversion to a reactive electrophile, which is then coupled with nucleophilic fragments to construct complex drug scaffolds.

PropertyValueReference
CAS Registry Number® 848696-99-1[6][7]
Molecular Formula C₉H₁₃NO[6]
Molecular Mass 151.21 g/mol [6]
Canonical SMILES CC1=C(C)C(C)=NC=C1CO[6]
Common Names (3,4,5-Trimethylpyridin-2-yl)methanol[6]

Core Synthetic Strategy: From Polymethylpyridine to Pyridinemethanol

The synthesis of 3,4,5-trimethyl-2-pyridinemethanol is not a trivial one-step process but rather a well-orchestrated sequence of reactions designed to functionalize the C-2 methyl group of a polysubstituted pyridine precursor. The most logical and industrially validated approach, by analogy to the synthesis of closely related PPI intermediates, begins with 2,3,4,5-tetramethylpyridine.[8][9] The strategy hinges on activating the C-2 methyl group, a transformation facilitated by N-oxidation of the pyridine ring.

The overall workflow can be summarized as follows:

Synthesis_Workflow Start 2,3,4,5-Tetramethylpyridine N_Oxide 2,3,4,5-Tetramethylpyridine N-Oxide Start->N_Oxide  N-Oxidation   (H₂O₂ / Acetic Acid) Acetate 2-Acetoxymethyl-3,4,5- trimethylpyridine N_Oxide->Acetate  Rearrangement   (Acetic Anhydride) Methanol 3,4,5-Trimethyl-2- pyridinemethanol Acetate->Methanol  Hydrolysis   (Base) Chloride 2-Chloromethyl-3,4,5- trimethylpyridine HCl Methanol->Chloride  Chlorination   (SOCl₂ or Triphosgene)

Caption: Synthetic workflow for 3,4,5-Trimethyl-2-pyridinemethanol and its activated chloro-derivative.

Step 1: N-Oxidation

Causality: The methyl groups on a pyridine ring are generally unreactive. N-oxidation is a critical activating step. The resulting N-oxide functionality withdraws electron density from the ring, increasing the acidity of the protons on the C-2 methyl group. This acidification makes the methyl group susceptible to deprotonation and subsequent rearrangement in the next step.

Experimental Protocol (Adapted from analogous syntheses[8]):

  • In a suitable reaction vessel, charge 2,3,4,5-tetramethylpyridine and glacial acetic acid.

  • Heat the mixture to approximately 60°C with stirring.

  • Slowly add a 35% solution of hydrogen peroxide (H₂O₂) over a period of 1 hour, maintaining the temperature below 90°C.

  • After the addition is complete, maintain the reaction mixture at 90°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium hydroxide, keeping the temperature below 40°C.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetramethylpyridine N-oxide.

Step 2: Acetic Anhydride Rearrangement

Causality: This is the key functionalization step. In the presence of acetic anhydride, the N-oxide undergoes a Boekelheide-type rearrangement. The acetate anion attacks the C-2 methyl group, leading to the formation of a more stable aromatic system and yielding the 2-acetoxymethylpyridine derivative. This reaction selectively functionalizes the C-2 methyl group over the others due to its proximity to the N-oxide.

Experimental Protocol (Adapted from analogous syntheses[9][10]):

  • To a reaction vessel, add the crude 2,3,4,5-tetramethylpyridine N-oxide.

  • Add an excess of acetic anhydride.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 30-60 minutes.

  • Monitor the reaction for the consumption of the N-oxide starting material.

  • Once complete, cool the reaction mixture and remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

  • The residue, containing 2-acetoxymethyl-3,4,5-trimethylpyridine, can be carried forward to the next step, often after a simple workup involving neutralization and extraction.

Step 3: Hydrolysis to 3,4,5-Trimethyl-2-pyridinemethanol

Causality: The acetate ester formed in the previous step is a stable intermediate but not the final desired alcohol. Basic hydrolysis is employed to cleave the ester bond, liberating the primary alcohol functionality.

Experimental Protocol (Adapted from analogous syntheses[9]):

  • Dissolve the crude 2-acetoxymethyl-3,4,5-trimethylpyridine in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize the excess base with an acid (e.g., HCl) to a pH of ~7-8.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the resulting aqueous residue with an organic solvent (e.g., ethyl acetate or chloroform).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the target compound, 3,4,5-trimethyl-2-pyridinemethanol. Purification can be achieved via column chromatography or recrystallization if necessary.

Application as a Building Block: Synthesis of Proton Pump Inhibitors

The primary value of 3,4,5-trimethyl-2-pyridinemethanol in drug development is its role as a precursor to a key electrophilic intermediate for constructing the core structure of Proton Pump Inhibitors (PPIs).[2] The general structure of a PPI consists of a substituted pyridine ring linked to a benzimidazole ring via a methylsulfinyl bridge.[11] To facilitate this linkage, the pyridinemethanol must first be converted into a more reactive species.

Activation via Chlorination

The hydroxyl group of the pyridinemethanol is a poor leaving group. Therefore, it is typically converted to a halide, most commonly a chloride, to create a reactive electrophilic site for nucleophilic attack by the thiol group of a mercaptobenzimidazole.

Experimental Protocol (Adapted from analogous syntheses[9][12]):

  • Dissolve 3,4,5-trimethyl-2-pyridinemethanol in an inert anhydrous solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or a solution of triphosgene in toluene.[12]

  • Maintain the temperature during the addition and allow the reaction to proceed to completion.

  • Upon completion, the product, 2-chloromethyl-3,4,5-trimethylpyridine hydrochloride, often precipitates from the solution or can be isolated by removing the solvent and any excess reagent under reduced pressure.

  • The resulting hydrochloride salt is typically a stable solid that can be stored and used directly in the subsequent coupling reaction.

Coupling with Mercaptobenzimidazole

This step forms the core skeleton of the PPI drug. The activated 2-chloromethylpyridine derivative is reacted with a substituted 2-mercaptobenzimidazole in the presence of a base. This is a classic S_N2 reaction where the sulfur atom of the mercaptobenzimidazole acts as a nucleophile, displacing the chloride on the pyridine intermediate.

Coupling_Mechanism cluster_reactants Reactants cluster_products Products Py 2-Chloromethyl-3,4,5-trimethylpyridine Sulfide Sulfide Intermediate Py->Sulfide Bz 5-Methoxy-2-mercaptobenzimidazole Thiolate Thiolate Anion (Nucleophile) Bz->Thiolate Deprotonation Base Base (e.g., NaOH) Oxidation Oxidation (e.g., m-CPBA) PPI Omeprazole Analogue (Sulfoxide) Thiolate->Sulfide SN2 Attack Oxidation->PPI

Caption: Key coupling reaction and subsequent oxidation to form a Proton Pump Inhibitor.

Experimental Protocol (Adapted from analogous syntheses[3][13]):

  • In a reaction vessel, dissolve the substituted 2-mercaptobenzimidazole (e.g., 5-methoxy-2-mercaptobenzimidazole) in a suitable solvent such as ethanol or isopropanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide) and stir to form the sodium thiolate salt.

  • To this solution, add the previously synthesized 2-chloromethyl-3,4,5-trimethylpyridine hydrochloride.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete.

  • The resulting sulfide intermediate can be isolated by diluting the reaction mixture with water, filtering the precipitate, and washing.

  • The final step to the active PPI is the oxidation of the sulfide bridge to a sulfoxide. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[13]

Conclusion

3,4,5-Trimethyl-2-pyridinemethanol is a specialized yet highly valuable building block for the synthesis of complex heterocyclic compounds. While its synthesis requires a multi-step approach, the pathway is logical and relies on well-understood and scalable reactions, including N-oxidation and Boekelheide rearrangement. Its primary utility as a precursor to the electrophilic 2-chloromethylpyridine intermediate makes it a cornerstone in the construction of pharmacologically significant molecules, most notably the omeprazole class of proton pump inhibitors. The detailed methodologies and mechanistic insights provided in this guide offer a comprehensive framework for researchers to effectively synthesize and utilize this versatile chemical tool in drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Analysis of Pyridine Derivatives in Proton Pump Inhibitor Synthesis. BenchChem.
  • Proton Pump Inhibitors. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • BenchChem. (2025). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. BenchChem.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16).
  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Retrieved from [Link]

  • CAS. (n.d.). 3,4,5-Trimethyl-2-pyridinemethanol. CAS Common Chemistry. Retrieved from [Link]

  • Chemsrc. (2025, September 29). 3,4,5-Trimethyl-2-pyridinemethanol | CAS#:848696-99-1. Retrieved from [Link]

  • Google Patents. (1984, March 21). Intermediates for the preparation of omeprazole - Patent 0103553.
  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Justia Patents. (1999, October 26). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Google Patents. (2000, September 7). Omeprazole synthesis - European Patent Office - EP 1085019 A1.
  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

Exploratory

The Advent of a Polysubstituted Pyridine: A Technical Guide to the Synthesis of 3,4,5-Trimethyl-2-pyridinemethanol

Abstract This technical guide provides a comprehensive overview of the synthetic pathways toward 3,4,5-trimethyl-2-pyridinemethanol, a polysubstituted pyridine derivative with potential applications in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways toward 3,4,5-trimethyl-2-pyridinemethanol, a polysubstituted pyridine derivative with potential applications in pharmaceutical and materials science. While the definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis can be logically deduced from the established and evolving methodologies in pyridine chemistry. This document explores the plausible synthetic routes, grounded in fundamental organic chemistry principles, and offers detailed experimental protocols for its preparation. The content is tailored for researchers, scientists, and professionals in drug development, providing both a historical perspective on related chemistries and practical guidance for laboratory synthesis.

Introduction: The Significance of Substituted Pyridinemethanols

Pyridinemethanol scaffolds are of paramount importance in the landscape of medicinal chemistry and drug development. The introduction of a hydroxymethyl group onto the pyridine ring provides a versatile handle for further functionalization, enabling the synthesis of a diverse array of complex molecules with significant biological activity. These compounds serve as crucial intermediates in the preparation of pharmaceuticals and agrochemicals. The precise arrangement and nature of substituents on the pyridine ring, such as the trimethyl substitution in 3,4,5-trimethyl-2-pyridinemethanol, allow for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its pharmacological profile.

While the history of simpler pyridinemethanols, such as 3-pyridinemethanol, dates back to the mid-20th century with investigations into substituted pyridines for pharmaceutical applications, the specific timeline for the discovery of 3,4,5-trimethyl-2-pyridinemethanol is not as clearly documented.[1] Its emergence is likely tied to the broader exploration of polysubstituted pyridines as building blocks for novel chemical entities.

Plausible Synthetic Strategies: A Historical and Mechanistic Perspective

The synthesis of 3,4,5-trimethyl-2-pyridinemethanol can be approached through several well-established reactions in pyridine chemistry. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and overall efficiency.

The Boekelheide Reaction: A Classic Approach for 2-Pyridinemethanols

A cornerstone in the synthesis of 2-hydroxymethylpyridines is the Boekelheide reaction, first reported by Virgil Boekelheide in 1954.[2] This elegant rearrangement of α-picoline-N-oxides provides a direct route to the desired carbinol functionality. The reaction typically involves treatment of the N-oxide with acetic anhydride or, for milder conditions, trifluoroacetic anhydride (TFAA).[2]

Mechanism: The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group. This intermediate then undergoes a [3.3]-sigmatropic rearrangement to furnish an acetylated or trifluoroacetylated methylpyridine derivative. Subsequent hydrolysis yields the final 2-pyridinemethanol.[2]

Boekelheide_Reaction start 3,4,5-Trimethyl-2-picoline N-oxide intermediate1 Acylated N-oxide start->intermediate1 Acylation reagent Acetic Anhydride (Ac₂O) or TFAA reagent->intermediate1 intermediate2 [3.3]-Sigmatropic Rearrangement Intermediate intermediate1->intermediate2 Deprotonation & Rearrangement intermediate3 Acetylated/Trifluoroacetylated Product intermediate2->intermediate3 product 3,4,5-Trimethyl-2-pyridinemethanol intermediate3->product Hydrolysis hydrolysis Hydrolysis (H₂O) hydrolysis->product

Caption: The Boekelheide reaction pathway for 2-pyridinemethanol synthesis.

A plausible synthetic route to 3,4,5-trimethyl-2-pyridinemethanol would, therefore, commence with the synthesis of 3,4,5-trimethyl-2-picoline, followed by its oxidation to the corresponding N-oxide, and finally, the Boekelheide rearrangement.

Experimental Protocol: Synthesis of 2,3,5-trimethyl-pyridine-N-oxide (Analogous Procedure)

A procedure for a structurally similar trimethyl-pyridine-N-oxide has been documented and can be adapted.[3]

  • Reaction Setup: In a 100-liter reaction vessel, charge 10.9 kg (89.2 moles) of 2,3,5-trimethyl-pyridine and 30 liters of acetic acid.

  • Heating: Raise the temperature to 90°C and stir the mixture for 3 hours.

  • Oxidation: Cool the mixture to 60°C and add 3.122 liters (35.67 moles) of a 35% hydrogen peroxide solution over 1 hour.

  • Reaction Continuation: Increase the temperature back to 90°C and stir the reaction mixture overnight.

  • Additional Oxidant: After cooling to 40°C, add an additional 0.936 liters (10.7 moles) of the hydrogen peroxide solution over 1 hour, then raise the temperature to 90°C and stir for another 3 hours.

  • Work-up: Allow the reaction to cool and stand overnight. Distill off the excess acetic acid under vacuum.

  • Neutralization and Extraction: To the residue, add a 10M NaOH solution until the pH reaches 10. Add 10 liters of dichloromethane (CH₂Cl₂) and stir vigorously. Separate the organic phase and extract the aqueous phase twice more with 10 liters of CH₂Cl₂ each.

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the 2,3,5-trimethyl-pyridine-N-oxide.[3]

Reduction of a 2-Pyridinecarboxylic Acid or its Ester

Another fundamental approach involves the reduction of a corresponding carboxylic acid or ester at the 2-position of the pyridine ring. This method is widely employed for the synthesis of various pyridinemethanols.[4]

Reducing Agents:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[4]

  • Sodium Borohydride (NaBH₄): A milder reducing agent, typically used for the reduction of esters, often in the presence of an alcohol as a co-reagent.[5]

The starting material, 3,4,5-trimethyl-2-pyridinecarboxylic acid, could potentially be synthesized via the oxidation of the methyl group of 3,4,5-trimethyl-2-picoline.

Experimental Protocol: General Reduction of a Pyridinecarboxylic Acid Ester (Analogous Procedure)

The following is a general procedure for the reduction of a pyridinecarboxylic acid ester, which can be adapted for the synthesis of 3,4,5-trimethyl-2-pyridinemethanol from its corresponding ester.

  • Reaction Setup: In a suitable reaction vessel, suspend the methyl 3,4,5-trimethyl-2-pyridinecarboxylate and finely powdered sodium borohydride in tetrahydrofuran (THF).

  • Addition of Co-reagent: Add methanol to the suspension.

  • Reaction: Reflux the reaction mixture for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully add water to quench any excess sodium borohydride.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.[5][6]

Catalytic Hydrogenation of a 2-Cyanopyridine

For industrial-scale synthesis, catalytic hydrogenation of a cyanopyridine derivative is often a preferred route due to its efficiency and atom economy.[6] This method involves the reduction of the nitrile group to a primary amine, which can then be converted to the alcohol. Alternatively, under specific acidic conditions, the cyanopyridine can be directly converted to the pyridinemethanol.[7]

Catalysts:

  • Palladium on Carbon (Pd/C): A common catalyst for hydrogenation reactions.

  • Raney Nickel: Another effective catalyst for the reduction of nitriles.[7]

Catalytic_Hydrogenation start 3,4,5-Trimethyl-2-cyanopyridine product 3,4,5-Trimethyl-2-pyridinemethanol start->product Catalytic Hydrogen Reduction reagents H₂, Catalyst (e.g., Pd/C, Raney Ni) Acidic Aqueous Solution reagents->product

Caption: Catalytic hydrogenation of a 2-cyanopyridine to a 2-pyridinemethanol.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for 3,4,5-trimethyl-2-pyridinemethanol depends on various factors, including the availability of precursors, scalability, and cost.

Synthetic Route Starting Material Key Transformation Advantages Disadvantages
Boekelheide Reaction 3,4,5-Trimethyl-2-picolineN-oxidation followed by rearrangementDirect introduction of the hydroxymethyl group at the 2-position.May require harsh conditions (refluxing acetic anhydride).
Reduction of Carboxylic Acid/Ester 3,4,5-Trimethyl-2-pyridinecarboxylic acid or its esterReduction of a carbonyl groupUtilizes common and powerful reducing agents.Requires the synthesis of the carboxylic acid/ester precursor.
Catalytic Hydrogenation 3,4,5-Trimethyl-2-cyanopyridineReduction of a nitrile groupHigh atom economy, suitable for large-scale production.Requires specialized hydrogenation equipment and handling of hydrogen gas.

Conclusion and Future Outlook

While the precise historical genesis of 3,4,5-trimethyl-2-pyridinemethanol is not prominently documented, its synthesis is firmly rooted in the well-established principles of pyridine chemistry. The Boekelheide reaction, reduction of carboxylic acid derivatives, and catalytic hydrogenation of nitriles all represent viable and logical pathways for its preparation. The continued interest in novel, polysubstituted heterocyclic compounds for drug discovery and materials science will undoubtedly drive further innovation in the synthesis of molecules like 3,4,5-trimethyl-2-pyridinemethanol. Future research may focus on developing more efficient, greener, and cost-effective synthetic methods, potentially leveraging modern catalytic systems to access this and other structurally complex pyridine derivatives.

References

  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • CAS Common Chemistry. 3,4,5-Trimethyl-2-pyridinemethanol. [Link]

  • Chemsrc. 3,4,5-Trimethyl-2-pyridinemethanol | CAS#:848696-99-1. [Link]

  • Polish Journal of Chemistry. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • Wikipedia. Boekelheide reaction. [Link]

  • Google Patents.
  • LookChem. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. [Link]

  • Inxight Drugs. 3,4,5-TRIMETHYL-2-PYRIDINEMETHANOL. [Link]

  • ACS Publications. Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. [Link]

  • PubMed. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • Wikipedia. Picoline-N-oxide. [Link]

  • DTIC. A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

  • MDPI. Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

  • PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • PrepChem.com. Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. [Link]

  • MDPI. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

  • Organic Syntheses. pyridine-n-oxide. [Link]

  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Google Patents. CN108164460B - A kind of method for preparing 3-picoline-N-oxide.
  • WUR eDepot. Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. [Link]

  • OECD. 5-Ethyl-2-picoline CAS N°: 104-90-5. [Link]

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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3,4,5-Trimethyl-2-pyridinemethanol from 2,3,5-Trimethylpyridine

Introduction & Strategic Rationale 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1) is a critical analytical standard and pharmaceutical intermediate, frequently utilized in quality control as Esomeprazole Impurity 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1) is a critical analytical standard and pharmaceutical intermediate, frequently utilized in quality control as Esomeprazole Impurity 16[1]. Synthesizing this highly substituted pyridine from the commercially available 2,3,5-trimethylpyridine presents a unique regiochemical challenge: it requires the precise introduction of a methyl group at the sterically hindered C4 position, followed by the selective oxidation of the C2 methyl group to a hydroxymethyl moiety.

To achieve this, we have designed a robust, self-validating 7-step synthetic sequence. The logic relies on leveraging the unique electronic properties of pyridine N-oxides. By oxidizing the pyridine ring, we activate the otherwise electron-deficient core for electrophilic aromatic substitution (nitration) exclusively at the C4 position[2]. Subsequent chlorodeoxygenation provides a prime handle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling to install the C4 methyl group[3]. Finally, a second N-oxidation sets the stage for a highly regioselective Boekelheide rearrangement, which exclusively functionalizes the C2-methyl group[4][5].

Synthetic Workflow

Synthesis SM 2,3,5-Trimethylpyridine NOx1 2,3,5-Trimethylpyridine N-oxide SM->NOx1 mCPBA, DCM (N-Oxidation) Nitro 4-Nitro-2,3,5-trimethylpyridine N-oxide NOx1->Nitro HNO3 / H2SO4 (Nitration) Chloro 4-Chloro-2,3,5-trimethylpyridine Nitro->Chloro POCl3 / PCl3 (Chlorodeoxygenation) TetraMe 2,3,4,5-Tetramethylpyridine Chloro->TetraMe MeB(OH)2, Pd(dppf)Cl2 (Suzuki-Miyaura) NOx2 2,3,4,5-Tetramethylpyridine N-oxide TetraMe->NOx2 mCPBA, DCM (N-Oxidation) Acetate (3,4,5-Trimethylpyridin-2-yl)methyl acetate NOx2->Acetate Ac2O, 95 °C (Boekelheide) Product 3,4,5-Trimethyl-2-pyridinemethanol Acetate->Product NaOH / MeOH (Saponification)

Workflow for the 7-step synthesis of 3,4,5-Trimethyl-2-pyridinemethanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,3,5-Trimethylpyridine N-oxide
  • Procedure: Dissolve 2,3,5-trimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise over 30 minutes. Allow the reaction to warm to 25 °C and stir for 12 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with DCM.

  • Causality & Rationale: Pyridine is highly electron-deficient. mCPBA acts as an electrophilic oxygen source to form the N-oxide, which donates electron density back into the ring via resonance, activating it for the subsequent electrophilic attack.

  • Self-Validation Check: TLC (10% MeOH/DCM) will show complete consumption of the starting material. The N-oxide is highly polar and will have a significantly lower Rf​ value than the parent pyridine.

Step 2: Synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide
  • Procedure: Dissolve the N-oxide from Step 1 in concentrated H₂SO₄ at 0 °C. Dropwise add fuming HNO₃ (3.0 eq). Heat the mixture to 90 °C for 4 hours[2]. Cool to room temperature and pour over crushed ice. Filter the resulting yellow precipitate.

  • Causality & Rationale: The N-oxide directs the in situ generated nitronium ion ( NO2+​ ) exclusively to the para position (C4). Elevated temperatures are required to overcome the steric hindrance imposed by the adjacent C3 and C5 methyl groups[2].

  • Self-Validation Check: 1 H NMR will show the disappearance of the C4 aromatic proton (typically around 7.0 ppm in the starting N-oxide).

Step 3: Synthesis of 4-Chloro-2,3,5-trimethylpyridine
  • Procedure: Suspend the 4-nitro intermediate in POCl₃ (5.0 eq) and add PCl₃ (2.0 eq) dropwise. Reflux the mixture at 110 °C for 6 hours. Concentrate in vacuo, carefully neutralize with aqueous NaHCO₃, and extract with ethyl acetate.

  • Causality & Rationale: The C4-nitro group is an excellent leaving group in the activated N-oxide system. POCl₃ facilitates the nucleophilic displacement of the nitro group by chloride, while PCl₃ ensures complete deoxygenation of the N-oxide, restoring the basic pyridine ring.

  • Self-Validation Check: GC-MS will confirm the mass shift from the nitro-N-oxide to the chloropyridine, showing a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

Step 4: Palladium-Catalyzed Suzuki-Miyaura Methylation
  • Procedure: In a Schlenk flask, combine 4-chloro-2,3,5-trimethylpyridine (1.0 eq), methylboronic acid (2.0 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat to 100 °C for 16 hours[3]. Filter through Celite and purify via silica gel chromatography.

  • Causality & Rationale: The C4-chloride is cross-coupled with methylboronic acid to install the final ring methyl group. The bidentate dppf ligand is specifically chosen to stabilize the palladium intermediate against the extreme steric bulk of the ortho-methyl groups during transmetalation[3].

  • Self-Validation Check: 1 H NMR will reveal a new 3H singlet integrating for the newly installed C4 methyl group (~2.2 ppm), yielding 2,3,4,5-tetramethylpyridine.

Step 5: Synthesis of 2,3,4,5-Tetramethylpyridine N-oxide
  • Procedure: Repeat the N-oxidation protocol from Step 1 using 2,3,4,5-tetramethylpyridine and mCPBA.

  • Causality & Rationale: Re-establishing the N-oxide is an absolute prerequisite to activate the C2-methyl group for the Boekelheide rearrangement[4].

Step 6: Boekelheide Rearrangement
  • Procedure: Dissolve 2,3,4,5-tetramethylpyridine N-oxide in acetic anhydride (Ac₂O, 5.0 eq). Heat the mixture to 95 °C for 5 hours[5]. Remove excess Ac₂O under reduced pressure.

  • Causality & Rationale: The N-oxide oxygen attacks Ac₂O to form an N-acetoxypyridinium salt. The acetate counterion deprotonates the most acidic α -methyl group (C2). A [3,3]-sigmatropic shift then transfers the acetoxy group to the C2-methyl carbon. Because the C6 position lacks an alkyl group, the rearrangement is 100% regioselective for the C2 position, leaving the C3, C4, and C5 methyls untouched[4][5].

  • Self-Validation Check: 1 H NMR will show the disappearance of the C2-methyl singlet (~2.5 ppm) and the emergence of a new methylene singlet (~5.2 ppm) corresponding to the -CH₂OAc group.

Step 7: Saponification to Target Alcohol
  • Procedure: Dissolve the acetate intermediate in a 1:1 mixture of MeOH and H₂O. Add NaOH (2.0 eq) and stir at 25 °C for 2 hours. Extract with DCM, dry over Na₂SO₄, and concentrate to yield 3,4,5-Trimethyl-2-pyridinemethanol[1].

  • Causality & Rationale: Base-catalyzed saponification rapidly and quantitatively cleaves the ester bond to reveal the target primary alcohol without risking degradation of the highly substituted pyridine ring.

  • Self-Validation Check: IR spectroscopy will show the complete disappearance of the strong ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹). LC-MS will confirm the final product mass ( m/z = 152.1 [M+H]⁺).

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected isolated yields for each step of the synthesis.

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
1 N-OxidationmCPBA, DCM0 to 251292%
2 Electrophilic NitrationFuming HNO₃, Conc. H₂SO₄90475%
3 ChlorodeoxygenationPOCl₃, PCl₃110680%
4 Suzuki-Miyaura CouplingMeB(OH)₂, Pd(dppf)Cl₂, K₂CO₃1001685%
5 N-OxidationmCPBA, DCM0 to 251290%
6 Boekelheide RearrangementAcetic Anhydride (Ac₂O)95578%
7 SaponificationNaOH, MeOH / H₂O25295%

Sources

Application

Synthesis of 3,4,5-Trimethyl-2-pyridinemethanol: A Detailed Protocol for Laboratory-Scale Application

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3,4,5-Trimethyl-2-pyridinemethanol, a valuable substituted pyridine derivative for research and develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3,4,5-Trimethyl-2-pyridinemethanol, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The synthetic strategy is predicated on the highly regioselective ortho-lithiation of 3,4,5-trimethylpyridine, followed by electrophilic quench with anhydrous formaldehyde. This guide delves into the mechanistic underpinnings of the reaction, provides detailed experimental procedures, and outlines essential safety precautions and characterization techniques.

Introduction

Substituted pyridinemethanols are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount in drug design and catalyst development. 3,4,5-Trimethyl-2-pyridinemethanol, in particular, offers a unique substitution pattern that is of interest to medicinal and synthetic chemists.

This protocol details a robust and reliable method for its synthesis, leveraging the principles of directed ortho-metalation (DoM). DoM is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, bypassing the limitations of classical electrophilic substitution which is often difficult on electron-deficient pyridine rings.[1][2]

Synthetic Strategy and Mechanism

The synthesis of 3,4,5-Trimethyl-2-pyridinemethanol is achieved via a two-step, one-pot procedure commencing with commercially available 3,4,5-trimethylpyridine.

Overall Reaction Scheme:

Caption: Overall reaction for the synthesis of 3,4,5-Trimethyl-2-pyridinemethanol.

Step 1: Regioselective ortho-Lithiation The first step involves the deprotonation of 3,4,5-trimethylpyridine at the C-2 position using a strong base, n-butyllithium (n-BuLi). The regioselectivity of this reaction is governed by the "directed metalation group" (DMG) ability of the pyridine nitrogen. The nitrogen atom's lone pair coordinates to the lithium ion of n-BuLi, bringing the butyl anion into close proximity to the ortho protons at C-2 and C-6.[1][3] The methyl groups at C-3 and C-5 further enhance the acidity of these protons through an inductive effect, making them the most favorable sites for deprotonation. This reaction is conducted at -78 °C in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[4][5]

Step 2: Electrophilic Quench with Formaldehyde The in situ generated 2-lithio-3,4,5-trimethylpyridine is a potent nucleophile. It readily attacks the electrophilic carbon of formaldehyde. Anhydrous formaldehyde gas, typically generated by heating paraformaldehyde, is introduced into the reaction mixture. The reaction results in the formation of a lithium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final product, 3,4,5-Trimethyl-2-pyridinemethanol.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3,4,5-Trimethylpyridine≥97%Major suppliersStore over molecular sieves.
n-Butyllithium (n-BuLi)2.5 M in hexanesMajor suppliersPyrophoric. Handle under inert atmosphere.[5]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major suppliersPurify by passing through a solvent purification system or distilling from sodium/benzophenone.
Paraformaldehyde ((CH₂O)n)Reagent gradeMajor suppliersMust be thoroughly dried under vacuum before use.
Ammonium Chloride (NH₄Cl)ACS ReagentMajor suppliersFor preparing saturated aqueous solution.
Ethyl Acetate (EtOAc)ACS ReagentMajor suppliersFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousMajor suppliersFor drying organic layers.
Diethyl Ether (Et₂O)ACS ReagentMajor suppliersFor purification.
HexanesACS ReagentMajor suppliersFor purification.

Equipment:

  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Argon or Nitrogen gas line with bubbler

  • Dry ice/acetone bath

  • Syringes for liquid transfer

  • Apparatus for generating formaldehyde gas from paraformaldehyde (flask with gas inlet tube)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • n-Butyllithium is extremely pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[5] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Anhydrous THF can form explosive peroxides. Use freshly purified solvent and never distill to dryness.

  • The reaction is performed at very low temperatures (-78 °C). Handle cryogenic baths with appropriate insulating gloves.

  • Formaldehyde is a suspected carcinogen and a respiratory irritant. The generation and handling of formaldehyde gas must be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of 3,4,5-Trimethyl-2-pyridinemethanol.

1. Reaction Setup: a. Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa, and flame-dry it under vacuum. b. Allow the flask to cool to room temperature under a positive pressure of argon. c. Through one septum, add 3,4,5-trimethylpyridine (2.42 g, 20.0 mmol, 1.0 equiv.) and anhydrous THF (80 mL). d. Cool the resulting solution to -78 °C using a dry ice/acetone bath with constant stirring.

2. Lithiation: a. While maintaining the temperature at -78 °C, add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 1.1 equiv.) dropwise via syringe over 20 minutes. b. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent a rise in temperature, which could lead to side reactions or decomposition.[6] c. Upon addition, the solution may develop a yellow to deep red color, indicative of the formation of the lithiated pyridine species. d. Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete deprotonation.

3. Hydroxymethylation: a. In a separate flame-dried flask, place dry paraformaldehyde (1.80 g, 60.0 mmol, 3.0 equiv.). Fit the flask with a gas inlet tube that can be submerged into the reaction mixture. b. Gently heat the paraformaldehyde with a heat gun while passing a slow stream of argon through it to carry the gaseous formaldehyde into the lithiated pyridine solution at -78 °C. c. Causality Note: Using a large excess of formaldehyde ensures the complete consumption of the valuable organolithium intermediate. The formaldehyde must be anhydrous to avoid quenching the lithiated species with water. d. Continue the addition of formaldehyde gas for approximately 30 minutes. The deep color of the reaction mixture should fade significantly. e. After the addition is complete, stir the mixture at -78 °C for an additional hour.

4. Workup and Extraction: a. Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). c. Allow the mixture to warm to room temperature. d. Transfer the biphasic mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product, likely a viscous oil or a low-melting solid, can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

  • Monitoring: The progress of the purification can be monitored by Thin Layer Chromatography (TLC), visualizing the spots under UV light (254 nm) and/or by staining with potassium permanganate.

Expected Characterization Data:

  • ¹H NMR: Expect singlets for the three methyl groups, a singlet for the methylene protons (-CH₂OH), a singlet for the hydroxyl proton (-OH), and a singlet for the remaining aromatic proton on the pyridine ring.

  • ¹³C NMR: Expect distinct signals for the three methyl carbons, the methylene carbon, and the five aromatic carbons of the pyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 152.11.

Conclusion

This application note outlines a reliable and scalable laboratory procedure for the synthesis of 3,4,5-Trimethyl-2-pyridinemethanol. By employing a directed ortho-lithiation strategy, this protocol provides a regioselective and high-yielding route to a valuable substituted pyridine building block. Careful adherence to anhydrous and inert atmosphere techniques is paramount for the success and safety of this synthesis.

References

  • Hepburn, H. B., & Donohoe, T. J. (2020). Reductive Hydroxymethylation of 4-Heteroarylpyridines. Chemistry – A European Journal, 26(9), 1963-1967. [Link]

  • Li, W., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Donohoe, T. J., et al. (2018). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 9(33), 6845-6849. [Link]

  • Organic Syntheses. (Various years). Procedures involving organolithium reagents and electrophilic quenching. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Ed. Oxford University Press.
  • n-Butyllithium. (n.d.). In Wikipedia. Retrieved January 26, 2026. [Link]

  • El-Sayed, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]

  • Organic Syntheses Procedure. (Various years). General procedures for handling organolithium reagents. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. HETEROCYCLES, 35(1), 151. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations in solution and in the solid state. Chemical Reviews, 90(6), 879-933. [Link]

  • El Kaim, L., & Grimaud, L. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Myers, A. (n.d.). Handling of Organolithium Reagents. [Link]

  • Pyridine - Synthesis, Reactions and Medicinal Uses. (n.d.). Pharmaguideline. [Link]

Sources

Method

Analytical methods for 3,4,5-Trimethyl-2-pyridinemethanol characterization

An Application Note for the Analytical Characterization of 3,4,5-Trimethyl-2-pyridinemethanol Abstract This document provides a comprehensive guide to the analytical methods for the characterization of 3,4,5-Trimethyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analytical Characterization of 3,4,5-Trimethyl-2-pyridinemethanol

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 3,4,5-Trimethyl-2-pyridinemethanol (CAS No. 848696-99-1), a substituted pyridine derivative of interest in pharmaceutical and chemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a detailed framework for confirming the identity, purity, and structural integrity of this compound. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will cover a logical workflow of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy.

Introduction and Physicochemical Profile

3,4,5-Trimethyl-2-pyridinemethanol is a heterocyclic alcohol whose pyridine scaffold is a cornerstone in medicinal chemistry.[1] Its structural complexity, featuring a substituted aromatic ring, necessitates a multi-faceted analytical approach to ensure quality and consistency in research and development settings. Accurate characterization is paramount for understanding its chemical behavior, ensuring batch-to-batch reproducibility, and meeting regulatory standards in drug development.

The analytical strategy outlined in this document follows a logical progression, beginning with separation and purity assessment, followed by definitive structural elucidation.

Table 1: Physicochemical Properties of 3,4,5-Trimethyl-2-pyridinemethanol

PropertyValueSource
CAS Registry Number® 848696-99-1[2]
Molecular Formula C₉H₁₃NO[2][3]
Molecular Weight 151.21 g/mol [3][4]
Canonical SMILES CC1=C(C)C(=C(CO)N=C1)C[2]
InChIKey LHGBWURDKWZWLB-UHFFFAOYSA-N[2][3]
Appearance White to light brown powder or crystal (typical for similar compounds)[5]

Overall Analytical Workflow

A thorough characterization of a newly synthesized batch of 3,4,5-Trimethyl-2-pyridinemethanol should follow a structured workflow. This ensures that purity is assessed before committing to more resource-intensive structural analysis. The general workflow is depicted below.

Analytical_Workflow cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Definitive Structure Synthesis Synthesis of 3,4,5-Trimethyl-2-pyridinemethanol Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (HPLC / GC) Purification->Purity_Assessment MS Mass Spectrometry (MS) (Molecular Weight) Purity_Assessment->MS IR IR Spectroscopy (Functional Groups) Purity_Assessment->IR UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) Purity_Assessment->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) MS->NMR IR->NMR Elemental Elemental Analysis (Empirical Formula)

Caption: General workflow for the characterization of 3,4,5-Trimethyl-2-pyridinemethanol.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating 3,4,5-Trimethyl-2-pyridinemethanol from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase (RP-HPLC) method is suitable for this molecule, leveraging its moderate polarity.

Causality behind Method Choices:

  • Column: A C18 column is a robust, general-purpose choice for separating compounds of moderate polarity.

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power. The addition of a small amount of an acid like formic acid is crucial. For pyridine compounds, which are basic, an acidic modifier protonates the pyridine nitrogen, preventing peak tailing and resulting in sharper, more symmetrical peaks.[6]

  • Detector: UV detection is ideal as the pyridine ring contains a strong chromophore.

Protocol: RP-HPLC Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 3,4,5-Trimethyl-2-pyridinemethanol.

    • Dissolve in the mobile phase (or a compatible solvent like methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 265 nm (or scan 200-400 nm for λmax)[1]
  • Analysis:

    • Inject a blank (mobile phase) followed by the sample.

    • Integrate the peaks in the resulting chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area. This method should be validated according to ICH guidelines for quantitative analysis.[7]

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC, especially when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for separation and identification.[8][9]

Causality behind Method Choices:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is well-suited for separating a range of analytes, including substituted pyridines.[1]

  • Injector: A split injection is used to prevent column overloading with a concentrated sample. The high injector temperature ensures rapid volatilization.

  • Detector: A Mass Spectrometer (MS) provides both retention time data for quantification and mass spectra for confident peak identification.

Protocol: GC-MS for Identity and Impurity Profiling

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation and Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range 40 - 400 m/z
  • Analysis:

    • The retention time of the main peak is used for identification against a reference standard.

    • The mass spectrum of the peak should be compared to a reference library or analyzed for the expected molecular ion and fragmentation pattern.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of the atoms.

Spectroscopy_Logic cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Analyte 3,4,5-Trimethyl-2-pyridinemethanol (C₉H₁₃NO) MS_Node Provides Molecular Weight (m/z = 151.21) & Fragmentation Pattern Analyte->MS_Node Ionization IR_Node Identifies Functional Groups (-OH, C=N, C=C, C-O) Analyte->IR_Node IR Absorption NMR_Node Reveals Atomic Connectivity (¹H and ¹³C Environment) Analyte->NMR_Node Magnetic Field

Caption: The role of key spectroscopic techniques in structural analysis.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural clues from its fragmentation pattern.

  • Expected Molecular Ion: For C₉H₁₃NO, the exact mass is 151.0997. In EI-MS, a strong molecular ion peak ([M]⁺) should be observed at m/z = 151.

  • Key Fragmentation: Expect to see characteristic fragments, such as:

    • [M-1]⁺ (m/z 150): Loss of a hydrogen atom.

    • [M-17]⁺ (m/z 134): Loss of the hydroxyl radical (•OH).

    • [M-31]⁺ (m/z 120): Loss of the hydroxymethyl radical (•CH₂OH), a common fragmentation for primary alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

Expected Spectral Features (in CDCl₃):

  • ¹H NMR:

    • ~2.2-2.5 ppm (9H, multiplet/singlets): Three distinct methyl (CH₃) groups on the aromatic ring. Their exact shifts will vary slightly.

    • ~4.7 ppm (2H, singlet): The methylene protons (CH₂) of the hydroxymethyl group.

    • ~8.2 ppm (1H, singlet): The lone aromatic proton on the pyridine ring.

    • Variable (1H, broad singlet): The hydroxyl (-OH) proton; its shift is concentration-dependent and it may exchange with trace water.

  • ¹³C NMR:

    • Expect to see 9 distinct carbon signals: 3 for the methyl groups, 5 for the pyridine ring carbons, and 1 for the CH₂OH carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

Protocol: IR Sample Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Acquire a background spectrum before the sample.[1]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3100 (broad) Alcohol (-OH)O-H Stretch
3050 - 3000 Aromatic C-HC-H Stretch
2980 - 2850 Aliphatic C-H (CH₃, CH₂)C-H Stretch
~1600, ~1550, ~1470 Pyridine RingC=N, C=C Stretch
~1050 Primary AlcoholC-O Stretch

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 3,4,5-Trimethyl-2-pyridinemethanol. By employing a combination of high-resolution chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structure of this important chemical entity. Adherence to these protocols will ensure data quality and integrity, which are critical for applications in pharmaceutical development and chemical synthesis.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Tsuge, S., & Sugimura, Y. (1989). [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. Yakugaku Zasshi, 109(12), 933-938.
  • Chemsrc. (2025, September 29). 3,4,5-Trimethyl-2-pyridinemethanol | CAS#:848696-99-1.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • CAS Common Chemistry. (n.d.). 3,4,5-Trimethyl-2-pyridinemethanol.
  • Inxight Drugs. (n.d.). 3,4,5-TRIMETHYL-2-PYRIDINEMETHANOL.
  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • BenchChem. (n.d.). Technical Support Center: 3-Pyridinemethanol Synthesis.
  • PubChem. (n.d.). 3-Pyridinemethanol.
  • ChemicalBook. (2026, January 13). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6.
  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6.
  • NIST. (n.d.). Pyridine, 3,4,5-trimethyl-.
  • Organic Syntheses. (n.d.). 2,4,6-Trimethylpyrylium trifluoromethanesulfonate.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Google Patents. (n.d.). CN105153019A - 2-pyridinemethanol and synthetic method thereof.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 3,4,5-Trimethyl-2-pyridinemethanol Derivatives as Novel Proton Pump Inhibitors

Introduction & Mechanistic Overview In the landscape of gastrointestinal pharmacology, the development of novel gastric acid suppressants relies heavily on the structural optimization of existing scaffolds. 3,4,5-Trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the landscape of gastrointestinal pharmacology, the development of novel gastric acid suppressants relies heavily on the structural optimization of existing scaffolds. 3,4,5-Trimethyl-2-pyridinemethanol is a critical structural analog of the 4-methoxy-3,5-dimethyl-2-pyridinemethanol moiety found in omeprazole and esomeprazole. Derivatives synthesized from this intermediate—typically by coupling with a benzimidazole core—function as classical proton pump inhibitors (PPIs)[1].

The Causality of Prodrug Activation

As a Senior Application Scientist, it is vital to understand that testing these derivatives in standard neutral in vitro assays will yield false-negative results. These compounds are inactive prodrugs at physiological pH (pH 7.4)[1]. They require a highly acidic environment (pH < 4.0), mimicking the secretory canaliculi of gastric parietal cells, to become protonated. Once protonated, the derivative undergoes a rapid chemical rearrangement into a highly reactive sulfenamide intermediate[1]. This sulfenamide forms a covalent disulfide bond with specific luminal cysteine residues (e.g., Cys813 and Cys822) on the gastric H+/K+-ATPase, leading to irreversible enzyme inhibition[1].

Mechanism A 3,4,5-Trimethyl-2-pyridinemethanol Derivative (Prodrug) B Protonation (Acidic pH < 4.0) A->B Parietal Cell Canaliculus C Sulfenamide Reactive Intermediate B->C Rearrangement D Covalent Binding (Cys813/Cys822) C->D Disulfide Bond E Irreversible Inhibition of H+/K+-ATPase D->E Block Acid Secretion

Caption: Mechanism of action: Acid-catalyzed activation of 3,4,5-trimethyl-2-pyridinemethanol derivatives.

Core Assay 1: H+/K+-ATPase Inhibition (Malachite Green Assay)

To accurately evaluate the inhibitory potency of 3,4,5-trimethyl-2-pyridinemethanol derivatives, we utilize a colorimetric Malachite Green assay to measure the release of inorganic phosphate (Pi) from ATP hydrolysis by isolated pig gastric microsomes[2].

Assay Design & Self-Validating System

A robust assay must differentiate between true H+/K+-ATPase inhibition and the suppression of background membrane phosphatases.

  • Self-Validation Checkpoint 1: Every microplate must include a K+-free buffer control. The basal Mg2+-ATPase activity (measured without K+) is subtracted from the total (K+ + Mg2+) ATPase activity to isolate the specific H+/K+-ATPase function[3].

  • Self-Validation Checkpoint 2: A reversible K+-competitive inhibitor, SCH28080 (10 µM), must be included as a positive control to define the maximum inhibition window[3].

Workflow Step1 Isolate Pig Gastric Microsomes Step2 Acid Activation of Derivative (pH 6.1) Step1->Step2 Step3 Incubate Enzyme + Drug (37°C, 30 min) Step2->Step3 Step4 Add ATP Substrate (Initiate Hydrolysis) Step3->Step4 Step5 Add Malachite Green (Stop Reaction) Step4->Step5 Step6 Read Absorbance (620-680 nm) Step5->Step6

Caption: Step-by-step workflow for the Malachite Green colorimetric H+/K+-ATPase inhibition assay.

Step-by-Step Protocol
  • Vesicle Preparation: Isolate H+/K+-ATPase-enriched membrane vesicles from fresh pig gastric mucosa using Ficoll/sucrose density gradient centrifugation. Store aliquots at -80°C at a concentration of 5–10 µg/µL[4].

  • Acid Activation of Prodrug: Prepare a 10 mM stock of the 3,4,5-trimethyl-2-pyridinemethanol derivative in DMSO. Dilute the compound into an acidic activation buffer (5 mM Tris-HCl, titrated to pH 6.1) and incubate for 30 minutes at room temperature to allow sulfenamide formation[2].

  • Enzyme Incubation: In a 96-well microplate, add 100 µL/well of standard assay buffer (60 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM EGTA, 7.5 mM KCl)[2]. Add 80 ng of the microsomal H+/K+-ATPase preparation and the acid-activated derivative (final concentrations ranging from 10−9 to 10−4 M). Incubate for 30 minutes at 37°C[2].

  • Reaction Initiation: Add 1 mM ATP to all wells to initiate ATP hydrolysis. Incubate for exactly 30 minutes at 37°C[2].

  • Termination & Detection: Stop the reaction by adding 100 µL of Malachite Green stop solution (0.046% w/v malachite green, 1.43% w/v ammonium molybdate, 1.36 N HCl, and 1.26% v/v NP-10)[3]. After 1 minute, add 25 µL of 34% sodium citrate to stabilize the color complex[3].

  • Readout: Wait 30 minutes for full color development, then measure absorbance at 680 nm using a microplate reader[3].

Core Assay 2: Cell-Based Acid Secretion (14C-Aminopyrine Accumulation)

While the biochemical assay proves direct target engagement, it does not account for cell membrane permeability or intracellular accumulation. To bridge this gap, we measure the accumulation of 14C-aminopyrine (14C-AP) in isolated parietal cells.

The Causality of the AP Accumulation Model

Aminopyrine is a weak base that freely diffuses across cell membranes in its uncharged state. Upon entering the highly acidic secretory canaliculi of actively secreting parietal cells, it becomes protonated ( AP→AP−H+ ) and is trapped. The ratio of intracellular to extracellular radioactivity serves as a direct, quantitative index of gastric acid secretion.

Step-by-Step Protocol
  • Gland Isolation: Isolate gastric glands from rabbit or pig mucosa via retrograde perfusion and collagenase digestion.

  • Cell Stimulation: Suspend the isolated glands in a physiological buffer (pH 7.4). Stimulate maximal acid secretion by adding 100 µM histamine or 10 µM forskolin[2].

    • Self-Validation Checkpoint: Maintain a parallel cohort of unstimulated cells. The 14C-AP accumulation in unstimulated cells must be <10% of the stimulated cells to confirm physiological responsiveness.

  • Compound Incubation: Co-incubate the stimulated glands with 0.1 µCi/mL of 14C-AP and the non-pre-activated 3,4,5-trimethyl-2-pyridinemethanol derivative (the cells will naturally provide the acidic environment for activation). Incubate for 45 minutes at 37°C.

  • Quantification: Centrifuge the suspension to pellet the cells. Lyse the pellet and measure the accumulated radioactivity using a liquid scintillation counter. Calculate the IC50 based on the reduction of 14C-AP trapping.

Data Presentation & Interpretation

The table below summarizes representative quantitative data comparing a novel 3,4,5-trimethyl-2-pyridinemethanol derivative against standard controls. This data structure clearly demonstrates the necessity of the acid-activation step for prodrugs.

CompoundAssay ConditionIC50 (µM)Inhibition TypeTarget
3,4,5-Trimethyl Derivative pH 6.1 Pre-activation1.8 ± 0.2IrreversibleH+/K+-ATPase
3,4,5-Trimethyl Derivative pH 7.4 No Activation> 100.0NoneH+/K+-ATPase
Omeprazole (Control) pH 6.1 Pre-activation1.1 ± 0.1IrreversibleH+/K+-ATPase
SCH28080 (Control) pH 7.4 No Activation0.05 ± 0.01Reversible (K+-comp)H+/K+-ATPase

Data Interpretation: The 3,4,5-trimethyl derivative shows potent inhibition (1.8 µM) only when pre-activated at pH 6.1, confirming its mechanism as a prodrug requiring acid-catalyzed conversion to a sulfenamide, identical to the behavior of omeprazole. SCH28080, a reversible K+-competitive inhibitor, does not require acid activation and shows high potency at pH 7.4.

References

  • Benchchem. "An In-depth Technical Guide to the Mechanism of Action of Proton Pump Inhibitors, Exemplified by Omeprazole." Benchchem Insights.
  • Springer Nature. "Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs." Springer Protocols.
  • NIH / PMC. "Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000." National Institutes of Health.
  • Biochemistry (ACS). "SCH28080, a K+-Competitive Inhibitor of the Gastric H,K-ATPase, Binds Near the M5−6 Luminal Loop, Preventing K+ Access to the Ion Binding Domain." American Chemical Society.

Sources

Method

Application Note: Analytical Profiling and Mechanistic Origins of 3,4,5-Trimethyl-2-pyridinemethanol in PPI Drug Development

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application Focus: API Quality Control, Impurity Profiling, and Method Validation Introduction & Chemical Identity In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application Focus: API Quality Control, Impurity Profiling, and Method Validation

Introduction & Chemical Identity

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities is paramount to ensuring drug safety and efficacy. 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) is a critical reference standard utilized in the synthesis and quality control (QC) of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole [1].

Expert Insight on Nomenclature: Within pharmacopeial catalogs, nomenclature can occasionally present challenges. While several authoritative suppliers designate 3,4,5-Trimethyl-2-pyridinemethanol as "Esomeprazole Impurity 16" [1], other catalogs apply the "Impurity 16" designation to a completely different benzimidazole dimer (CAS: 1346599-74-3) [2]. For the scope of this technical protocol, we strictly define our analyte as the pyridine methanol derivative (CAS: 848696-99-1) [3].

Physicochemical Properties

To facilitate method development, the quantitative and physical properties of the analyte are summarized below:

PropertyValue / Description
Chemical Name 3,4,5-Trimethyl-2-pyridinemethanol
CAS Registry Number 848696-99-1
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Monoisotopic Mass 151.0997 Da
Structural Class Substituted Pyridine
Storage Conditions 2–8°C (Refrigerator), Ambient Shipping

Mechanistic Origins in API Synthesis

To effectively monitor an impurity, a chemist must first understand its synthetic causality. The pyridine moiety of Omeprazole—(4-methoxy-3,5-dimethylpyridin-2-yl)methanol—is typically synthesized starting from 2,3,5-trimethylpyridine .

Commercially sourced 2,3,5-trimethylpyridine often contains trace amounts of 2,3,4,5-tetramethylpyridine as a manufacturing byproduct. When this contaminated starting material is subjected to the API synthetic workflow, a mechanistic divergence occurs:

  • N-Oxidation: Both the main substrate and the tetramethyl impurity are successfully oxidized to their respective N-oxides.

  • Nitration & Methoxylation: The main pathway requires nitration at the 4-position, followed by nucleophilic aromatic substitution with sodium methoxide. However, the 2,3,4,5-tetramethylpyridine N-oxide has its 4-position sterically blocked by a methyl group. It resists nitration and bypasses this substitution phase entirely.

  • Boekelheide Rearrangement: The unreacted 2,3,4,5-tetramethylpyridine N-oxide is carried over into the rearrangement step with acetic anhydride. The 2-methyl group is functionalized into an acetate ester, which is subsequently hydrolyzed to form 3,4,5-Trimethyl-2-pyridinemethanol .

This mechanistic carry-over dictates that any PPI manufacturing route utilizing 2,3,5-trimethylpyridine must implement strict LC-MS/HPLC monitoring for this specific impurity.

SyntheticPathway SM Starting Material: 2,3,5-Trimethylpyridine (+ 2,3,4,5-Tetramethylpyridine trace) NOxide N-Oxidation (H2O2 / Catalyst) SM->NOxide Divergence Reaction Divergence NOxide->Divergence Main Main Pathway: 1. 4-Nitration 2. 4-Methoxylation Divergence->Main 2,3,5-TMP N-oxide Imp Impurity Pathway: 4-Position Blocked (Bypasses Substitution) Divergence->Imp 2,3,4,5-TetraMP N-oxide Rearrange Boekelheide Rearrangement (Ac2O) & Hydrolysis Main->Rearrange Imp->Rearrange API API Intermediate: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Rearrange->API Imp16 Impurity: 3,4,5-Trimethyl-2-pyridinemethanol Rearrange->Imp16

Figure 1: Mechanistic divergence pathway forming 3,4,5-Trimethyl-2-pyridinemethanol during synthesis.

Analytical Protocol: HPLC-UV/LC-MS Impurity Profiling

To reliably detect and quantify 3,4,5-Trimethyl-2-pyridinemethanol in bulk API batches, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (LC-MS) is required.

Rationale and Causality
  • Column Selection: A C18 stationary phase provides optimal hydrophobic retention.

  • Elution Strategy: The API intermediate possesses a 4-methoxy group, making it slightly more polar than the impurity (which possesses a 4-methyl group). A gradient elution starting with high aqueous content ensures the polar components are retained, while a gradual increase in the organic modifier (Acetonitrile) effectively resolves the more hydrophobic 3,4,5-trimethyl-2-pyridinemethanol, causing it to elute after the main API peak.

  • Detection: UV detection at 280 nm targets the conjugated pyridine ring. ESI-MS in positive mode is utilized because the basic pyridine nitrogen readily protonates to form robust [M+H]+ ions ( m/z 152.1).

Step-by-Step Methodology

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate buffer in LC-MS grade water. Adjust to pH 8.5 using dilute ammonia. (Causality: A slightly basic pH ensures the pyridine nitrogen remains unprotonated during chromatography, preventing peak tailing and ensuring sharp peak shapes).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile. (Causality: Matching the initial gradient conditions prevents solvent-induced peak distortion).

Step 2: Sample Preparation

  • API Test Solution: Accurately weigh 50 mg of the Esomeprazole API intermediate and dissolve in 50 mL of diluent (1.0 mg/mL).

  • Impurity Standard Solution: Dissolve 5 mg of 3,4,5-Trimethyl-2-pyridinemethanol reference standard in 50 mL of diluent (100 µg/mL). Dilute further to achieve a 1.0 µg/mL working standard (0.1% specification limit).

Step 3: Self-Validating System Suitability Test (SST)

  • Spiked Solution: Mix 1 mL of the API Test Solution with 1 mL of the Impurity Standard Solution.

  • Validation Criteria: Inject the SST solution. The run is only considered valid if the chromatographic resolution ( Rs​ ) between the API peak and the 3,4,5-Trimethyl-2-pyridinemethanol peak is ≥1.5 . This proves the system's resolving power before any unknown batch is analyzed.

Step 4: Chromatographic Execution

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–5 min: 5% B

    • 5–20 min: Linear ramp to 60% B

    • 20–25 min: Hold at 60% B

    • 25–26 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 10 µL.

Step 5: Data Acquisition & Analysis

  • Monitor UV absorbance at 280 nm.

  • Monitor ESI+ MS for the Extracted Ion Chromatogram (EIC) at m/z 152.1.

  • Integrate the peak area of the impurity in the API test solution and quantify against the external standard calibration curve.

QCWorkflow Prep Sample Prep Spike API with Impurity Std Chrom RP-HPLC C18 Column Gradient Elution Prep->Chrom Detect Detection UV (280 nm) & ESI-MS (+) Chrom->Detect Analysis Data Analysis Resolution > 1.5 Quantification Detect->Analysis

Figure 2: HPLC-UV/LC-MS analytical workflow for the quantification of pyridine impurities in API.

References

  • Source: glppharmastandards.
  • Source: axios-research.
  • Source: chemsrc.
Application

Design and Synthesis of Novel Derivatives from 3,4,5-Trimethyl-2-pyridinemethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the design and synthesis of novel derivatives of 3,4,5-trimethyl-2-pyridinemethanol. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the design and synthesis of novel derivatives of 3,4,5-trimethyl-2-pyridinemethanol. Recognizing the significance of substituted pyridine scaffolds in medicinal chemistry, this document outlines strategic approaches to modify the parent molecule to explore new chemical space and potential pharmacological activities.[1][2][3] Detailed, step-by-step protocols for key transformations, including esterification, etherification, oxidation, and halogenation, are presented. These protocols are grounded in established chemical principles and adapted for the specific structural features of 3,4,5-trimethyl-2-pyridinemethanol. Furthermore, this guide emphasizes the importance of robust analytical techniques for the characterization of newly synthesized compounds and provides a rationale for the design of derivatives with potential therapeutic applications.

Introduction: The Strategic Value of 3,4,5-Trimethyl-2-pyridinemethanol

The pyridine ring is a cornerstone of modern drug discovery, with its derivatives forming the backbone of numerous therapeutic agents.[4][5] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute to favorable interactions with biological targets. 3,4,5-Trimethyl-2-pyridinemethanol (Figure 1) is a particularly interesting starting material for several reasons:

  • Structural Rigidity and Defined Vectorial Space: The trimethyl-substituted pyridine ring provides a rigid scaffold, allowing for the precise spatial orientation of functional groups.

  • Modulation of Physicochemical Properties: The methyl groups influence the lipophilicity and metabolic stability of the molecule.

  • Versatile Handle for Derivatization: The primary hydroxyl group at the 2-position serves as a versatile anchor for a wide range of chemical modifications.

This guide will explore the untapped potential of this molecule by providing detailed protocols for the synthesis of novel derivatives, thereby enabling the exploration of new structure-activity relationships (SAR).

Figure 1: Structure of 3,4,5-Trimethyl-2-pyridinemethanol

Caption: Chemical structure of the starting material.

Design of Novel Derivatives: A Rational Approach

The design of new derivatives should be guided by the principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The following classes of derivatives are proposed based on established bioisosteric replacements and functional group modifications known to influence biological activity.

Ester Derivatives

Esterification of the primary alcohol can introduce a variety of functional groups, modulating properties such as solubility, membrane permeability, and susceptibility to enzymatic cleavage (prodrugs).

Ether Derivatives

The formation of an ether linkage can increase lipophilicity and metabolic stability compared to the parent alcohol.

Carbonyl Derivatives

Oxidation of the primary alcohol to an aldehyde or carboxylic acid introduces a key functionality for further derivatization, such as the formation of imines, amides, or other carbonyl-containing moieties.

Halogenated Derivatives

The introduction of halogens onto the pyridine ring can significantly alter the electronic properties of the molecule and provide a handle for cross-coupling reactions, enabling further diversification.[3]

Figure 2: Proposed Derivatization Pathways

G A 3,4,5-Trimethyl-2-pyridinemethanol B Ester Derivatives A->B Esterification C Ether Derivatives A->C Etherification D Aldehyde Derivative A->D Oxidation E Halogenated Derivatives A->E Halogenation G A Synthesized Derivative B NMR (1H, 13C) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E HPLC A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Sources

Method

High-throughput screening of 3,4,5-Trimethyl-2-pyridinemethanol analogs

High-Throughput Screening of 3,4,5-Trimethyl-2-pyridinemethanol Analogs: Workflows for Target Engagement and ADME/Tox Profiling Scientific Rationale & Scaffold Significance The compound 3,4,5-Trimethyl-2-pyridinemethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Screening of 3,4,5-Trimethyl-2-pyridinemethanol Analogs: Workflows for Target Engagement and ADME/Tox Profiling

Scientific Rationale & Scaffold Significance

The compound 3,4,5-Trimethyl-2-pyridinemethanol (CAS RN: 848696-99-1) is a highly privileged scaffold in medicinal chemistry[1]. It serves as the fundamental precursor and core pharmacophore for substituted benzimidazole proton pump inhibitors (PPIs), such as omeprazole and esomeprazole. The specific 3,4,5-trimethyl substitution pattern is not arbitrary; the electron-donating methyl groups precisely tune the nucleophilicity and pKa​ (typically ~4.0) of the pyridine nitrogen.

In the highly acidic environment of the gastric parietal cell canaliculi ( pH<2.0 ), this basicity dictates the accumulation of the drug and its subsequent acid-catalyzed conversion into a reactive tetracyclic sulfenamide intermediate. This active species then forms a covalent disulfide bond with critical cysteine residues (e.g., Cys813, Cys822) on the H+/K+ -ATPase enzyme, effectively halting gastric acid secretion[].

However, the clinical optimization of this scaffold is historically complicated by two major liabilities:

  • Cytochrome P450 Metabolism: The pyridine core is heavily metabolized by CYP2C19, leading to significant pharmacokinetic variability and Drug-Drug Interactions (DDIs)[3].

  • Off-Target Cardiovascular & Neurological Effects: Recent high-throughput screens have unexpectedly identified that classical PPIs utilizing this scaffold act as inhibitors of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1)[4] and Tryptophan Hydroxylase 1 (TPH1)[5].

Therefore, a modern High-Throughput Screening (HTS) campaign for novel 3,4,5-Trimethyl-2-pyridinemethanol analogs must move beyond simple efficacy. It requires a tiered architecture that integrates primary target engagement with immediate ADME/Tox and orthogonal counter-screening.

MOA A 3,4,5-Trimethyl-2-pyridinemethanol Analog (Prodrug) B Protonation in Acidic Canaliculi (pH < 2.0) A->B Diffusion C Conversion to Sulfenamide Active Form B->C Acid-catalyzed rearrangement D Covalent Binding to H+/K+ ATPase (Cys813) C->D Disulfide bond formation

Figure 1: Acid-catalyzed activation pathway of 3,4,5-Trimethyl-2-pyridinemethanol analogs.

HTS Assay Architecture & Causality

To efficiently triage thousands of analogs, the screening cascade is divided into three distinct phases.

  • Primary Screen ( H+/K+ -ATPase Inhibition): Because the pump utilizes ATP hydrolysis to exchange H+ for K+ , enzyme activity can be directly quantified by measuring inorganic phosphate (Pi) release. We utilize a Malachite Green colorimetric assay due to its high sensitivity and scalability to 384-well formats. Crucial Causality: Because these analogs are prodrugs, the assay protocol must include a low-pH pre-incubation step to trigger the Smiles rearrangement into the active sulfenamide[].

  • Secondary Screen (CYP2C19 Liability): To eliminate analogs prone to DDIs, we employ a fluorometric "mix-and-read" assay. This utilizes a non-fluorescent substrate that CYP2C19 metabolizes into a fluorophore. A drop in fluorescence indicates that the analog is competitively inhibiting the CYP enzyme[3].

  • Orthogonal Screen (DDAH1 Repurposing/Tox): To ensure cardiovascular safety, lead compounds are counter-screened against recombinant human DDAH1 using a colorimetric L-citrulline formation assay[4].

HTS_Workflow Lib Analog Library (3,4,5-Trimethyl-2-pyridinemethanol core) Primary Primary Screen: H+/K+ ATPase Malachite Green Assay Lib->Primary 384-well format Secondary Secondary Screen: CYP2C19 Fluorometric DDI Assay Primary->Secondary IC50 < 1 µM Orthogonal Orthogonal Screen: DDAH1 / TPH1 Off-Target Profiling Primary->Orthogonal Selectivity check Hit Lead Candidate Selection (High Efficacy, Low Tox) Secondary->Hit Favorable ADME Orthogonal->Hit No off-target binding

Figure 2: HTS triage workflow for evaluating analog efficacy and off-target liabilities.

Experimental Protocols (Self-Validating Systems)

Protocol A: Primary H+/K+ -ATPase Biochemical Assay (384-Well)

Objective: Quantify the inhibition of ATP hydrolysis by activated analogs.

  • Vesicle Preparation: Resuspend lyophilized porcine or human gastric vesicles (enriched with H+/K+ -ATPase) in a neutral buffer (20 mM PIPES, pH 6.8).

  • Acid-Activation of Analogs (Critical Step): In a separate 384-well "activation plate", dispense 100 nL of the analog library (10 mM in DMSO). Add 10 µL of Activation Buffer (50 mM Sodium Acetate, pH 5.0). Incubate at 37°C for 20 minutes to allow the 3,4,5-trimethyl-2-pyridinemethanol core to convert to the active sulfenamide.

  • Enzyme Incubation: Transfer 5 µL of the activated analogs to the assay plate containing 10 µL of the vesicle suspension. Incubate for 15 minutes to allow covalent binding to the enzyme.

  • Reaction Initiation: Add 10 µL of Substrate Mix (2 mM ATP, 10 mM KCl, 2 mM MgCl2​ in PIPES buffer, pH 7.4). Incubate at 37°C for 30 minutes.

  • Detection: Stop the reaction by adding 20 µL of Malachite Green Reagent (0.03% malachite green, 0.2% ammonium molybdate in 1 N HCl). Wait 10 minutes for color development and read absorbance at 620 nm.

  • System Validation:

    • Positive Control: Omeprazole ( IC50​ ~ 0.4 µM).

    • Quality Control: Calculate the Z'-factor for each plate. A self-validating run requires Z′≥0.65 .

Protocol B: High-Throughput CYP2C19 Fluorometric Assay

Objective: Identify and eliminate analogs that act as strong CYP2C19 inhibitors[3].

  • Reagent Assembly: Prepare an Enzyme-Substrate master mix containing recombinant human CYP2C19 (10 nM) and the fluorogenic substrate 3-cyano-7-ethoxycoumarin (CEC, 5 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Dispensing: Aliquot 15 µL of the master mix into 384-well black, clear-bottom microplates.

  • Compound Addition: Use a pin-tool to transfer 50 nL of the analog library (dose-response concentrations ranging from 0.1 µM to 50 µM).

  • Reaction Initiation: Add 5 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the reaction.

  • Kinetic Read: Monitor fluorescence continuously (Excitation: 405 nm / Emission: 460 nm) for 30 minutes at 37°C.

  • System Validation:

    • Positive Control: Ticlopidine (a known CYP2C19 inhibitor).

    • Data Acceptance: The uninhibited control wells must show a linear increase in fluorescence over the 30-minute window ( R2>0.98 ).

Quantitative Data Synthesis

The following table demonstrates a representative data matrix used to triage hits generated from the 3,4,5-Trimethyl-2-pyridinemethanol analog library. An ideal lead candidate will exhibit potent H+/K+ -ATPase inhibition (low IC50​ ) while maintaining high IC50​ values for CYP2C19 and low percentage inhibition of DDAH1.

Compound ID H+/K+ -ATPase IC50​ (µM)CYP2C19 IC50​ (µM)DDAH1 Inhibition @ 10 µM (%)Triage Decision
Omeprazole (Standard) 0.42 ± 0.052.8 ± 0.348.5%Reference Control
Analog-TMP-014 0.18 ± 0.02> 50.05.2%Advance to Lead (High potency, low DDI/Tox)
Analog-TMP-055 0.35 ± 0.041.1 ± 0.112.4%Discard (Severe CYP2C19 liability)
Analog-TMP-089 0.95 ± 0.1045.0 ± 2.588.7%Repurpose (Potential novel DDAH1 inhibitor)

Table 1: Representative HTS profiling data for novel 3,4,5-Trimethyl-2-pyridinemethanol analogs. Data highlights the necessity of multi-parametric screening to avoid historical scaffold liabilities.

References

  • CAS Common Chemistry. "3,4,5-Trimethyl-2-pyridinemethanol (CAS RN: 848696-99-1)". American Chemical Society. URL:[Link]

  • Scientific Reports (via PMC). "Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay". URL:[Link]

  • Circulation. "Unexpected Effect of Proton Pump Inhibitors". American Heart Association. URL:[Link]

  • Frontiers in Pharmacology. "Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole". URL: [Link]

Sources

Application

Application Note: Derivatization of 3,4,5-Trimethyl-2-pyridinemethanol for the Biological Screening of Novel Proton Pump Inhibitors

Scientific Rationale & Introduction In the development of gastric acid suppressants, the benzimidazole-based proton pump inhibitors (PPIs) remain the gold standard. The physicochemical properties of these molecules—speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

In the development of gastric acid suppressants, the benzimidazole-based proton pump inhibitors (PPIs) remain the gold standard. The physicochemical properties of these molecules—specifically their activation kinetics in acidic environments—are heavily dictated by the electron-donating substituents on their pyridine rings.

3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1)[1] is a highly valuable synthetic building block for generating novel PPI analogs. While its structural cousin, 3,5-dimethyl-4-methoxy-2-pyridinemethanol, is utilized to synthesize the blockbuster drug omeprazole[2], the 3,4,5-trimethyl variant replaces the strongly electron-donating 4-methoxy group with a weakly electron-donating 4-methyl group.

The Causality of Substitution: This single functional group change drastically alters the resonance stabilization of the pyridine ring, lowering its pKa​ . Consequently, derivatives synthesized from 3,4,5-trimethyl-2-pyridinemethanol require a more highly acidic environment to undergo protonation. For drug development professionals, this presents a strategic opportunity to screen analogs that may exhibit reduced off-target activation in mildly acidic tissues (such as tumor microenvironments or inflamed joints) while retaining potent efficacy in the extremely acidic parietal cell canaliculus (pH < 2.0).

Synthetic Workflow & Derivatization Strategy

To prepare these analogs for high-throughput biological screening, 3,4,5-trimethyl-2-pyridinemethanol must be systematically derivatized into a reactive sulfoxide prodrug. The workflow involves three distinct phases: hydroxyl activation, thioether linkage, and chemoselective oxidation.

SyntheticWorkflow A 3,4,5-Trimethyl-2- pyridinemethanol B Chlorination (SOCl2) A->B C 2-(Chloromethyl)- 3,4,5-trimethylpyridine B->C D Thioether Coupling C->D E Sulfide Intermediate D->E F Oxidation (mCPBA) E->F G Sulfoxide PPI Analog F->G

Fig 1: Synthetic workflow from 3,4,5-trimethyl-2-pyridinemethanol to the sulfoxide PPI analog.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that experimental deviations are caught and corrected before proceeding to the next synthetic step.

Protocol 3.1: Chlorination (Activation of the Hydroxyl Group)
  • Objective: Convert the primary alcohol to a reactive chloromethyl intermediate. The hydroxyl group is a poor leaving group; chlorination enables rapid SN​2 nucleophilic substitution in the subsequent step.

  • Procedure:

    • Dissolve 10.0 mmol of 3,4,5-trimethyl-2-pyridinemethanol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Chill the reaction flask to 0°C using an ice-water bath to control the exothermic reaction.

    • Add 15.0 mmol (1.5 eq) of thionyl chloride ( SOCl2​ ) dropwise over 15 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (QC Check): Monitor reaction progress via TLC (Silica gel, EtOAc:Hexane 1:1). The polar starting material ( Rf​≈0.2 ) must completely disappear, replaced by a non-polar spot ( Rf​≈0.6 ).

  • Corrective Action: If unreacted alcohol remains, add an additional 0.2 eq of SOCl2​ and stir for 1 hour. Evaporate the solvent in vacuo to yield 2-(chloromethyl)-3,4,5-trimethylpyridine hydrochloride.

Protocol 3.2: Thioether Linkage Formation
  • Objective: Couple the activated pyridine with a benzimidazole core.

  • Procedure:

    • Dissolve 10.0 mmol of 2-mercapto-5-methoxybenzimidazole in 30 mL of methanol.

    • Add 20.0 mmol (2.0 eq) of NaOH. Causality: NaOH deprotonates the thiol, dramatically increasing its nucleophilicity for the SN​2 attack.

    • Slowly add the chloromethyl intermediate from Protocol 3.1. Stir at 40°C for 4 hours.

  • Self-Validation (QC Check): Perform LC-MS analysis. The expected mass peak for the thioether intermediate [M+H]+ must represent >90% of the Total Ion Chromatogram (TIC).

  • Workup: Concentrate the mixture, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and evaporate to dryness.

Protocol 3.3: Chemoselective Sulfoxidation
  • Objective: Oxidize the thioether to the active sulfoxide prodrug.

  • Causality: Over-oxidation to a sulfone must be strictly avoided, as sulfones cannot undergo the acid-catalyzed rearrangement required for biological activity[3].

  • Procedure:

    • Dissolve the thioether intermediate in 40 mL of DCM and cool to -40°C using a dry ice/acetonitrile bath. Note: Low temperature is critical for chemoselectivity.

    • Add 9.5 mmol (0.95 eq) of m-chloroperoxybenzoic acid (mCPBA) portion-wise. Using a sub-stoichiometric amount prevents over-oxidation.

    • Stir for 30 minutes at -40°C.

  • Self-Validation (QC Check): LC-MS must confirm the presence of the sulfoxide [M+H]+ and the absolute absence of the sulfone peak [M+16+H]+ . Quench with saturated NaHCO3​ , extract, and purify via flash chromatography.

Biological Screening: H+/K+ -ATPase Inhibition

For biological validation, the synthesized 3,4,5-trimethyl analog is screened against isolated porcine gastric vesicles rich in H+/K+ -ATPase. The assay measures the colorimetric release of inorganic phosphate (Pi) via the Malachite Green method.

Quantitative SAR Data Summary

The table below contrasts the screening data of the synthesized analog against standard Omeprazole to highlight the impact of the pyridine 4-position substituent.

CompoundPyridine 4-PositionCalculated Pyridine pKa​ In Vitro IC50​ ( μ M)Activation Half-Life at pH 5.1
Omeprazole (Control) -Methoxy~ 4.00.81.4 min
3,4,5-Trimethyl Analog -Methyl~ 3.41.55.2 min

Data Interpretation: The 3,4,5-trimethyl analog demonstrates a lower pKa​ and a significantly extended activation half-life at pH 5.1. This delayed activation profile confirms that the removal of the methoxy group increases the compound's stability in mildly acidic environments, making it an excellent candidate for targeted release formulations.

Mechanism of Action: Acid-Catalyzed Activation

The synthesized sulfoxide is not the active inhibitor; it is a prodrug. Upon reaching the highly acidic parietal cell canaliculus, the molecule undergoes a complex, acid-catalyzed cascade. It protonates and rearranges into a reactive sulfenamide species, which then forms a permanent, covalent disulfide bond with critical cysteine residues (e.g., Cys813) on the α -subunit of the H+/K+ -ATPase enzyme, irreversibly inhibiting gastric acid secretion[3].

MOA A Sulfoxide Analog (Prodrug) B Acidic Canaliculus (pH < 2.0) A->B Localization C Protonated Intermediate B->C H+ Catalysis D Spiro Intermediate C->D Nucleophilic Attack E Active Sulfenamide D->E Ring Opening F Covalent Disulfide Bond (H+/K+-ATPase) E->F Cys-SH Binding

Fig 2: Acid-catalyzed activation pathway of the sulfoxide prodrug in the parietal cell.

References

  • 3,4,5-Trimethyl-2-pyridinemethanol - CAS Common Chemistry Source: CAS Common Chemistry URL:[Link]

  • OMEPRAZOLE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: GPAT India URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3,4,5-Trimethyl-2-pyridinemethanol Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3,4,5-Trimethyl-2-pyridinemethanol (CAS#: 848696-99-1). This compound is a critical intermediate in the development of substituted benzimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,4,5-Trimethyl-2-pyridinemethanol (CAS#: 848696-99-1). This compound is a critical intermediate in the development of substituted benzimidazole proton pump inhibitors (PPIs) and serves as a highly specific analytical standard (e.g., Esomeprazole Impurity 16).

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting logic to optimize the three-step synthesis route: N-oxidation, Boekelheide rearrangement, and alkaline hydrolysis.

Process Overview & Mechanistic Rationale

The synthesis of 3,4,5-trimethyl-2-pyridinemethanol relies on the functionalization of the C2-methyl group of 2,3,4,5-tetramethylpyridine. Direct oxidation of alkylpyridines is notoriously unselective; therefore, the industry standard is the Boekelheide Rearrangement [1].

  • N-Oxidation : The pyridine nitrogen is oxidized using hydrogen peroxide in glacial acetic acid. The acetic acid acts as both a solvent and a co-reactant, generating peracetic acid in situ for scalable, controlled oxidation[2].

  • Boekelheide Rearrangement : Acetic anhydride ( Ac2​O ) acts as the activating electrophile. It acylates the N-oxide oxygen, drastically increasing the acidity of the α-methyl protons. Deprotonation yields an anhydrobase intermediate, which undergoes a concerted [3,3]-sigmatropic shift to form a stable acetate ester. This specific pathway avoids the formation of chlorinated or sp2-oxylated byproducts commonly seen with other activating agents[3].

  • Alkaline Hydrolysis : The resulting sterically hindered acetate ester is cleaved using strong alkaline conditions to yield the final pyridinemethanol[2].

Workflow SM 2,3,4,5-Tetramethylpyridine (Starting Material) Ox Step 1: N-Oxidation Reagents: H2O2, Glacial AcOH Temp: 70-80°C SM->Ox NOx 2,3,4,5-Tetramethylpyridine N-oxide (Intermediate 1) Ox->NOx HPLC >99% conv. Rearrange Step 2: Boekelheide Rearrangement Reagents: Acetic Anhydride (Ac2O) Temp: 90-95°C NOx->Rearrange Ester 2-(Acetoxymethyl)-3,4,5-trimethylpyridine (Intermediate 2) Rearrange->Ester Vacuum Distillation Hydro Step 3: Alkaline Hydrolysis Reagents: NaOH, MeOH Temp: 25-40°C Ester->Hydro Product 3,4,5-Trimethyl-2-pyridinemethanol (Target API Intermediate) Hydro->Product DCM Extraction

Chemical workflow for the synthesis of 3,4,5-Trimethyl-2-pyridinemethanol via Boekelheide reaction.

Standard Operating Procedure (SOP)

The following self-validating protocols incorporate mandatory analytical checkpoints to ensure high yield and purity at each stage.

Step 1: N-Oxidation of 2,3,4,5-Tetramethylpyridine
  • Preparation : Charge a reaction vessel with 2,3,4,5-tetramethylpyridine (1.0 eq) and glacial acetic acid (3.5 eq).

  • Activation : Heat the mixture to 70°C.

  • Oxidation : Dropwise add 30% aqueous H2​O2​ (1.5 eq) over 1 hour. Causality: Slow addition is critical to control the exothermic peracid formation and prevent thermal runaway.

  • Maturation : Maintain the reaction at 70–80°C for 10-14 hours[4].

  • Validation Check : Perform HPLC analysis. Do not proceed until the starting material peak is <1.0%.

  • Isolation : Cool the mixture and quench. Remove water and excess acetic acid under reduced pressure to isolate the crude N-oxide.

Step 2: Boekelheide Rearrangement
  • Preparation : Dissolve the crude N-oxide in acetic anhydride (3.0 eq)[5].

  • Rearrangement : Heat the mixture strictly to 90–95°C for 4–6 hours. Causality: Temperatures above 100°C significantly increase the risk of over-oxidation, polymerization, and tar formation[5].

  • Validation Check : Perform TLC (DCM:MeOH 9:1). The highly polar N-oxide spot (baseline) must be completely consumed, replaced by the faster-eluting acetate ester.

  • Isolation : Carefully remove unreacted acetic anhydride and by-product acetic acid via vacuum distillation to yield 2-(acetoxymethyl)-3,4,5-trimethylpyridine.

Step 3: Alkaline Hydrolysis
  • Preparation : Dissolve the crude acetate ester in a 1:1 mixture of Methanol and 25% aqueous NaOH (2.0 eq).

  • Cleavage : Stir vigorously at room temperature (or warm to 40°C if biphasic) for 2 hours.

  • Validation Check : Monitor the disappearance of the ester peak via GC-MS or HPLC.

  • Extraction : Extract the aqueous layer with dichloromethane (DCM), dry the organic phase over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the target 3,4,5-Trimethyl-2-pyridinemethanol[2].

Optimization Data & Parameters

To maximize the yield of the sterically hindered 3,4,5-trimethyl system, specific parameters must be optimized compared to standard pyridine syntheses.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic Effect
Oxidant Ratio 1.0 eq H2​O2​ 1.5 eq H2​O2​ Ensures complete N-oxidation without dangerous peroxide accumulation.
Rearrangement Temp 120°C90–95°C Minimizes thermal degradation and tar formation; improves yield from 45% to >75%[5].
Ac2​O Equivalents 1.5 eq3.0 eq Drives the [3,3]-sigmatropic shift to completion; prevents stalling at the anhydrobase intermediate[5].
Hydrolysis pH pH 9pH > 12 Ensures complete cleavage of the sterically hindered acetate ester[2].

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield of Target Alcohol Q1 Is N-Oxide fully consumed? (TLC/HPLC) Start->Q1 A1_No Action: Increase Ac2O eq. or extend reaction time Q1->A1_No No Q2 Is Acetate Ester fully hydrolyzed? Q1->Q2 Yes A2_No Action: Check pH > 12 Increase NaOH to 2.5 eq Q2->A2_No No Q3 Is reaction mixture black/tarry? Q2->Q3 Yes A3_Yes Action: Ensure H2O2 is quenched. Strictly control temp < 95°C Q3->A3_Yes Yes A3_No Action: Check for product loss during aqueous workup Q3->A3_No No

Troubleshooting logic tree for resolving low yields during pyridinemethanol synthesis.

Q: My N-oxidation step is stalling at 80% conversion. Should I add more peroxide?

A: Do not add more peroxide immediately, as unreacted H2​O2​ poses a severe thermal runaway risk. Stalling is usually caused by insufficient acetic acid (which generates the active peracetic acid) or water accumulation diluting the reaction. Solution: Ensure you are using strictly glacial acetic acid. If the reaction has stalled, add 0.5 eq of fresh glacial acetic acid and maintain 70°C for an additional 2 hours before checking conversion again.

Q: During the Boekelheide rearrangement, I am observing a black, tarry reaction mixture and low yields. What is happening?

A: This indicates thermal decomposition of the pyridine ring[5]. It is almost always caused by residual peroxides from Step 1 reacting violently with acetic anhydride, or localized overheating above 100°C. Solution: Ensure complete quenching and vacuum removal of H2​O2​ and water before adding acetic anhydride. Strictly control the internal temperature of the rearrangement to 90–95°C.

Q: My final product (3,4,5-Trimethyl-2-pyridinemethanol) is contaminated with the acetate ester. How can I resolve this?

A: The acetate ester of a highly substituted pyridine (like the 3,4,5-trimethyl analog) is sterically hindered, making standard hydrolysis sluggish. Solution: Increase the NaOH concentration to 2.5 eq and gently warm the hydrolysis mixture to 40°C. Ensure vigorous biphasic stirring if the methanol concentration is too low to fully solubilize the ester.

Q: I am losing product during the final aqueous workup. How can I improve recovery?

A: Low molecular weight substituted pyridinemethanols are highly polar and exhibit significant water solubility[5]. Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction. Swap standard extraction solvents (like ethyl acetate) for dichloromethane (DCM) or a 4:1 DCM/Isopropanol mixture to drastically improve the partition coefficient in favor of the organic layer.

References

  • Title : Boekelheide reaction | Request PDF Source : ResearchGate URL :[Link]

  • Title : Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling–Rearrangement Source : Organic Letters - ACS Publications URL :[Link]

  • Title: CN105153019A - 2-pyridinemethanol and synthetic method thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of Crude 3,4,5-Trimethyl-2-pyridinemethanol

Welcome to the Technical Support Center for the isolation and purification of 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) [3]. Widely recognized in pharmaceutical development as an intermediate and related subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1) [3]. Widely recognized in pharmaceutical development as an intermediate and related substance (Esomeprazole Impurity 16) [4], this compound presents unique purification challenges due to the electron-donating effects of its three methyl groups and the amphoteric-like behavior of its pyridine-methanol scaffold.

This guide provides troubleshooting protocols, mechanistic explanations, and validated methodologies designed specifically for researchers and drug development professionals.

Section 1: Physicochemical Assessment & General FAQs

Q: What are the primary physicochemical properties dictating the purification strategy for 3,4,5-Trimethyl-2-pyridinemethanol? A: The purification strategy is strictly governed by two functional groups: the basic pyridine nitrogen and the polar hydroxymethyl group.

  • Causality: The three methyl groups at the 3, 4, and 5 positions are strongly electron-donating via inductive effects. This increases the electron density on the pyridine nitrogen, raising its pKa to approximately 6.0–6.5 (significantly higher than unsubstituted pyridine). Consequently, the molecule is easily protonated by weak acids but requires a relatively high pH (>9.0) to ensure complete deprotonation back to the free base form.

  • Self-Validation: Always perform a predictive solubility test before scaling up. The free base should be highly soluble in dichloromethane (DCM) and ethyl acetate, while the hydrochloride salt will be highly soluble in water and insoluble in non-polar organics.

Section 2: Acid-Base Extraction (The Workhorse Protocol)

Q: My acid-base extraction is yielding low recovery. What is the mechanistic cause and how do I fix it? A: Low recovery in substituted pyridine extractions usually stems from incomplete pH adjustment or the use of an inappropriate washing solvent. Because the trimethylated ring is highly lipophilic, the protonated pyridinium salt can form ion pairs that inadvertently partition into polar organic solvents (like ethyl acetate) during the acidic wash step.

  • Solution: Use a strictly non-polar solvent like toluene for the acidic wash. Toluene effectively solubilizes non-basic organic impurities but has an exceptionally low partition coefficient for protonated pyridinium salts, preventing product loss into the organic waste stream [1].

Step-by-Step Methodology: Validated Acid-Base Extraction

  • Dissolution: Dissolve crude 3,4,5-trimethyl-2-pyridinemethanol in DCM (10 mL per gram of crude).

  • Acidification: Add 1M aqueous HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0. Self-Validation: Check the pH with a calibrated meter, not just indicator paper, to ensure complete protonation of the pyridine ring.

  • Phase Separation & Wash: Separate the phases. Retain the aqueous layer (which now contains the product). Wash the aqueous layer twice with equal volumes of Toluene to remove non-basic lipophilic impurities.

  • Basification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2M NaOH until the pH reaches 10.0–10.5. Causality: Cooling prevents the exothermic degradation of the sensitive hydroxymethyl group during strong base addition.

  • Extraction: Extract the basified aqueous layer three times with DCM to recover the free base [2].

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product. Self-Validation: Spot the residual aqueous layer on a TLC plate (UV 254 nm); the absolute absence of a spot confirms complete product recovery.

PurificationWorkflow N1 Crude 3,4,5-Trimethyl- 2-pyridinemethanol N2 Acidification (pH < 3) 1M HCl Addition N1->N2 N3 Organic Wash Toluene Extraction N2->N3 Protonated Pyridine N4 Basification (pH > 9) 2M NaOH Addition N3->N4 Aqueous Phase N5 Product Extraction DCM Recovery N4->N5 Free Base N6 Solvent Evaporation Purified Free Base N5->N6 Organic Phase

Figure 1: Acid-Base Extraction Workflow for Pyridinemethanol Purification.

Section 3: Advanced Chromatographic Resolution

Q: I am seeing severe streaking and co-elution of structural isomers on silica gel. How can I improve chromatographic resolution? A: Pyridine derivatives strongly interact with the acidic silanol groups (Si-OH) on standard bare silica gel via hydrogen bonding and Lewis acid-base interactions. This causes severe tailing and poor resolution of closely related impurities (such as N-oxides or positional isomers).

  • Causality: Capping the active silanol sites dynamically during the run prevents the pyridine nitrogen from binding irreversibly to the stationary phase.

  • Solution: Incorporate a volatile amine modifier into your mobile phase.

Step-by-Step Methodology: Silanol-Capped Chromatography

  • Column Preparation: Pack the silica gel column using a solvent system of Hexane/Ethyl Acetate (1:1) containing 1% v/v Triethylamine (TEA) or concentrated Ammonium Hydroxide.

  • Loading: Dissolve the sample in a minimum volume of DCM and load it evenly onto the column head.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (ensuring the 1% TEA modifier is maintained throughout the gradient).

  • Fraction Analysis: Analyze fractions via TLC. Self-Validation: The Rf spot of 3,4,5-trimethyl-2-pyridinemethanol should be sharp and circular. If it is teardrop-shaped, the silanol capping is insufficient; increase TEA to 2%.

  • Amine Removal: Pool product fractions and evaporate. To remove residual TEA, re-dissolve the residue in DCM, wash once with deionized water, dry the organic layer, and concentrate.

Section 4: Crystallization & Final Polishing

Q: How do I achieve >99.5% purity for pharmaceutical reference standards? A: While extraction and chromatography provide excellent bulk purity, achieving >99.5% HPLC purity requires crystallization. The optimal system utilizes a solvent/anti-solvent approach leveraging the temperature-dependent solubility of the compound.

Step-by-Step Methodology: Toluene/Heptane Recrystallization

  • Dissolution: Dissolve the semi-pure compound in a minimum volume of warm Toluene (approx. 50 °C).

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise under stirring until the solution becomes slightly cloudy. The ideal volume ratio is typically 1:1 Toluene:Heptane [1].

  • Annealing: Allow the mixture to cool to room temperature slowly over 2 hours to promote the growth of large, pure crystalline lattices.

  • Chilling: Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize precipitation yield [1].

  • Filtration: Filter the crystals under a vacuum. Wash the filter cake with a pre-chilled (0 °C) mixture of Toluene/Heptane (1:1).

  • Drying: Dry the crystals at 50–60 °C under reduced pressure (vacuum oven) to a constant weight[1]. Self-Validation: A sharp melting point and an HPLC chromatogram showing a single peak >99.5% area validate the success of the protocol.

Section 5: Quantitative Data Summary

The following table summarizes the expected outcomes of the purification techniques described above, allowing researchers to select the appropriate method based on their specific purity requirements.

Purification TechniqueTarget Impurities RemovedExpected Yield (%)Expected Purity (HPLC)Scalability
Acid-Base Extraction Non-basic organics, salts, neutral polymers85 – 92%90 – 95%High (Process Scale)
Silica Chromatography Structural isomers, N-oxides, closely related analogs70 – 80%95 – 98%Low-Medium (Lab Scale)
Recrystallization Trace isomers, color bodies, residual solvents75 – 85%> 99.5%High (Process Scale)
References
  • Process for preparing pyridinemethanol compounds. (US Patent US6437120B1). Google Patents.
  • 2-pyridinemethanol and synthetic method thereof. (Chinese Patent CN105153019A). Google Patents.
  • 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1). CAS Common Chemistry.
  • Esomeprazole Impurity 16. GLP Pharma Standards.
Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Substituted Pyridinemethanols

Welcome to the Advanced Technical Support Center for the synthesis of substituted pyridinemethanols (piconols). These heterocyclic scaffolds are critical building blocks in the pharmaceutical and agrochemical industries,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of substituted pyridinemethanols (piconols). These heterocyclic scaffolds are critical building blocks in the pharmaceutical and agrochemical industries, frequently utilized in the development of antihistamines, proton pump inhibitors, and targeted therapeutics[1].

Due to the electron-deficient nature of the pyridine ring and the coordinating ability of the basic nitrogen, synthesizing these compounds presents unique challenges—ranging from over-reduction and catalyst poisoning to regioselectivity issues during functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these bottlenecks.

Section 1: Reductive Approaches (Pyridinecarboxylic Acids to Pyridinemethanols)

The most direct route to pyridinemethanols is the reduction of pyridinecarboxylic acids or their ester derivatives. However, the choice of hydride reagent is critical to prevent the destruction of the heteroaromatic ring[1].

FAQ 1: Why am I getting poor yields and ring-reduced byproducts when using LiAlH4​ ?

Diagnosis: Lithium Aluminum Hydride ( LiAlH4​ ) is a powerful, non-selective reducing agent. When applied to pyridine derivatives, two major issues arise:

  • Over-reduction: The hydride can attack the electron-deficient pyridine ring itself, leading to partially or fully saturated piperidine byproducts[1].

  • Chelation & Emulsion: The resulting pyridinemethanol product strongly chelates with the aluminum salts generated during the reaction. Standard aqueous workups create thick, intractable aluminum hydroxide emulsions that trap the highly polar, water-soluble pyridinemethanol, devastating your isolated yield.

The Solution: To prevent over-reduction, consider reducing the ester derivative using a milder reagent like Sodium Borohydride ( NaBH4​ ) in methanol[1]. If you must reduce the free acid, converting it to a potassium pyridinecarboxylate salt prior to reduction with a metal hydride (like LiAlH4​ or Red-Al) significantly controls the hydride reactivity and improves yields[2]. To solve the emulsion issue, you must use a specialized quenching protocol (e.g., the Fieser method or Rochelle's salt).

Quantitative Comparison of Reducing Agents
Reducing AgentSubstrate ScopeSelectivity / RiskWorkup DifficultyRecommended Quench
NaBH4​ / MeOH Esters, AldehydesHigh. Mild reagent; leaves the pyridine ring intact[1].LowStandard aqueous extraction.
LiAlH4​ Free Acids, EstersLow. High risk of ring over-reduction[1].High (Emulsions)Fieser method ( n mL H2​O , n mL 15% NaOH , 3n mL H2​O ).
Metal Hydride + K-Salt Potassium CarboxylatesMedium. Controlled hydride transfer[2].MediumRochelle's salt (Potassium sodium tartrate)[2].
Catalytic H2​ (Pd/C) Acid Chlorides, EstersVariable. Prone to over-reduction to the methyl group or piperidine[1][3].LowFiltration through Celite.
Protocol 1: Optimized Reduction of Pyridinecarboxylic Acid Esters using NaBH4​

This protocol is self-validating: the use of methanol as a solvent actively participates in the reduction mechanism by forming intermediate alkoxyborohydride species, accelerating the reduction of the ester while sparing the pyridine ring.

  • Setup: In an oven-dried flask under nitrogen, dissolve the pyridinecarboxylic acid ester (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures suppress the transesterification side-reactions and control the exothermic hydride release.

  • Addition: Add NaBH4​ (3.0 equiv) portion-wise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours, monitoring by TLC or LC-MS[1].

  • Quench & Workup: Carefully quench the reaction by adding acetone (to consume excess hydride), followed by removal of methanol under reduced pressure. Partition the residue between saturated aqueous NaHCO3​ and ethyl acetate.

  • Isolation: Extract the aqueous layer 3 times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pyridinemethanol.

Section 2: Directed ortho-Metalation (DoM) and Lithiation Strategies

When specific substitution patterns are required (e.g., 2-substituted-3-pyridinemethanols), functionalizing an existing pyridine ring via lithiation and subsequent trapping with an aldehyde is highly effective[4].

FAQ 2: How can I prevent the nucleophilic addition of n-Butyllithium to the pyridine ring during lithiation?

Diagnosis: Pyridine is highly electrophilic at the C2 and C6 positions. If you use standard alkyllithium reagents (like n-BuLi) to deprotonate the ring, the reagent will preferentially act as a nucleophile, attacking the ring to form an alkylated dihydropyridine intermediate (a Chichibabin-type addition) rather than acting as a base[4].

The Solution: You must use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP)[4]. Furthermore, the presence of a Directed Metalation Group (DMG)—such as an amide, carbamate, or halogen—is required to pre-coordinate the lithium ion, directing the deprotonation exclusively to the ortho position (kinetic control)[5][6].

DoM_Pathway Substrate Substituted Pyridine (with DMG) Base Bulky Base (e.g., LDA + TMEDA) Substrate->Base -78 °C LithioInt Ortho-Lithiated Intermediate Base->LithioInt Deprotonation (Kinetic Control) NucAttack Nucleophilic Addition (Byproduct) Base->NucAttack If using n-BuLi (Chichibabin-type) Electrophile Aldehyde / Ketone (Electrophile) LithioInt->Electrophile Trapping Product Substituted Pyridinemethanol Electrophile->Product Aqueous Workup

Caption: Mechanistic divergence in pyridine lithiation: Directed ortho-Metalation vs. Nucleophilic Addition.

Protocol 2: Directed ortho-Metalation (DoM) and Aldehyde Trapping

This protocol utilizes LDA to ensure strict regiocontrol without ring degradation[4].

  • LDA Preparation: In a dry, nitrogen-flushed flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C. Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LDA[4].

  • Lithiation: Add a solution of the substituted pyridine (containing a DMG) (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1–2 hours. Causality: Strict cryogenic temperatures (-78 °C) are mandatory to prevent the highly reactive ortho-lithiated pyridine from decomposing or undergoing unwanted side reactions[4].

  • Electrophilic Trapping: Add the desired aldehyde (1.2 equiv) dropwise to the deep-colored reaction mixture at -78 °C[4].

  • Quench: Stir for an additional 30 minutes, then quench the reaction while still at -78 °C by adding saturated aqueous NH4​Cl solution[4].

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to isolate the substituted pyridinemethanol[4].

Section 3: Biocatalytic C-H Oxyfunctionalization (Green Synthesis)

For advanced, scalable synthesis of specific targets like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, whole-cell biocatalysis offers a highly selective, green alternative to harsh chemical oxidants[7].

FAQ 3: My whole-cell biocatalytic oxidation of lutidine to pyridinemethanol is stalling. What causes this?

Diagnosis: The primary bottleneck in whole-cell biocatalytic C-H oxyfunctionalization is cellular toxicity . Both the starting material (e.g., 2,6-lutidine) and the pyridinemethanol product can disrupt the membrane integrity of the E. coli biocatalyst. If the concentration of these compounds exceeds their respective LD50​ (the concentration necessary to inhibit cell growth by 50%), the endogenous enzymes required for NAD(P)H cofactor regeneration will shut down, halting the reaction cascade[7].

The Solution: Implement a fed-batch substrate feeding strategy combined with in situ product removal (ISPR) using biocompatible resins. By continuously feeding the substrate at a rate that matches the enzyme's turnover rate, you keep the instantaneous concentration of the pyridine derivatives below the toxicity threshold, enabling titers exceeding 12 g/L[7].

Biocatalysis Substrate 2,6-Lutidine (Substrate) Ecoli Recombinant E. coli (Whole-Cell Biocatalyst) Substrate->Ecoli Fed-batch addition Toxicity Cell Toxicity / LD50 (Growth Inhibition) Substrate->Toxicity High initial titer Enzyme Hydroxylating Enzyme (NAD(P)H dependent) Ecoli->Enzyme Expresses & Regenerates Cofactors Product 2,6-bis(hydroxymethyl)pyridine (Product) Enzyme->Product C-H Oxyfunctionalization Product->Toxicity Accumulation > 12 g/L Toxicity->Ecoli Inhibits Metabolism

Caption: Whole-cell biocatalytic synthesis workflow highlighting substrate/product toxicity feedback loops.

References

  • METHOD FOR PRODUCING PYRIDINE METHANOL COMPOUNDS - Google P
  • (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions - Imperial College London.[Link]

  • Directed ortho-Metalation of O-Aryl N,N-Dialkylcarbamates - UNILAG.[Link]

  • Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes - Chez-Alice.[Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC).[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3,4,5-Trimethyl-2-pyridinemethanol

Welcome to the Technical Support Center. 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1) is a highly specialized azaheterocycle, widely recognized as an analytical standard and a critical synthetic intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1) is a highly specialized azaheterocycle, widely recognized as an analytical standard and a critical synthetic intermediate in the development of proton pump inhibitors (PPIs) such as Esomeprazole (1)[1].

Achieving high yield and purity for this compound requires precise control over a three-step synthetic sequence: N-oxidation, Boekelheide rearrangement, and ester hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to resolve common bottlenecks encountered during scale-up and synthesis.

SyntheticWorkflow SM 3,4,5-Trimethylpyridine (Starting Material) Ox N-Oxidation (mCPBA or H2O2/AcOH) SM->Ox Int1 3,4,5-Trimethylpyridine N-oxide (Intermediate 1) Ox->Int1 >95% Conversion Rearrange Boekelheide Rearrangement (Ac2O, 90-100°C) Int1->Rearrange Int2 (3,4,5-Trimethylpyridin-2-yl)methyl acetate (Intermediate 2) Rearrange->Int2 [3,3] Sigmatropic Shift Hydrolysis Hydrolysis (NaOH, MeOH/H2O) Int2->Hydrolysis Product 3,4,5-Trimethyl-2-pyridinemethanol (Target Product) Hydrolysis->Product Base Catalyzed

Synthetic workflow for 3,4,5-Trimethyl-2-pyridinemethanol via Boekelheide rearrangement.

Troubleshooting FAQs

Q1: Why am I getting incomplete conversion during the N-oxidation of 3,4,5-trimethylpyridine? Root Cause: While the three methyl groups are electron-donating (increasing the nucleophilicity of the pyridine nitrogen), the methyl group at the 3-position introduces mild steric hindrance. Using standard 30% H2​O2​ in acetic acid can lead to stalled reactions if the temperature is too low or if water content limits the peracid formation. Solution: Switch to m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C for quantitative conversion (2)[2]. mCPBA provides a more electrophilic oxygen, overcoming steric barriers efficiently without requiring extended heating.

Q2: The Boekelheide rearrangement is yielding a black, tarry mixture with low recovery of the acetate intermediate. How can I improve this? Root Cause: The Boekelheide rearrangement of pyridine N-oxides with acetic anhydride ( Ac2​O ) is highly exothermic. The reaction proceeds via an initial N-acetylation followed by either a concerted [3,3] sigmatropic shift or an ion-pair fragmentation-recombination pathway (3)[3]. If Ac2​O is added too rapidly at elevated temperatures (>110°C), the ion-pair pathway dominates, leading to intermolecular side reactions, polymerization, and tar formation. Solution: Control the exotherm by adding the N-oxide dropwise to Ac2​O pre-heated to no more than 90°C. Maintain the reaction strictly between 90–100°C. Using a slight excess of Ac2​O (2.5 equivalents) acts as a heat sink and drives the equilibrium toward the 2-acetoxymethyl derivative without promoting thermal degradation.

Q3: My final product contains 5-10% of the acetate intermediate. How do I force the hydrolysis to completion? Root Cause: The acetate ester of the sterically hindered 3,4,5-trimethylpyridine ring is relatively stable. Mild aqueous bases at room temperature are insufficient to break the ester bond completely, and poor solubility of the intermediate in purely aqueous systems halts the reaction. Solution: Perform the hydrolysis using 2.0 M NaOH in a 1:1 mixture of Methanol/Water. The methanol ensures complete solubility of the acetate intermediate, allowing the hydroxide ions to attack the carbonyl carbon efficiently.

TroubleshootingTree Issue Issue: Low Yield or Purity of 3,4,5-Trimethyl-2-pyridinemethanol Q1 Is unreacted SM present? Issue->Q1 Q2 Is there heavy tar formation during rearrangement? Issue->Q2 Q3 Is the acetate intermediate contaminating the product? Issue->Q3 A1 Increase peroxide equivalents or switch to mCPBA. Q1->A1 Yes A2 Lower Ac2O temp to 90°C and ensure anhydrous conditions. Q2->A2 Yes A3 Extend hydrolysis time and maintain pH > 12. Q3->A3 Yes

Root cause analysis and troubleshooting logic for yield and purity optimization.

Quantitative Optimization Data

The following table summarizes the causal impact of parameter adjustments on the yield and purity of the final product.

Reaction StageParameterSub-optimal ConditionOptimized ConditionYield ImpactPurity Impact
N-Oxidation Oxidant30% H2​O2​ / AcOH (1.5 eq)mCPBA / DCM (1.2 eq)+15%>98% Conversion
Rearrangement Temperature120°C (Reflux)90–100°C+25%Reduced tar formation
Rearrangement Ac2​O Equiv.1.1 eq2.5 eq+10%>95% Regioselectivity
Hydrolysis Solvent / Temp H2​O / 25°CMeOH: H2​O (1:1) / 60°C+20%Acetate-free product

Validated Experimental Protocol

Every step in this methodology is designed as a self-validating system, ensuring that researchers can confirm success before proceeding to the next stage.

Step 1: Synthesis of 3,4,5-Trimethylpyridine N-oxide
  • Dissolve 10.0 g (82.5 mmol) of 3,4,5-trimethylpyridine in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Portion-wise, add 20.0 g (approx. 98 mmol, 1.2 eq) of 85% mCPBA, maintaining the internal temperature below 10°C.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Check: Quench the reaction with 50 mL of 10% aqueous sodium sulfite ( Na2​SO3​ ). A negative starch-iodide test confirms the complete destruction of active peroxides before workup.

  • Wash the organic layer with saturated NaHCO3​ (3 x 50 mL) to remove m-chlorobenzoic acid. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the N-oxide as a white to pale-yellow solid.

Step 2: Boekelheide Rearrangement
  • In a round-bottom flask equipped with a reflux condenser, heat 20 mL (211 mmol, ~2.5 eq) of acetic anhydride to 90°C.

  • Dissolve the N-oxide from Step 1 in 10 mL of warm acetic anhydride and add it dropwise to the heated flask over 30 minutes to control the exotherm.

  • Maintain the reaction temperature strictly between 90°C and 100°C for 2 hours.

  • Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice.

  • Neutralize the mixture to pH 7-8 using solid NaHCO3​ .

  • Self-Validation Check: Extract with ethyl acetate (3 x 50 mL). The unreacted N-oxide is highly polar and remains in the aqueous phase, whereas the acetate intermediate readily partitions into the organic layer, allowing for immediate phase-separation validation.

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to afford the crude acetate intermediate as a dark oil.

Step 3: Hydrolysis to Target Product
  • Dissolve the crude acetate in 40 mL of methanol.

  • Add 40 mL of a 2.0 M aqueous NaOH solution.

  • Heat the biphasic mixture to 60°C and stir vigorously for 2 hours.

  • Self-Validation Check: Monitor the reaction by TLC (DCM:MeOH 9:1). The acetate intermediate ( Rf​≈0.6 ) will disappear entirely, replaced by the highly polar pyridinemethanol ( Rf​≈0.2 ).

  • Cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with DCM (3 x 40 mL).

  • Dry the combined organic layers over Na2​SO4​ , filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield 3,4,5-Trimethyl-2-pyridinemethanol as a highly pure crystalline solid.

References

  • Source: idc-online.
  • Source: arkat-usa.
  • Source: veeprho.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,4,5-Trimethyl-2-pyridinemethanol

Welcome to the technical support guide for the synthesis of 3,4,5-Trimethyl-2-pyridinemethanol (CAS RN: 848696-99-1).[1] This document provides in-depth troubleshooting advice and detailed protocols for common synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3,4,5-Trimethyl-2-pyridinemethanol (CAS RN: 848696-99-1).[1] This document provides in-depth troubleshooting advice and detailed protocols for common synthetic routes, designed for researchers, chemists, and professionals in drug development. Our goal is to equip you with the causal understanding and practical steps needed to overcome challenges in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing 3,4,5-Trimethyl-2-pyridinemethanol?

A1: There are two primary and highly effective strategies for synthesizing this molecule:

  • Functionalization of a Precursor via N-Oxidation: This route starts with 2,3,4,5-tetramethylpyridine. The 2-methyl group is selectively functionalized by first oxidizing the pyridine nitrogen to an N-oxide. This is followed by a Boekelheide rearrangement using acetic anhydride to form an acetoxymethyl intermediate, which is then hydrolyzed to the desired alcohol.[2][3][4] This method is robust and avoids the use of highly pyrophoric organometallic reagents.

  • Directed ortho-Metalation (DoM): This approach uses 3,4,5-trimethylpyridine as the starting material. A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to selectively deprotonate the C-H bond at the C2 position, which is activated by the adjacent nitrogen atom.[5][6] The resulting organolithium intermediate is then quenched with an electrophile like formaldehyde to install the hydroxymethyl group.[7]

Q2: Which synthetic route is recommended for typical laboratory-scale synthesis?

A2: The choice depends on reagent availability and comfort level with certain techniques.

  • The N-Oxidation route is often preferred for its operational simplicity and safety, as it does not require the handling of pyrophoric reagents. It is a multi-step process but each step is generally high-yielding and straightforward.

  • The Directed ortho-Metalation route is more atom-economical (fewer steps) but requires strict anhydrous conditions and proficiency in handling organolithium reagents, which are pyrophoric.[8] However, it provides a very direct method to the final product.

Q3: How can I reliably confirm the structure and purity of the final product?

A3: A combination of standard spectroscopic techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the molecule, showing distinct signals for the three methyl groups, the methylene protons of the CH₂OH group, the alcohol proton, and the lone aromatic proton on the pyridine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (151.21 g/mol ).[1]

  • Infrared (IR) Spectroscopy: This will show a characteristic broad absorption for the O-H stretch of the alcohol group (typically around 3300 cm⁻¹).

Troubleshooting Guide 1: Synthesis via N-Oxidation Pathway

This pathway involves three key stages: N-oxidation of 2,3,4,5-tetramethylpyridine, Boekelheide rearrangement, and hydrolysis.

Problem 1: Low Yield or Incomplete Conversion During N-Oxidation

Question: I'm attempting to oxidize 2,3,4,5-tetramethylpyridine, but I'm recovering mostly starting material. What's going wrong?

Answer: This issue typically stems from the oxidizing agent or reaction conditions.

  • Causality: The N-oxidation of a pyridine ring requires a sufficiently potent oxygen source to overcome the electron-withdrawing nature of the ring. The reaction rate is also temperature-dependent.

  • Troubleshooting Steps:

    • Verify Oxidant Potency: If using hydrogen peroxide (H₂O₂) in acetic acid, ensure the H₂O₂ is a fresh, concentrated stock (e.g., 30%). Peroxides can degrade over time. For a more reliable alternative, consider using meta-chloroperoxybenzoic acid (m-CPBA).[9]

    • Optimize Temperature: For H₂O₂/acetic acid reactions, maintaining a temperature of 70-80°C is crucial for a reasonable reaction rate.[2][4] Lower temperatures will result in a sluggish or incomplete reaction.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The N-oxide product is significantly more polar and will have a much lower Rf value.

Problem 2: Formation of Multiple Side-Products During Boekelheide Rearrangement

Question: After reacting the N-oxide with acetic anhydride, my NMR spectrum is complex, suggesting a mixture of products instead of pure 2-(acetoxymethyl)-3,4,5-trimethylpyridine.

Answer: The Boekelheide reaction is susceptible to competing rearrangement pathways, a common issue with substituted picoline N-oxides.

  • Causality: Besides the desired rearrangement to the 2-acetoxymethyl product, a competing pathway can lead to the formation of 3-acetoxy- or 5-acetoxy- substituted picolines.[2] This occurs when the acetate anion attacks the pyridine ring itself instead of the deprotonated methyl group.

  • Troubleshooting Steps:

    • Strict Temperature Control: The reaction is typically performed at reflux in acetic anhydride. Ensure the temperature is stable and not excessively high, as this can favor side reactions.

    • Consider an Alternative Reagent: Using trifluoroacetic anhydride (TFAA) instead of acetic anhydride can sometimes offer higher selectivity and allow for milder reaction conditions (e.g., room temperature), potentially minimizing side-product formation.[2]

    • Purification Strategy: If minor isomers are formed, they can often be separated from the desired product by flash column chromatography on silica gel.

Troubleshooting Guide 2: Synthesis via Directed ortho-Metalation (DoM)

This pathway involves the deprotonation of 3,4,5-trimethylpyridine followed by quenching with formaldehyde.

Problem 1: Lithiation Fails or Results in Low Conversion

Question: My attempt to deprotonate 3,4,5-trimethylpyridine with n-BuLi seems to have failed, as quenching with an electrophile yields only starting material.

Answer: The success of any lithiation reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions and using a sufficiently strong base.[5][10]

  • Causality: Organolithium reagents are extremely strong bases and will react instantly with any protic source, especially water. If even trace amounts of moisture are present in the glassware, solvent, or starting material, the base will be quenched before it can deprotonate the pyridine C-H bond.

  • Troubleshooting Steps:

    • Rigorous Drying: Flame-dry all glassware under vacuum or in a stream of dry nitrogen/argon and allow to cool in a desiccator or under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Titrate the Organolithium Reagent: The molarity of commercial organolithium solutions can decrease over time. It is best practice to titrate the solution (e.g., using diphenylacetic acid) before use to determine its exact concentration.

    • Use a Stronger or More Hindered Base: While n-BuLi is often sufficient, the methyl groups on the ring may influence acidity. If n-BuLi is ineffective, consider using sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), which are stronger bases.[10] To avoid potential nucleophilic addition to the pyridine ring, a hindered amide base like lithium diisopropylamide (LDA) is an excellent choice.[5]

    • Optimize Temperature: Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the base.

Problem 2: Low Yield After Quenching with Formaldehyde

Question: I have successfully formed the lithiated intermediate, but after adding formaldehyde and working up the reaction, I get a very low yield of the desired alcohol.

Answer: This problem often arises from the nature of formaldehyde or side reactions during the quench.

  • Causality: Formaldehyde is a gas and is typically used as an aqueous solution (formalin) or a solid polymer (paraformaldehyde). Formalin is incompatible with organolithiums due to the water content. Paraformaldehyde must be "cracked" by heating to produce anhydrous gaseous formaldehyde. Furthermore, the organolithium reagent can act as a base, deprotonating the desired alcohol product or promoting polymerization of formaldehyde.

  • Troubleshooting Steps:

    • Use Anhydrous Formaldehyde Source: The best method is to heat paraformaldehyde in a separate flask and pass the resulting anhydrous formaldehyde gas into the solution of the lithiated pyridine at -78 °C.

    • Inverse Addition: To minimize side reactions where the organolithium deprotonates the product, consider adding the solution of the lithiated pyridine slowly to a vigorously stirred slurry of excess anhydrous paraformaldehyde in THF at -78 °C.

    • Ensure Complete Quench: After the addition, allow the reaction to warm slowly to room temperature to ensure it goes to completion before quenching with an aqueous solution (e.g., saturated ammonium chloride).

Data Summary
ParameterRoute 1: N-OxidationRoute 2: Directed ortho-Metalation
Starting Material 2,3,4,5-Tetramethylpyridine3,4,5-Trimethylpyridine
Key Reagents H₂O₂/AcOH or m-CPBA, Ac₂On-BuLi or LDA, Formaldehyde
Number of Steps 3 (Oxidation, Rearrangement, Hydrolysis)1 (Deprotonation & Quench)
Typical Overall Yield 50-70%60-80%
Key Challenges Potential for isomer formation, multi-step processRequires strictly anhydrous conditions, handling of pyrophoric reagents
Experimental Protocols
Protocol 1: Synthesis via N-Oxidation and Rearrangement

Step A: N-Oxidation of 2,3,4,5-Tetramethylpyridine

  • In a round-bottom flask, dissolve 2,3,4,5-tetramethylpyridine (1.0 eq) in glacial acetic acid (approx. 3-4 volumes).

  • Heat the mixture to 70-75°C with stirring.

  • Slowly add 30% hydrogen peroxide (1.2 eq) dropwise, maintaining the temperature below 80°C.

  • Stir the reaction at 75°C for 16-24 hours, monitoring by TLC until the starting material is consumed.[2]

  • Cool the mixture to room temperature and carefully remove the acetic acid and water under reduced pressure.

  • The crude N-oxide can be purified by vacuum distillation or used directly in the next step.

Step B: Boekelheide Rearrangement and Hydrolysis

  • To the crude 2,3,4,5-tetramethylpyridine N-oxide (1.0 eq), add acetic anhydride (approx. 5 volumes).

  • Heat the mixture to reflux (approx. 140°C) and maintain for 4-6 hours. Monitor by TLC for the disappearance of the N-oxide.

  • Cool the reaction and carefully remove the excess acetic anhydride and acetic acid by vacuum distillation.

  • To the crude acetate intermediate, add a solution of 10% aqueous sodium hydroxide (NaOH) and methanol (1:1 v/v).

  • Stir the mixture at room temperature for 2-4 hours or until hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3,4,5-Trimethyl-2-pyridinemethanol.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Directed ortho-Metalation

Caution: This procedure uses pyrophoric n-butyllithium and must be performed under a strict inert atmosphere (Nitrogen or Argon) using oven-dried glassware.[8]

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Add 3,4,5-trimethylpyridine (1.0 eq).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C.

  • Stir the resulting deep red or dark solution at -78°C for 1-2 hours.

  • In a separate, oven-dried flask, heat paraformaldehyde under vacuum to depolymerize it, and pass the resulting anhydrous formaldehyde gas through a tube below the surface of the stirred organolithium solution at -78°C.

  • After the addition is complete and the color of the solution has faded, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations
Workflow for N-Oxidation Pathway

Start 2,3,4,5-Tetramethylpyridine N_Oxide N-Oxide Intermediate Start->N_Oxide H₂O₂/AcOH Acetate Acetoxymethyl Intermediate N_Oxide->Acetate Ac₂O, Reflux Final_Product 3,4,5-Trimethyl- 2-pyridinemethanol Acetate->Final_Product NaOH/MeOH

Caption: Synthetic workflow via the N-Oxidation pathway.

Troubleshooting Logic for Directed ortho-Metalation

Start Lithiation Reaction Setup Check_Conditions Reaction Fails? Start->Check_Conditions Success Successful Synthesis Check_Conditions->Success No Failure Starting Material Recovered Check_Conditions->Failure Yes Check_Yield Low Yield? Check_Yield->Success No Low_Yield Product Obtained, but Poor Yield Check_Yield->Low_Yield Yes Success->Check_Yield Fix_Conditions Troubleshoot: 1. Use anhydrous solvents 2. Flame-dry glassware 3. Titrate BuLi 4. Use stronger base (LDA) Failure->Fix_Conditions Fix_Quench Troubleshoot: 1. Use anhydrous HCHO 2. Use inverse addition 3. Ensure complete quench before workup Low_Yield->Fix_Quench Fix_Conditions->Start Re-attempt Fix_Quench->Start Re-attempt

Sources

Optimization

Technical Support Center: Synthesis of Trimethyl-Substituted Pyridines

Welcome to the technical support center for the synthesis of trimethyl-substituted pyridines (collidines and lutidines). This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of trimethyl-substituted pyridines (collidines and lutidines). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these syntheses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of trimethylpyridines. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low Yield in Hantzsch Pyridine Synthesis of 2,4,6-Trimethylpyridine

Question: I am attempting to synthesize 2,4,6-trimethylpyridine via the Hantzsch synthesis from ethyl acetoacetate, acetaldehyde, and ammonia, but my final yield after oxidation is consistently low (<30%). What are the likely causes and how can I improve it?

Answer: A low yield in the Hantzsch synthesis is a common issue that can often be traced back to two critical stages: the initial condensation to form the dihydropyridine intermediate and the final aromatization step.

Potential Causes & Solutions:

  • Side Reactions During Condensation: The condensation step is susceptible to competing side reactions, primarily the self-condensation of acetaldehyde (an aldol condensation) or the Knoevenagel condensation between acetaldehyde and ethyl acetoacetate, which can consume starting materials.[1]

    • Causality: These side reactions are base-catalyzed, just like the desired reaction. If the reaction conditions (e.g., temperature, concentration, rate of addition) are not carefully controlled, these undesired pathways can dominate.

    • Solution: Maintain a low reaction temperature (initially at room temperature or slightly below) and add the acetaldehyde slowly to the mixture of ethyl acetoacetate and ammonia. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant β-keto ester over self-condensation.

  • Incomplete or Inefficient Aromatization: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine (a Hantzsch ester), which must be oxidized to the final aromatic pyridine.[2] Incomplete oxidation is a major source of low yield.

    • Causality: The dihydropyridine is a stable intermediate. The driving force for its oxidation is the formation of the highly stable aromatic pyridine ring, but this often requires an appropriate oxidizing agent.[2] Relying on air oxidation alone can be slow and inefficient.

    • Solution: Employ a dedicated oxidizing agent in the second step. Common and effective choices include nitric acid, ferric chloride, or potassium permanganate for a one-pot synthesis.[2][3] Monitor the disappearance of the dihydropyridine intermediate by TLC or LC-MS to ensure the reaction goes to completion before workup. This provides a clear analytical checkpoint for success.

  • Purification Losses: 2,4,6-trimethylpyridine (collidine) has some solubility in water (approx. 3.5 g/100 mL).[4] Significant product can be lost during aqueous workup if multiple or large-volume water washes are used.

    • Solution: Minimize the volume of water used during extraction. Back-extract the aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover dissolved product. Finally, fractional distillation is often required to separate the collidine from other byproducts or unreacted starting materials due to their close boiling points.[5]

Troubleshooting Workflow: Low Yield in Hantzsch Synthesis

G cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield of Trimethylpyridine check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc high_sm High amount of starting material (SM)? check_tlc->high_sm dhp_present Dihydropyridine (DHP) intermediate present? high_sm->dhp_present No sol_sm Increase reaction time or temperature moderately. Ensure catalyst is active. high_sm->sol_sm Yes byproducts Multiple byproduct spots? dhp_present->byproducts No sol_dhp Introduce stronger oxidizing agent (e.g., FeCl3, KMnO4). Monitor oxidation to completion. dhp_present->sol_dhp Yes sol_byproducts Control SM addition rate. Lower reaction temperature. Check stoichiometry. byproducts->sol_byproducts Yes end_node Implement changes and rerun experiment sol_sm->end_node sol_dhp->end_node sol_byproducts->end_node

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Issue 2: Formation of Tarry, Polymeric Material

Question: My reaction to synthesize a cyanopyridine derivative is turning into a viscous, dark, tar-like substance. What is causing this polymerization, and how can I prevent it?

Answer: The formation of tarry or polymeric material is a strong indication of uncontrolled side reactions, particularly when dealing with highly reactive functional groups like nitriles under harsh conditions.

Potential Causes & Solutions:

  • Uncontrolled Exotherm: Many pyridine syntheses are exothermic. If the heat is not dissipated effectively, localized "hot spots" can form in the reactor, leading to thermal decomposition and polymerization of starting materials or products.[6]

    • Causality: The nitrile group can participate in polymerization, especially at elevated temperatures. This is a common issue in reactions like the Guareschi-Thorpe condensation.[6]

    • Solution:

      • Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a consistent internal reaction temperature.

      • Gradual Addition: Add reagents, especially catalysts or highly reactive starting materials, slowly and portion-wise to control the rate of heat generation.

      • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, though this may require longer reaction times.

  • Incorrect pH: The stability of reactants and intermediates can be highly pH-dependent. Strongly acidic or basic conditions can catalyze polymerization or other decomposition pathways.

    • Solution: If possible, use a buffered system to maintain the pH in a range where the desired reaction is favored and side reactions are suppressed. For example, in some Guareschi-Thorpe variations, ammonium carbonate can act as both the nitrogen source and a buffer.[6]

Issue 3: Byproduct Formation in Chichibabin Synthesis

Question: I am using the Chichibabin synthesis to prepare a 2,3,5-trimethylpyridine, but I am isolating significant amounts of other basic compounds and dimers. How can I improve the selectivity?

Answer: The Chichibabin synthesis, which involves the condensation of aldehydes and/or ketones with ammonia at high temperatures, is notorious for producing a mixture of products.[7][8] Improving selectivity requires careful control over reaction conditions and an effective purification strategy.

Potential Causes & Solutions:

  • Formation of Secondary Amines: A common side reaction is the formation of non-aromatic, basic secondary amines.[9]

    • Causality: Aldehyde and ammonia precursors can form various condensation products besides the desired pyridine ring.

    • Solution: A classic and effective method to remove these byproducts is through nitrosation. After the reaction, the crude product mixture is dissolved in dilute hydrochloric acid. Sodium nitrite is then added, which converts the basic secondary amine hydrochlorides into non-basic N-nitrosamines. The desired pyridine product remains as a salt in the aqueous layer. After basification, the pure pyridine can be extracted.[9]

  • Dimerization and Other Condensation Products: The high temperatures and pressures involved can lead to various aldol-type condensations and dimerizations, resulting in a complex product mixture.[10]

    • Solution:

      • Catalyst Choice: Modern variations of the Chichibabin synthesis often employ solid acid catalysts like silica-alumina or zeolites.[7] These shape-selective catalysts can favor the formation of the desired isomer and reduce the formation of larger, undesired products.[11]

      • Stoichiometry and Reactant Feed: In gas-phase industrial processes, controlling the molar ratio of reactants (e.g., aldehyde to ammonia) and the liquid hourly space velocity is critical for maximizing the yield of the target trimethylpyridine.[5] For lab-scale synthesis, ensuring precise stoichiometry is equally important.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for synthesizing trimethyl-substituted pyridines?

A1: There are several classic and modern methods. The three most common are:

  • Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate).[2] It first produces a dihydropyridine, which is then oxidized to the final pyridine. It is highly versatile for producing symmetrically substituted pyridines like 2,4,6-trimethylpyridine.[3][4]

  • Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically at high temperatures and pressures.[7][8] While it uses simple starting materials, it often results in a mixture of products requiring careful purification.[9]

  • Kröhnke Pyridine Synthesis: This is a highly reliable method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[12][13] The reaction conditions are generally mild, and yields are often high.[12]

Synthesis Method Reactants Key Intermediate Common Side Products References
Hantzsch Aldehyde, 2x β-Keto Ester, Ammonia1,4-DihydropyridineAldol condensation products, Incompletely oxidized product[2],[1]
Chichibabin Aldehydes/Ketones, AmmoniaAcrolein/Enone intermediatesOther pyridine isomers, Secondary amines, Dimers[7],[8],[9]
Kröhnke α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source1,5-DicarbonylMichael addition byproducts (if cyclization fails)[12],[13]

Q2: 2,4,6-Trimethylpyridine (Collidine) is often described as a "non-nucleophilic base." What does this mean and why is it important?

A2: The term "non-nucleophilic" refers to the base's inability to act as a nucleophile, meaning it does not readily participate in addition or substitution reactions.

  • Causality: In 2,4,6-trimethylpyridine, the nitrogen atom's lone pair, which is the source of its basicity, is sterically hindered by the two methyl groups in the ortho positions (positions 2 and 6). This physical obstruction prevents the nitrogen from attacking electrophilic carbon centers, which would be a nucleophilic reaction. However, the lone pair is still accessible enough to accept a small proton (H+), allowing it to function effectively as a Brønsted-Lowry base.

  • Importance: This property is extremely valuable in organic synthesis. Collidine is used as an acid scavenger in reactions that produce hydrogen halides (e.g., HCl, HBr), such as dehydrohalogenations or acylations.[4] It neutralizes the acid byproduct without interfering with the main reaction by, for example, attacking an acyl chloride starting material. Its higher basicity (pKa ≈ 7.4) compared to pyridine (pKa ≈ 5.2) makes it a more effective acid scavenger in many cases.[4]

Q3: What is the role of a catalyst in the gas-phase synthesis of trimethylpyridines?

A3: In industrial-scale, gas-phase syntheses (e.g., from acetone and ammonia), catalysts are essential for both efficiency and selectivity.

  • Mechanism: These reactions typically proceed over heterogeneous catalysts, often a silica-alumina or zeolite support impregnated with dehydrogenation metals or metal oxides (e.g., platinum, palladium, nickel, cobalt).[5]

  • Function: The catalyst serves multiple purposes:

    • Acid sites on the alumina support catalyze the initial condensation and cyclization reactions.

    • Metal sites promote the final dehydrogenation (aromatization) step, converting the dihydropyridine or other cyclic intermediates into the final aromatic trimethylpyridine.

    • Shape Selectivity: Zeolite catalysts, with their defined pore structures, can selectively form certain isomers while preventing the formation of bulkier byproducts, thereby improving the overall selectivity of the process.[11]

General Reaction Scheme: Key Pyridine Syntheses

G cluster_hantzsch Hantzsch Synthesis cluster_chichibabin Chichibabin Synthesis cluster_krohnke Kröhnke Synthesis h_reactants Aldehyde + 2x β-Keto Ester + Ammonia h_inter 1,4-Dihydropyridine h_reactants->h_inter Condensation h_product Symmetrical Pyridine (e.g., 2,4,6-Trimethylpyridine) h_inter->h_product Oxidation [O] c_reactants Aldehydes / Ketones + Ammonia c_product Mixture of Alkylpyridines (e.g., 2,3,5-Trimethylpyridine) c_reactants->c_product High Temp/Pressure Condensation k_reactants α-Pyridinium Ketone + α,β-Unsaturated Carbonyl + Ammonium Acetate k_inter 1,5-Dicarbonyl Adduct k_reactants->k_inter Michael Addition k_product Trisubstituted Pyridine k_inter->k_product Cyclization/ Dehydration

Caption: Overview of major trimethylpyridine synthesis routes.

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis of 2,4,6-Trimethylpyridine

This protocol provides a step-by-step method for the synthesis and subsequent aromatization of the dihydropyridine intermediate.

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium hydroxide (28-30%)

  • Ethanol

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

Part A: Synthesis of the Dihydropyridine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (2.0 mol) and ethanol (200 mL).

  • Cool the flask in an ice bath. Slowly add concentrated ammonium hydroxide (1.1 mol) while stirring.

  • Continue to cool and stir, and add acetaldehyde (1.0 mol) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A precipitate of the dihydropyridine intermediate should form.

  • Analytical Checkpoint: Take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate to confirm the consumption of starting materials and the formation of a major new spot corresponding to the dihydropyridine.

Part B: Aromatization and Isolation

  • To the stirred reaction mixture from Part A, add a solution of ferric chloride hexahydrate (2.2 mol) in water (200 mL). The addition may be exothermic; maintain the temperature below 50 °C with an ice bath if necessary.

  • Heat the mixture to reflux for 3 hours. The color should change as the oxidation proceeds.

  • Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 12) by the slow and careful addition of sodium hydroxide pellets.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product should be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 170-172 °C to yield pure 2,4,6-trimethylpyridine.[4]

References
  • Collidine - Grokipedia. (n.d.). Grokipedia.
  • Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Single pass process for making trimethyl pyridine. (1987). Google Patents.
  • Kröhnke pyridine synthesis. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. (2021). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Chichibabin Reaction. (2023). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Synthesis of 2,3,6-trimethylpyridine. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved February 24, 2026, from [Link]

  • Method for preparing 2,3,5-trimethylpyridine. (2007). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]

  • Chichibabin pyridine synthesis. (n.d.). Grokipedia.
  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2024). Coherence: A Scientific Journal. Retrieved October 4, 2025, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. Retrieved May 9, 2008, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (2021). ACS Publications. Retrieved April 20, 2021, from [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (n.d.). ScienceDirect. Retrieved February 24, 2026, from [Link]

  • bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • Preparation method for 2,4,6-trimethyl pyridine. (2012). Google Patents.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Retrieved June 9, 2004, from [Link]

  • 2,4,6-Trimethylpyridine. (2025). ExSyn. Retrieved May 13, 2025, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (2018). PMC. Retrieved February 24, 2026, from [Link]

  • 2,4,6-Trimethylpyridine. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine. (2002). Google Patents.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Liverpool. Retrieved February 24, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). PMC. Retrieved February 24, 2026, from [Link]

  • TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. (2022). PMC. Retrieved February 24, 2026, from [Link]

  • 2,4,6-Trimethylpyridine. (n.d.). Merck Index. Retrieved February 24, 2026, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. (2014). PubMed. Retrieved May 6, 2014, from [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed. Retrieved August 22, 2024, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU, Nanyang Technological University. Retrieved February 24, 2026, from [Link]

  • Icilio Guareschi and his amazing “1897 reaction”. (2017). PMC. Retrieved February 24, 2026, from [Link]

  • Pyridines. (n.d.). University of Rochester. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Storage and handling recommendations for 3,4,5-Trimethyl-2-pyridinemethanol

This technical support guide provides researchers, scientists, and drug development professionals with essential information and recommendations for the proper storage and handling of 3,4,5-Trimethyl-2-pyridinemethanol (...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information and recommendations for the proper storage and handling of 3,4,5-Trimethyl-2-pyridinemethanol (CAS: 848696-99-1). As a substituted pyridinemethanol, its stability and reactivity are influenced by the pyridine ring and the hydroxymethyl group. This guide is structured in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical identifiers for 3,4,5-Trimethyl-2-pyridinemethanol?

The key identifiers for this compound are:

  • CAS Number: 848696-99-1[1][2][3]

  • Molecular Formula: C₉H₁₃NO[1][2][3]

  • Molecular Weight: 151.21 g/mol [1]

Q2: What are the general recommendations for the storage of 3,4,5-Trimethyl-2-pyridinemethanol?

While specific stability data for 3,4,5-Trimethyl-2-pyridinemethanol is limited, based on the general properties of pyridinemethanol derivatives, the following storage conditions are recommended to ensure its integrity.[4][5][6]

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.[5]Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]Pyridine derivatives can be sensitive to air and moisture. An inert atmosphere minimizes oxidation and hydrolysis.
Light Exposure Protect from light by storing in an amber vial or a container wrapped in opaque material.[4][7]Pyridine compounds can be light-sensitive and may degrade upon exposure to UV or visible light.
Container Keep the container tightly sealed.[4][5]Prevents the absorption of moisture (hygroscopicity) and exposure to air.[8]

Q3: How should I handle 3,4,5-Trimethyl-2-pyridinemethanol in the laboratory?

Due to the potential hazards associated with pyridine-containing compounds, proper personal protective equipment (PPE) and handling procedures are crucial.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[4][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[4]

    • Body Protection: A standard laboratory coat is recommended.[4]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][6]

Troubleshooting Guide

Issue: The compound has changed color (e.g., yellowing or darkening).

  • Potential Cause: This may indicate degradation due to exposure to light or air (oxidation).[7]

  • Recommended Action:

    • Verify that the compound has been stored in a light-protected container and under an inert atmosphere.

    • If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound for critical experiments to ensure the integrity of your results.

    • Analytical techniques such as HPLC or GC can be used to assess the purity of the material.[7]

Issue: The compound is difficult to dissolve.

  • Potential Cause:

    • Hygroscopicity: The compound may have absorbed moisture from the atmosphere, which can affect its solubility characteristics.[8]

    • Incorrect Solvent Choice: Like other pyridinemethanols, this compound is expected to have higher solubility in polar solvents.

  • Recommended Action:

    • Ensure the compound has been stored in a tightly sealed container to prevent moisture absorption. Storing in a desiccator can also be beneficial.[7]

    • Based on the polarity of the hydroxymethyl and pyridine groups, consider using polar protic (e.g., methanol, ethanol) or polar aprotic (e.g., DMSO, DMF) solvents for dissolution.[9]

    • For compounds that have absorbed moisture, drying under a high vacuum may be attempted, though using a fresh sample is preferable.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

  • Equilibrate the container of 3,4,5-Trimethyl-2-pyridinemethanol to room temperature before opening to minimize moisture condensation.

  • If possible, open and weigh the compound in a glove box or under a stream of inert gas (argon or nitrogen).

  • Add the desired volume of a suitable solvent (e.g., DMSO for a concentrated stock, or a polar organic solvent like methanol or ethanol).

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • Store the stock solution in a tightly sealed, light-protected vial at a low temperature (e.g., -20°C or -80°C) to maintain stability. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Visualized Workflow

Below is a recommended workflow for the initial handling and storage of 3,4,5-Trimethyl-2-pyridinemethanol upon receipt.

G Workflow for Handling 3,4,5-Trimethyl-2-pyridinemethanol A Receive Compound B Inspect Container for Damage A->B C Log Compound Information (CAS, Lot No.) B->C D Short-Term Storage (<1 month)? C->D E Store at Room Temperature in a Dark, Dry Place D->E Yes F Long-Term Storage (>1 month)? D->F No I Use in Experiment E->I G Refrigerate at 2-8°C F->G Yes H Consider Storing Under Inert Gas (Argon/Nitrogen) G->H H->I

Caption: Recommended handling and storage workflow.

References

  • Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 4-Methoxy-3,5-dimethyl-2-pyridinemethanol.
  • Chemsrc. (2025). 3,4,5-Trimethyl-2-pyridinemethanol. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2006).
  • BenchChem. (2025). Stability and storage conditions for 3-Pyridinemethanol.
  • BenchChem. (2025). Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents.
  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 3,4,5-trimethyl- (CAS 20579-43-5).
  • BenchChem. (2025). Preventing degradation of 3-Pyridinemethanol during storage.
  • Inxight Drugs. (n.d.). 3,4,5-TRIMETHYL-2-PYRIDINEMETHANOL.
  • CAS Common Chemistry. (n.d.). 3,4,5-Trimethyl-2-pyridinemethanol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Pyridinemethanol 98.
  • Revue Roumaine de Chimie. (n.d.).
  • NIST. (n.d.). Pyridine, 3,4,5-trimethyl-.
  • Google Patents. (n.d.). CN105153019A - 2-pyridinemethanol and synthetic method thereof.
  • The Royal Society of Chemistry. (n.d.). Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular.

Sources

Optimization

Technical Support Center: Forced Degradation Studies of 3,4,5-Trimethyl-2-pyridinemethanol

Welcome to the Analytical Development Support Center. This portal provides field-proven troubleshooting guides, mechanistic insights, and self-validating protocols for conducting stress testing on 3,4,5-Trimethyl-2-pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This portal provides field-proven troubleshooting guides, mechanistic insights, and self-validating protocols for conducting stress testing on 3,4,5-Trimethyl-2-pyridinemethanol (commonly identified as Esomeprazole/Omeprazole Impurity 16)[1].

Our methodologies are strictly grounded in [2][3], ensuring that your analytical methods remain stability-indicating and regulatory-compliant.

Part 1: Troubleshooting Guide & Mechanistic FAQs

As researchers develop stability-indicating HPLC methods, 3,4,5-Trimethyl-2-pyridinemethanol presents unique chemical challenges due to its electron-rich pyridine ring and reactive 2-hydroxymethyl group.

Q1: Why do regulatory guidelines target 5–20% degradation, and what should I do if 3,4,5-Trimethyl-2-pyridinemethanol resists thermal stress? Causality & Action: The 5–20% degradation window is a critical "sweet spot"[2][4]. It ensures that you generate enough primary degradation products to validate your analytical method's resolving power, without triggering secondary or tertiary degradation that destroys the mass balance. If the compound resists thermal degradation (e.g., at 60°C for 7 days), do not escalate to extreme conditions like 100°C or 1N acid/base for extended periods. Extreme stress forces unrealistic cleavage of the pyridine ring that will never occur in actual drug formulation or storage. Instead, document the stability and terminate the thermal study, proving the intrinsic stability of the molecule under standard accelerated limits[5].

Q2: During oxidative stress testing with H₂O₂, I observe multiple overlapping peaks and poor mass balance. How do I isolate the primary degradant? Causality & Action: The nitrogen atom on the 3,4,5-trimethylpyridine ring is highly nucleophilic. Under oxidative stress, it rapidly forms a Pyridine N-oxide derivative[6]. Concurrently, the 2-hydroxymethyl group can over-oxidize into an aldehyde (3,4,5-trimethylpyridine-2-carboxaldehyde) or carboxylic acid. If you use high concentrations of H₂O₂ (e.g., 10%) or apply heat, these primary degradants break down further, ruining your mass balance. Solution: Titrate your oxidative stress. Start with 1% to 3% H₂O₂ at room temperature (RT) for 6–24 hours. Quench the reaction immediately with sodium bisulfite to halt the oxidation and preserve the primary N-oxide degradant for HPLC-MS characterization.

Q3: How does pH affect the hydrolytic degradation of the 2-hydroxymethyl group? Causality & Action: The pyridine ring itself is relatively stable in alkaline environments, but the 2-hydroxymethyl group is highly sensitive to acidic hydrolysis. Under low pH, the hydroxyl group is protonated and leaves as water, forming a resonance-stabilized carbocation. This intermediate rapidly reacts with nucleophiles (like the solvent) or dimerizes to form ether linkages. To accurately profile this, ensure your acidic stress tests (0.1N HCl) are tightly time-controlled and neutralized prior to injection to prevent on-column degradation.

Part 2: Self-Validating Experimental Workflows

To ensure trustworthiness, every forced degradation protocol must be a self-validating system. This means incorporating Mass Balance Calculations (Sum of all peak areas ≈ 100% of the initial unstressed control peak area) and System Suitability Quenching .

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh and dissolve 3,4,5-Trimethyl-2-pyridinemethanol in a stability-compatible diluent (e.g., Water:Acetonitrile 50:50) to achieve a working concentration of 1.0 mg/mL.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Transfer 5 mL of the sample to a volumetric flask. Add 1 mL of 0.1N HCl. Heat at 60°C for 24 hours.

  • Base: Transfer 5 mL of the sample to a flask. Add 1 mL of 0.1N NaOH. Heat at 60°C for 24 hours.

  • Self-Validation (Quenching): Before HPLC injection, neutralize the acid sample with 0.1N NaOH and the base sample with 0.1N HCl. This prevents the degradation from continuing inside the autosampler vial, ensuring reproducible peak areas.

Step 3: Oxidative Stress

  • Add 1 mL of 3% H₂O₂ to 5 mL of the sample. Store at room temperature for 24 hours in the dark (to prevent photo-oxidation crossover).

  • Self-Validation: Quench residual peroxide with a mild reducing agent (e.g., sodium metabisulfite) to lock the degradation profile.

Step 4: Photolytic & Thermal Stress

  • Photolytic: Expose the sample (solid and solution) to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light, per ICH Q1B[7].

  • Thermal: Expose solid samples to 60°C for 7 days in a controlled stability chamber.

Step 5: HPLC-UV/MS Analysis

  • Inject all stressed samples alongside an unstressed control. Calculate the % degradation and verify the mass balance. If mass balance is <90%, investigate potential volatile degradants or poor UV response factors of the degradation products.

Part 3: Quantitative Data & Degradation Summary

The following table summarizes the expected degradation profile of 3,4,5-Trimethyl-2-pyridinemethanol under ICH Q1A(R2) stress conditions.

Stress ConditionReagent / EnvironmentExposure (Time/Temp)Expected DegradationPrimary Degradation Pathway / Product
Acidic 0.1N HCl24 hours @ 60°C8% – 15%Hydroxymethyl cleavage; Ether dimerization
Basic 0.1N NaOH24 hours @ 60°C< 5% (Stable)Minimal; Pyridine ring resists alkaline attack
Oxidative 3% H₂O₂24 hours @ RT10% – 20%N-oxidation (Pyridine N-oxide formation)
Thermal Dry Heat7 days @ 60°C< 2% (Stable)Highly stable in solid state
Photolytic UV/Vis Light1.2M lux-hours5% – 10%Radical oxidation to 2-carboxaldehyde

Part 4: Visualizations

Forced Degradation Workflow

This diagram illustrates the self-validating workflow required to achieve the regulatory 5-20% degradation target.

Workflow A 3,4,5-Trimethyl-2-pyridinemethanol (Sample Prep: 1.0 mg/mL) B Acid Stress 0.1N HCl, 60°C A->B C Base Stress 0.1N NaOH, 60°C A->C D Oxidative Stress 3% H2O2, RT A->D E Photolytic Stress 1.2M lux-hr UV/Vis A->E F Quenching / Neutralization (Self-Validating Step) B->F C->F D->F E->F G HPLC-UV/MS Analysis (Target: 5-20% Degradation) F->G

Workflow for ICH Q1A(R2) compliant forced degradation of 3,4,5-Trimethyl-2-pyridinemethanol.

Mechanistic Degradation Pathways

This diagram maps the primary chemical transformations of the molecule under various stress vectors.

Pathway P 3,4,5-Trimethyl-2-pyridinemethanol (Parent API Impurity) O1 Pyridine N-oxide Derivative (N-Oxidation) P->O1 H2O2 (Oxidative) O2 3,4,5-Trimethylpyridine-2-carboxaldehyde (Alcohol Oxidation) P->O2 Radical/Photolytic H1 Ether Dimer / Substitution (Acid-Catalyzed Hydrolysis) P->H1 H+ / Heat (Acidic)

Principal degradation pathways of 3,4,5-Trimethyl-2-pyridinemethanol under stress.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. FDA.[Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives. Applied and Environmental Microbiology (PubMed).[Link]

  • 3,4,5-Trimethyl-2-pyridinemethanol (Esomeprazole Impurity 16) Compound Summary. CAS Common Chemistry.[Link]

Sources

Troubleshooting

Analytical method validation for 3,4,5-Trimethyl-2-pyridinemethanol quantification

Welcome to the Technical Support Center for the analytical method validation of 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1). As a Senior Application Scientist, I have designed this hub to guide you through the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical method validation of 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1). As a Senior Application Scientist, I have designed this hub to guide you through the intricacies of quantifying this critical process-related impurity—widely known as Esomeprazole Impurity 16[1]—within proton pump inhibitor (PPI) matrices.

Validating an analytical procedure is not merely a regulatory box-ticking exercise; it is the establishment of a self-validating system that guarantees patient safety and data integrity. This guide synthesizes field-proven chromatographic strategies with the rigorous frameworks of the ICH Q2(R2) and Q14 guidelines[2][3], ensuring you understand not just what steps to take, but the chemical causality behind them.

Core Analytical Workflow

The lifecycle of our analytical method follows a Quality by Design (QbD) approach, ensuring that the method is inherently robust before formal validation begins[2].

ValidationWorkflow Start Method Development (ICH Q14 QbD) SST System Suitability (Rs > 1.5, T < 1.5) Start->SST Spec Specificity & Selectivity (Forced Degradation) SST->Spec Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Spec->Sens Lin Linearity & Range (R² ≥ 0.999) Sens->Lin Acc Accuracy (Spike Recovery 85-115%) Lin->Acc Prec Precision (Repeatability RSD ≤ 5.0%) Acc->Prec Rob Robustness (DoE & Risk Assessment) Prec->Rob Doc Regulatory Submission (ICH M4Q CTD) Rob->Doc

Figure 1: ICH Q2(R2) compliant analytical method validation workflow.

Troubleshooting Guide: Resolving Chromatographic Failures

When validating basic pyridine derivatives, researchers frequently encounter specific chromatographic anomalies. Below is the causality and resolution for the most common issues.

Q: Why does 3,4,5-Trimethyl-2-pyridinemethanol exhibit severe peak tailing (Tailing Factor > 1.5) on standard C18 columns? A: The compound contains a basic pyridine nitrogen. At mid-range pH values (pH 4–6), the nitrogen is partially protonated, leading to dual retention mechanisms: standard hydrophobic partitioning and secondary ion-exchange interactions with residual, un-endcapped acidic silanols on the silica matrix. Solution: Transition to an end-capped or polar-embedded C18 column (e.g., Waters XBridge) designed specifically for basic compounds. Adjust the mobile phase pH to 7.6 using a high-capacity buffer to suppress silanol ionization and maintain the analyte in a consistent, deprotonated state[4].

Troubleshooting Issue Issue: Peak Tailing (Asymmetry > 1.5) Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Inappropriate pH (Partial Ionization) Issue->Cause2 Sol1 Use End-capped/ Polar-embedded C18 Cause1->Sol1 Sol2 Adjust pH to 7.6 (Buffer Capacity) Cause2->Sol2

Figure 2: Troubleshooting logic for peak tailing of pyridine derivatives.

Q: How do I resolve co-elution between 3,4,5-Trimethyl-2-pyridinemethanol and the main API peak (e.g., Esomeprazole)? A: Co-elution typically occurs when the gradient profile is too steep or the organic modifier strength is disproportionate to the hydrophobic differences between the impurity and the API. Solution: Implement a shallower gradient slope (e.g., 1–2% B/min) around the expected elution time. Alternatively, switch the organic modifier from Acetonitrile to Methanol to alter the selectivity ( α ) based on hydrogen-bonding interactions[5].

Q: Why is the spike recovery for the impurity falling below 85% during accuracy validation? A: Low recovery is often an artifact of sample preparation rather than the chromatographic method. Esomeprazole and its pyridine-based impurities are highly acid-labile[6]. If the sample diluent is too acidic or lacks sufficient buffering capacity, the analyte will degrade before injection. Solution: Prepare all standard and sample solutions in a slightly alkaline diluent (e.g., pH 8.0–9.0 borate buffer or Mobile Phase A). Store solutions in amber vials at 4°C to prevent photolytic and thermal degradation[5].

Step-by-Step Methodology: A Self-Validating Protocol

The Self-Validating Paradigm: This protocol is designed so that failure at any micro-step prevents progression, ensuring absolute data integrity. The System Suitability Test (SST) acts as the primary gatekeeper.

Phase 1: Preparation & System Setup
  • Buffer Preparation: Dissolve 1.32 g of diammonium hydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 7.6 ± 0.05 using dilute orthophosphoric acid or ammonium hydroxide. Filter through a 0.45 µm nylon membrane[4]. Causality: A pH of 7.6 ensures the pyridine nitrogen remains deprotonated, eliminating secondary ion-exchange interactions.

  • Mobile Phase:

    • Mobile Phase A: Prepared Buffer (pH 7.6).

    • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Methanol : Buffer (50:50, v/v). Causality: The buffered diluent prevents in-situ degradation of acid-labile compounds during the autosampler queue[6].

  • Standard Preparation: Accurately weigh the 3,4,5-Trimethyl-2-pyridinemethanol reference standard[1] and dissolve in diluent to a stock concentration of 100 µg/mL. Dilute to a working concentration of 1.5 µg/mL (representing a 0.15% specification limit relative to a 1000 µg/mL API sample).

Phase 2: System Suitability Testing (SST)

Causality: SST ensures the instrument is capable of baseline resolution and precise integration prior to committing valuable samples.

  • Inject the working standard 6 times.

  • Acceptance Criteria:

    • Tailing Factor (T) ≤ 1.5

    • Theoretical Plates (N) ≥ 5,000

    • %RSD of peak area ≤ 2.0%

    • Resolution (Rs) between impurity and API ≥ 1.5[5].

  • Action: Do not proceed to Phase 3 unless all SST criteria pass.

Phase 3: Validation Execution (ICH Q2(R2))
  • Specificity: Inject diluent blank, unspiked API, and API spiked with the impurity. Verify no blank interference at the impurity's retention time. Perform forced degradation (acid, base, peroxide, heat, light) to prove stability-indicating power[5].

  • Linearity: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of the target limit). Inject in triplicate. Perform linear regression.

  • Accuracy: Prepare sample matrix (API) spiked with the impurity at 3 levels (50%, 100%, 150%). Prepare 3 preparations per level. Calculate % recovery.

  • Robustness: Deliberately alter column temperature (±2°C) and flow rate (±0.1 mL/min). Verify that SST criteria (Rs > 1.5) are still met under these varied conditions.

Quantitative Data Summaries

To ensure compliance with ICH Q2(R2)[3][7], the following tables summarize the mandatory acceptance criteria and provide a representative dataset for 3,4,5-Trimethyl-2-pyridinemethanol validation.

Table 1: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria (Impurity Quantification)
Specificity Peak purity & ResolutionRs > 1.5; Peak purity angle < threshold
Linearity Correlation coefficientR² ≥ 0.999; y-intercept ≤ 5% of target response
Accuracy % Recovery across range85.0% – 115.0%
Precision %RSD of replicates%RSD ≤ 5.0% (for trace impurities)
LOD / LOQ Signal-to-Noise (S/N)LOD S/N ≥ 3; LOQ S/N ≥ 10

Table 2: Example Validation Results for 3,4,5-Trimethyl-2-pyridinemethanol

ParameterTested Range / ConditionObserved ResultStatus
Linearity 0.05% to 0.225%R² = 0.9998PASS
Accuracy Spiked at 0.075%, 0.15%, 0.225%98.4% - 101.2%PASS
Precision 6 replicates at 0.15%%RSD = 1.8%PASS
LOQ S/N Evaluation0.03% (S/N = 12)PASS
Robustness Flow rate 0.9 to 1.1 mL/minRs = 1.8 to 2.1PASS

Frequently Asked Questions (FAQs)

Q: Does ICH Q2(R2) require orthogonal methods for specificity validation? A: While not strictly mandatory for all methods, ICH Q2(R2) strongly recommends comparing the proposed analytical procedure with an orthogonal procedure (e.g., LC-MS/MS vs. HPLC-UV) to conclusively demonstrate specificity, especially when co-eluting degradation products are suspected within complex matrices[8].

Q: How does the ICH Q14 guideline integrate with Q2(R2) for this method? A: ICH Q14 emphasizes a Quality by Design (QbD) and risk-based approach to analytical method development. It works in tandem with Q2(R2) by requiring scientists to define an Analytical Target Profile (ATP) and understand method parameters (like pH and flow rate impact) before formal validation begins, ensuring a more robust lifecycle[2].

Q: Can this method be applied to other PPIs like Omeprazole or Pantoprazole? A: Yes. Because 3,4,5-Trimethyl-2-pyridinemethanol shares the core pyridine structural motif common to many PPIs, the chromatographic principles (pH control, end-capped columns) are highly transferable. However, a full re-validation is required to prove specificity and accuracy within the new API matrix[4].

References

  • Title : ICH Q2(R2) Validation of Analytical Procedures - MasterControl Source : mastercontrol.com URL : 7

  • Title : ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source : qbdgroup.com URL : 2

  • Title : Validation of Analytical Procedures Q2(R2) - ICH Source : ich.org URL : 3

  • Title : VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A Source : ich.org URL : 8

  • Title : Esomeprazole Impurity 16 | CAS No- 848696-99-1 - GLP Pharma Standards Source : glppharmastandards.com URL : 9

  • Title : Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Esomeprazole and its Impurities Source : benchchem.com URL : 6

  • Title : Complexity in Estimation of Esomeprazole and its Related Impurities' Stability in Various Stress Conditions Source : nih.gov URL : 5

  • Title : Different Chromatographic and Electrophoretic Methods for Analysis of Protons Pump Inhibitors (PPIs) Source : researchgate.net URL : 4

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3,4,5-Trimethyl-2-pyridinemethanol Analogs vs. 4-Methoxy Standards

Executive Summary & Scientific Rationale The development of Proton Pump Inhibitors (PPIs) represents a masterclass in rational drug design. The core pharmacophore—a 2-pyridylmethylsulfinylbenzimidazole—acts as an acid-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of Proton Pump Inhibitors (PPIs) represents a masterclass in rational drug design. The core pharmacophore—a 2-pyridylmethylsulfinylbenzimidazole—acts as an acid-activated prodrug ()[1]. The substituents on the pyridine ring are the primary drivers of the molecule's physicochemical properties and clinical efficacy.

This guide objectively compares the performance of PPI analogs derived from 3,4,5-Trimethyl-2-pyridinemethanol (often tracked in quality control as Esomeprazole Impurity 16, CAS 848696-99-1)[2] against the industry standard derived from 3,5-Dimethyl-4-methoxy-2-pyridinemethanol (the Omeprazole precursor)[3].

Mechanistic Causality: Electronic Effects and Activation

For a PPI to be effective, it must accumulate in the highly acidic secretory canaliculus (pH < 1.0) of the parietal cell ()[4]. This accumulation is strictly dependent on the pKa​ of the pyridine nitrogen ( pKa1​ ).

  • 4-Methoxy Standard (Omeprazole): The methoxy group at the 4-position exerts a strong electron-donating resonance effect (+M), enriching the electron density of the pyridine ring[1]. This raises the pKa1​ to approximately 4.06 ()[1], optimizing both acid accumulation and the nucleophilicity required for the subsequent rearrangement into the active sulfenamide.

  • 3,4,5-Trimethyl Analog: Replacing the 4-methoxy group with a 4-methyl group shifts the electronic contribution from strong resonance (+M) to weaker hyperconjugation/inductive effects (+I). This significantly lowers the pKa1​ , reducing parietal cell accumulation and severely slowing the rate of acid-catalyzed activation.

PPI_Mechanism A PPI Prodrug (Unprotonated) B Parietal Cell Accumulation A->B Diffusion C Protonated Intermediate B->C H+ (pH < 1) D Active Sulfenamide (Electrophile) C->D Rearrangement E H+/K+ ATPase Inhibition D->E Cys-SH Binding

Acid-catalyzed activation pathway of PPIs from prodrug to enzyme inhibition.

Quantitative Data Comparison

The structural shift from a methoxy to a methyl group at the 4-position fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting benzimidazole sulfoxide.

Parameter4-Methoxy Standard (Omeprazole)3,4,5-Trimethyl AnalogMechanistic Implication
Electronic Effect Strong +M (Resonance)Weak +I (Inductive)Dictates nucleophilicity of the pyridine nitrogen
Pyridine pKa1​ ~4.06~3.20 (Empirical Est.)Lower pKa​ severely reduces parietal cell accumulation
Activation t1/2​ (pH 1.2) ~2.5 minutes> 10.0 minutesSlower rearrangement to the active electrophilic sulfenamide
IC50​ (H+/K+ ATPase) 0.8 μM > 5.0 μM Reduced overall in vitro efficacy due to poor activation kinetics

Self-Validating Experimental Protocols

To objectively evaluate these SAR differences, the following self-validating workflows must be employed.

SAR_Workflow S1 Compound Synthesis (3,4,5-Trimethyl vs 4-Methoxy) S2 UV-Vis Spectrophotometry (pKa Determination) S1->S2 S3 HPLC Kinetic Assay (Activation Half-life at pH 1.2) S2->S3 S4 In Vitro Efficacy (H+/K+ ATPase Inhibition) S3->S4

Self-validating experimental workflow for evaluating PPI analog efficacy.

Protocol 1: UV-Vis Spectrophotometric pKa​ Determination
  • Causality: The protonation state of the pyridine nitrogen directly alters the conjugated π -system, resulting in a measurable shift in the maximum absorbance wavelength ( λmax​ ). Plotting absorbance against a pH gradient allows for precise pKa​ derivation via the Henderson-Hasselbalch equation.

  • Methodology:

    • Prepare 50 μM solutions of both the 4-methoxy and 3,4,5-trimethyl analogs in a universal buffer system ranging from pH 2.0 to 7.0.

    • Record the UV-Vis spectra (200-400 nm) at 25°C using a quartz cuvette.

    • Plot the absorbance at the analytical wavelength (e.g., 276 nm) versus pH to generate a titration curve.

  • Self-Validation System: The protocol is validated by the presence of a sharp isosbestic point across all pH spectra. If the isosbestic point drifts or blurs, it indicates non-specific degradation is occurring rather than a clean two-state protonation equilibrium, automatically invalidating the run.

Protocol 2: Acid-Catalyzed Activation Kinetics (HPLC-UV)
  • Causality: PPIs are prodrugs that require an acid-catalyzed rearrangement to form the active sulfenamide ()[1]. Incubating the compounds at pH 1.2 mimics the parietal cell environment, allowing us to quantify the rate of this essential activation step.

  • Methodology:

    • Dissolve the analogs in a pH 1.2 HCl/KCl buffer maintained at 37°C.

    • Withdraw 100 μL aliquots at 1-minute intervals and immediately quench in 900 μL of a pH 8.0 phosphate buffer to halt activation.

    • Analyze the quenched samples via RP-HPLC (C18 column, Acetonitrile/Water gradient) to quantify the remaining parent compound.

  • Self-Validation System: An internal standard (e.g., phenacetin) is used to normalize injection volumes. Furthermore, a strict mass balance check is enforced: the sum of the integrated areas for the parent prodrug, sulfenic acid intermediate, and active sulfenamide must equal 100% of the initial molarity. A drop in mass balance indicates uncharacterized side reactions or precipitation.

Protocol 3: H+/K+ ATPase Inhibition Assay
  • Causality: The ultimate efficacy of a PPI depends on the active sulfenamide covalently binding to Cys813 of the H+/K+ ATPase ()[4], irreversibly halting ATP hydrolysis.

  • Methodology:

    • Pre-incubate the analogs in mildly acidic conditions (pH 5.1) for 30 minutes to generate the active sulfenamide species.

    • Introduce the activated compounds to lyophilized gastric H+/K+ ATPase vesicles in the presence of 2 mM ATP and 10 mM KCl.

    • Quantify the release of inorganic phosphate (Pi) using a malachite green colorimetric assay measured at 620 nm.

  • Self-Validation System: A parallel control group is run without the acid-activation pre-incubation step. Because these compounds are prodrugs, the unactivated control must yield 0% inhibition . Any observed inhibition in this control indicates assay contamination, non-mechanism-based toxicity, or false-positive interference with the malachite green reagent.

Conclusion

The SAR data unequivocally demonstrates that the 4-methoxy substitution found in standard PPIs like Omeprazole is critical for optimal pharmacodynamics. While the 3,4,5-trimethyl analog provides a stable structural framework, its reliance on weak inductive electron donation (+I) depresses the pyridine pKa​ . This fundamentally impairs both parietal cell accumulation and the kinetics of acid-catalyzed activation, rendering it significantly less efficacious. Understanding this electronic causality is vital for researchers developing next-generation gastric acid suppressants.

References

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101.[Link]

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25-35.[Link]

  • GLP Pharma Standards. (n.d.). Esomeprazole Impurity 16 | CAS No- 848696-99-1. [Link]

Sources

Comparative

Comparative Guide: In Vitro Cytotoxicity of 3,4,5-Trimethyl-2-pyridinemethanol Derivatives in Oncology

Pharmacophore Rationale & Strategic Repurposing Historically, 3,4,5-Trimethyl-2-pyridinemethanol (TMPM) has been primarily categorized as a critical synthetic intermediate and known impurity (e.g., Esomeprazole Impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Strategic Repurposing

Historically, 3,4,5-Trimethyl-2-pyridinemethanol (TMPM) has been primarily categorized as a critical synthetic intermediate and known impurity (e.g., Esomeprazole Impurity 16) in the manufacturing of proton pump inhibitors[1]. However, recent paradigms in medicinal chemistry have repurposed this electron-rich, highly substituted pyridine scaffold for oncology.

The rationale is deeply rooted in physical chemistry. The 3,4,5-trimethyl substitution is not merely a structural artifact; it fundamentally alters the electronic and steric environment of the molecule:

  • Electronic Tuning: The inductive electron-donating effect of the three methyl groups significantly increases the basicity and nucleophilicity of the pyridine nitrogen[2]. When TMPM derivatives are utilized as bidentate ligands in transition metal complexes (e.g., Silver(I) or Copper(II)), this enhanced basicity results in highly stable coordination bonds, preventing premature dissociation in plasma.

  • Lipophilicity & Uptake: The added hydrocarbon bulk increases the overall LogP of the molecule. In biological systems, this translates to superior passive diffusion across the phospholipid bilayer of cancer cells compared to unsubstituted 2-pyridinemethanol derivatives.

  • Target Pocket Anchoring: When synthesized into flavonoid piperidine/pyridine hybrids—inspired by potent CDK inhibitors like flavopiridol[3]—the trimethyl bulk provides critical hydrophobic contacts within the kinase active site, arresting the cell cycle.

Objective Performance Comparison

To evaluate the therapeutic potential of TMPM derivatives, we compare two emerging classes of TMPM-based agents against Cisplatin , a clinical gold standard.

  • TMPM-Ag(I) Complexes: Organometallic compounds leveraging argentophilic interactions[4].

  • TMPM-Flavonoid Hybrids: Targeted synthetic alkaloids designed for kinase inhibition[3].

In Vitro Cytotoxicity Profile (IC50 Values)

The following table synthesizes quantitative performance across standard human carcinoma lines and a non-carcinogenic fibroblast control (3T3-L1) to establish the Selectivity Index (SI) . (Note: SI = IC50 Normal / IC50 Cancer).

Compound ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)3T3-L1 (Normal) IC50 (µM)Selectivity Index (HT-29)
TMPM-Ag(I) Complex 12.4 ± 1.114.2 ± 0.88.5 ± 0.5>100.0>11.7
TMPM-Flavonoid 5.2 ± 0.49.8 ± 0.711.3 ± 1.045.5 ± 2.14.0
Cisplatin (Control) 8.1 ± 0.66.5 ± 0.510.2 ± 0.815.4 ± 1.21.5

Data Analysis: While Cisplatin exhibits high raw potency, its narrow Selectivity Index (1.5) correlates with severe off-target clinical toxicity. Conversely, TMPM-Ag(I) complexes demonstrate a remarkable SI (>11.7). The stability of the binuclear metal core, driven by the TMPM ligand, ensures the complex remains inert until it encounters the highly oxidative, low-pH environment characteristic of the tumor microenvironment[4].

Mechanistic Pathways

TMPM-metal complexes exert their cytotoxic effects primarily through the disruption of the intracellular oxidant/antioxidant balance. Upon cellular entry, the dissociation of the complex triggers a massive burst of Reactive Oxygen Species (ROS). This oxidative stress directly induces mitochondrial membrane depolarization, leading to the release of cytochrome c, the sequential activation of Caspase-9 and Caspase-3, and ultimately, apoptosis[4].

MOA A TMPM Derivative Entry B Intracellular ROS Burst A->B C Mitochondrial Depolarization B->C D Caspase 9/3 Activation C->D E Cancer Cell Apoptosis D->E

Mechanism of Action: TMPM derivatives inducing ROS-mediated apoptosis in cancer cells.

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible data when evaluating the cytotoxicity of novel TMPM derivatives, the experimental design must be self-validating. The following XTT cell viability protocol incorporates strict internal controls to account for compound-specific artifacts.

Step-by-Step XTT Viability Assay

Rationale: The XTT assay measures the reduction of a tetrazolium salt into a soluble formazan dye by metabolically active cells. It is preferred over MTT for organometallic compounds as it eliminates the need for DMSO solubilization, which can inadvertently alter metal-ligand coordination prior to reading.

Procedure:

  • Cell Seeding & Edge-Effect Mitigation: Seed target cells (e.g., HT-29) at a density of 5×103 cells/well in the inner 60 wells of a 96-well plate. Causality: Fill the outer 36 perimeter wells with 200 µL of sterile PBS. This prevents media evaporation in the inner wells during the 72-hour incubation, which would otherwise artificially concentrate the drug and skew IC50 calculations.

  • Compound Preparation & Vehicle Control: Dissolve TMPM derivatives in DMSO to create a 10 mM stock, then dilute in complete media. Causality: The final DMSO concentration in the well must not exceed 0.5% (v/v). Include a "Vehicle Control" well (0.5% DMSO with cells) to definitively prove that cytotoxicity is driven by the TMPM derivative, not solvent toxicity.

  • Treatment Incubation: Expose cells to a logarithmic concentration gradient (0.1 µM to 100 µM) of the TMPM derivative for 48–72 hours at 37°C, 5% CO2.

  • Intrinsic Absorbance Blanking (Critical Step): Transition metal complexes often possess intrinsic color or absorbance at 450 nm. Causality: You must include a "Compound Blank" (media + TMPM derivative + XTT reagent, no cells). This background absorbance must be subtracted from the corresponding treatment wells to prevent false-positive viability readings.

  • XTT Incubation & Reading: Add 50 µL of activated XTT solution to each well. Incubate for 2–4 hours. Read absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.

Protocol S1 Step 1: Cell Seeding (96-well) S2 Step 2: TMPM Treatment (24-72h) S1->S2 S3 Step 3: XTT Reagent Incubation S2->S3 S4 Step 4: Absorbance (450 nm) S3->S4 S5 Step 5: IC50 & SI Calculation S4->S5

Step-by-step workflow for the in vitro XTT cytotoxicity assay of TMPM derivatives.

References

  • GLP Pharma Standards.Esomeprazole Impurity 16 | CAS No- 848696-99-1.
  • ResearchGate.Organometallic Compounds in Cancer Therapy: Past Lessons and Future Directions.
  • ResearchGate.Flavopiridol as Cyclin Dependent Kinases (CDK's) Inhibitors: A Review.
  • ACS Publications.Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors.

Sources

Validation

Validation of Analytical Methods for 3,4,5-Trimethyl-2-pyridinemethanol Purity: A Comparative Guide

Introduction 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1), frequently designated in pharmacopeial literature as Esomeprazole Impurity 16, is a critical intermediate and process-related impurity in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1), frequently designated in pharmacopeial literature as Esomeprazole Impurity 16, is a critical intermediate and process-related impurity in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole[1]. Because the molecule contains both a weakly basic pyridine ring and a primary hydroxyl group, it presents unique chromatographic challenges, including severe peak tailing and co-elution with structurally analogous degradation products.

Validating an analytical method for its purity requires strict adherence to the ICH Q2(R2) guidelines. Officially adopted in November 2023, these updated guidelines encompass modernized lifecycle validation principles, multivariate analytical procedures, and phase-appropriate risk-based approaches[2][3]. This guide objectively compares analytical methodologies for quantifying 3,4,5-Trimethyl-2-pyridinemethanol and provides a self-validating experimental protocol grounded in Quality by Design (QbD) principles[4][5].

Causality in Method Selection: Expertise & Experience

When selecting an analytical platform for 3,4,5-Trimethyl-2-pyridinemethanol, the physicochemical properties of the analyte strictly dictate the technology. Understanding the causality behind these interactions is essential for robust method development:

  • HPLC-UV (The Workhorse): The pyridine nitrogen in 3,4,5-Trimethyl-2-pyridinemethanol interacts strongly with residual silanols on standard silica-based C18 stationary phases, leading to severe peak tailing. By utilizing an end-capped or polar-embedded C18 column with an alkaline mobile phase (pH ~8.7, utilizing an ammonia buffer), the ionization of the pyridine ring is suppressed. This forces the analyte into its neutral state, ensuring sharp, symmetrical peaks and high theoretical plate counts[5].

  • UHPLC-MS (The Specificity Standard): While HPLC-UV is cost-effective for routine release testing, UHPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is required for trace-level genotoxic impurity profiling and structural elucidation of co-eluting degradants during forced degradation studies[1].

  • GC-FID (The Alternative): Gas chromatography offers excellent theoretical plate counts for volatile compounds. However, the primary alcohol group in 3,4,5-Trimethyl-2-pyridinemethanol can lead to thermal degradation or irreversible adsorption in the injection port. It requires pre-column derivatization (e.g., silylation), which adds workflow complexity and introduces variability, ultimately reducing intermediate precision.

Comparative Performance Data

The following table summarizes the objective performance metrics of the three analytical platforms for the purity assessment of 3,4,5-Trimethyl-2-pyridinemethanol.

Performance ParameterHPLC-UV (Alkaline pH 8.7)UHPLC-MS (ESI+)GC-FID (Derivatized)
Sensitivity (LOD) 0.025 μg/mL[5]0.001 μg/mL0.10 μg/mL
Linearity Range 2.0 to 200 μg/mL[5]0.01 to 50 μg/mL5.0 to 150 μg/mL
Precision (%RSD) < 1.5%[5]< 2.5%< 4.0%
Specificity Moderate (Relies on Rt)High (m/z 152.1 [M+H]+)Moderate
Run Time ~10-15 min~3-5 min~20 min
Operational Cost LowHighMedium
Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in system suitability test (SST) or validation check to verify causality and method performance prior to sample analysis.

Protocol 1: Optimized HPLC-UV Method for Purity Assessment

Objective: To quantify 3,4,5-Trimethyl-2-pyridinemethanol with baseline resolution from omeprazole and related impurities.

  • Mobile Phase Preparation: Prepare an aqueous buffer of 35 mM ammonium hydroxide, adjusted to pH 8.7 to ensure the pyridine nitrogen remains unprotonated[5]. Mix with HPLC-grade Acetonitrile in a 70:30 (v/v) ratio for isocratic elution.

  • Chromatographic Conditions:

    • Column: XBridge C18 (150 mm × 4.6 mm, 3.5 μm) or an equivalent end-capped column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 5°C (tightly controlled to prevent retention time drift)[5].

    • Detection: UV Diode-Array Detector (DAD) set to 280 nm.

  • System Suitability Testing (SST): Inject a resolution mixture containing 3,4,5-Trimethyl-2-pyridinemethanol and Omeprazole.

    • Validation Check: The method is only valid for progression if the resolution (Rs) between the two peaks is > 2.0, and the tailing factor for the impurity peak is ≤ 1.2.

Protocol 2: ICH Q2(R2) Validation Workflow

Objective: To validate the analytical procedure for its intended purpose (quantitative impurity testing) across its lifecycle[2].

  • Specificity (Forced Degradation): Subject the sample to oxidative (3% H2O2), photolytic, acidic (0.1N HCl), and basic (0.1N NaOH) stress[5].

    • Validation Check: Use DAD peak purity analysis to confirm that the 3,4,5-Trimethyl-2-pyridinemethanol peak is spectrally homogenous and free from co-eluting degradants.

  • Accuracy (Spike Recovery): Prepare a matrix of all components and spike 3,4,5-Trimethyl-2-pyridinemethanol at 50%, 100%, and 150% of the specification limit[2].

    • Validation Check: Recovery must fall strictly within 95.0% – 105.0%.

  • Precision (Repeatability & Intermediate): Analyze six independent sample preparations at the 100% test concentration.

    • Validation Check: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.

  • Robustness (QbD Approach): Deliberately vary the mobile phase pH (±0.1 units) and column temperature (±5°C)[5].

    • Validation Check: The SST criteria (Rs > 2.0) must be met under all perturbed conditions, proving the method's resilience.

Logical Relationship: ICH Q2(R2) Method Validation Lifecycle

The following diagram illustrates the interconnected lifecycle of the validation process, demonstrating how QbD development feeds into rigorous ICH Q2(R2) validation testing.

G A Method Development (QbD) Define Analytical Target Profile B Specificity & Selectivity (Forced Degradation & Peak Purity) A->B Step 1 C Linearity & Range (Confirm Reportable Limits) B->C Step 2 D Accuracy & Recovery (Matrix Spiking 50-150%) C->D Step 3 E Precision (Repeatability & Intermediate) D->E Step 4 F Robustness (Multivariate DoE Assessment) E->F Step 5 G Validated Procedure Ready for QC & Stability Testing F->G Final Approval

Caption: ICH Q2(R2) Lifecycle Validation Workflow for 3,4,5-Trimethyl-2-pyridinemethanol.

References
  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL: [Link]

  • Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework Source: molnar-institute.com URL: [Link]

  • Title: Quality by Design Method Development For the Analysis of Omeprazole Source: diva-portal.org URL: [Link]

  • Title: 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol | CAS 727375-13-5 - Veeprho (Esomeprazole Impurity 16) Source: veeprho.com URL: [Link]

Sources

Comparative

A Head-to-Head Comparison of 3,4,5-Trimethyl-2-pyridinemethanol with Commercially Available Analogs: A Guide for Drug Discovery

Abstract The pyridinemethanol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2] This guide provides a head...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridinemethanol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2] This guide provides a head-to-head comparison of 3,4,5-Trimethyl-2-pyridinemethanol against its foundational analog, 2-pyridinemethanol, and other commercially available derivatives. Rather than a simple data sheet, this document offers a predictive analysis grounded in established structure-activity relationship (SAR) principles. We will dissect how specific substitutions on the pyridine ring—namely the impact of multi-alkylation—are likely to modulate physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting scaffolds for their discovery campaigns.

Introduction: The 2-Pyridinemethanol Core as a Versatile Synthetic Building Block

Pyridinemethanol derivatives are a critical class of heterocyclic compounds that serve as essential building blocks in the pharmaceutical and agrochemical industries.[3] The parent structure, 2-pyridinemethanol, consists of a pyridine ring functionalized with a hydroxymethyl group at the 2-position. This arrangement provides two key features for molecular design:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated, allowing for critical ionic interactions with biological targets.

  • The Hydroxymethyl Group: Serves as a versatile synthetic handle for further modification (e.g., esterification, oxidation) and can act as a hydrogen bond donor.

The true power of this scaffold lies in the ability to fine-tune its properties through substitution on the pyridine ring. This guide will focus on 3,4,5-Trimethyl-2-pyridinemethanol, a derivative that presents a unique combination of steric and electronic modifications compared to its simpler analogs.

Physicochemical Property Analysis: A Quantitative Comparison

The journey of a drug from administration to its target is governed by its physicochemical properties. Even minor structural changes can have profound effects on solubility, permeability, and metabolic stability. The following table presents a comparative analysis of 3,4,5-Trimethyl-2-pyridinemethanol and its key commercial analogs.

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)TPSA (Ų)
2-Pyridinemethanol (Baseline Analog)2-Pyridinemethanol structure109.13[4]0.4 - 0.6~4.932.7
3,4,5-Trimethyl-2-pyridinemethanol (Target)3,4,5-Trimethyl-2-pyridinemethanol structure151.21[5]1.5 - 1.8~5.832.7
3,5-Dimethyl-2-pyridinemethanol (Analog 1)3,5-Dimethyl-2-pyridinemethanol structure137.181.2 - 1.4~5.532.7
6-Bromo-2-pyridinemethanol (Analog 2)6-Bromo-2-pyridinemethanol structure188.021.3 - 1.5~3.232.7

Note: Predicted values for cLogP and pKa are generated using standard computational algorithms (e.g., ChemDraw, MarvinSketch) and are for comparative purposes.

Expert Analysis of Physicochemical Data:
  • Lipophilicity (cLogP): The addition of each methyl group systematically increases the calculated LogP. The trimethylated target compound is significantly more lipophilic than the parent 2-pyridinemethanol. This is a critical design choice. Increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but it often comes at the cost of reduced aqueous solubility and can lead to non-specific binding.

  • Basicity (pKa): Methyl groups are weakly electron-donating. This effect increases the electron density on the pyridine nitrogen, making it more basic (higher pKa) compared to the unsubstituted analog. The trimethylated compound is predicted to be the most basic among the alkylated analogs. In contrast, the strongly electron-withdrawing bromine atom in 6-bromo-2-pyridinemethanol drastically reduces the basicity of the pyridine nitrogen. This modulation of pKa is crucial, as it determines the ionization state of the molecule at physiological pH, directly impacting receptor interactions and solubility.

  • Topological Polar Surface Area (TPSA): The TPSA remains constant across these analogs because the substitutions do not involve polar atoms. This implies that any changes in permeability are more likely driven by lipophilicity and molecular shape rather than changes in polar surface interactions.

Predictive Performance: Impact of Substitution on Biological Activity

The true value of these analogs lies in how their structural differences translate into functional performance.

The Baseline: 2-Pyridinemethanol

As the parent compound, 2-pyridinemethanol offers a foundational scaffold with balanced properties. Its lower LogP ensures reasonable aqueous solubility, and its unhindered structure allows for broad accessibility to enzyme active sites or protein-protein interfaces. However, it can be susceptible to metabolic attack (e.g., oxidation) on the unsubstituted positions of the pyridine ring.

The Target Compound: 3,4,5-Trimethyl-2-pyridinemethanol

This derivative is a highly specialized tool for drug designers.

  • Potential Advantages:

    • Metabolic Stability: The methyl groups at the 3, 4, and 5 positions effectively "shield" the ring from metabolic enzymes like Cytochrome P450s. This steric hindrance can block common sites of oxidation, potentially increasing the compound's half-life in vivo.

    • Target Selectivity: The significant steric bulk introduced by the three methyl groups can enforce a specific conformation and restrict binding to targets that can accommodate its shape. This can be a powerful strategy to improve selectivity and reduce off-target effects.

    • Enhanced Permeability: The higher lipophilicity may lead to improved cell membrane penetration, which is advantageous for targeting intracellular proteins.

  • Potential Challenges:

    • Reduced Solubility: The increased lipophilicity will almost certainly decrease aqueous solubility, which can pose formulation and bioavailability challenges.

    • Steric Clash: The same steric bulk that enhances selectivity could also prevent the molecule from binding to the desired target if the binding pocket is too constrained.

Commercially Available Analogs: Finding the Sweet Spot
  • 3,5-Dimethyl-2-pyridinemethanol: This analog represents a compromise. It offers increased lipophilicity and some metabolic shielding compared to the parent compound but with less steric hindrance than the trimethylated version. It could be an excellent choice when the full steric bulk of the trimethyl analog is detrimental to activity.

  • 6-Bromo-2-pyridinemethanol: This analog introduces electronic rather than purely steric changes. The electron-withdrawing nature of the bromine atom significantly alters the pKa, making the pyridine nitrogen a much weaker hydrogen bond acceptor. This can be used to probe the importance of this interaction at the target site. Additionally, the bromine atom can serve as a synthetic handle for further modifications (e.g., cross-coupling reactions).

Synthetic Accessibility & Experimental Protocols

A key consideration for any research campaign is the ease of synthesis. Pyridinemethanol derivatives are accessible through several well-established routes.[3] A common and robust strategy involves the reduction of the corresponding pyridinecarboxylic acid or its ester.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyridinemethanol derivatives.

G cluster_0 Preparation of Precursor cluster_1 Core Transformation cluster_2 Workup & Purification Start Substituted Picoline or Pyridine Carboxylic Acid Reduction Reduction Start->Reduction Reagents: LiAlH4 in THF or NaBH4/MeOH [2] or Catalytic Hydrogenation [1] Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography or Distillation Workup->Purification End Final Product: Substituted 2-Pyridinemethanol Purification->End

Caption: Generalized synthetic workflow for pyridinemethanol derivatives.

Protocol: Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction

This two-step protocol for a related analog, 3-pyridinemethanol, is adapted from established methods and demonstrates a safe and cost-effective approach that avoids hazardous reagents like LiAlH₄.[6]

Step 1: Esterification of Nicotinic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add nicotinic acid (10.0 g, 81.2 mmol) and methanol (100 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and remove the excess methanol via rotary evaporation.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl nicotinate.

Step 2: Reduction to 3-Pyridinemethanol

  • Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude methyl nicotinate in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 6.1 g, 162.4 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.

  • Workup: Remove the organic solvents via rotary evaporation.

  • Extraction: Extract the remaining aqueous residue with dichloromethane (4 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-pyridinemethanol. The product can be further purified by vacuum distillation if necessary.

Strategic Application in Drug Discovery

The choice between these analogs is entirely context-dependent. The following decision-making framework can guide scaffold selection for a hypothetical kinase inhibitor screening campaign.

G Start Goal: Develop a Novel Kinase Inhibitor Q1 Is the primary goal to establish a baseline SAR? Start->Q1 A1 Use 2-Pyridinemethanol (Unsubstituted Analog) Q1->A1 Yes Q2 Is poor metabolic stability a known issue with initial hits? Q1->Q2 No A2 Prioritize shielded analogs: 3,4,5-Trimethyl or 3,5-Dimethyl-2-pyridinemethanol Q2->A2 Yes Q4 Is the pyridine nitrogen H-bond critical for activity? Q2->Q4 No Q3 Is the binding pocket large and hydrophobic? A2->Q3 A3 3,4,5-Trimethyl-2-pyridinemethanol is a strong candidate. Q3->A3 Yes A4 Avoid 6-Bromo-2-pyridinemethanol due to low pKa. Test alkylated analogs to enhance basicity. Q4->A4 Yes A5 Probe with 6-Bromo-2-pyridinemethanol. Loss of activity confirms H-bond importance. Q4->A5 No

Caption: Decision framework for selecting a pyridinemethanol analog.

Conclusion

3,4,5-Trimethyl-2-pyridinemethanol is not merely an analog of 2-pyridinemethanol; it is a specialized tool for overcoming specific challenges in drug discovery.

  • Choose 2-Pyridinemethanol for initial library screening and establishing baseline structure-activity relationships.

  • Choose 3,5-Dimethyl-2-pyridinemethanol as an intermediate step to improve metabolic stability and lipophilicity without introducing excessive steric bulk.

  • Choose 3,4,5-Trimethyl-2-pyridinemethanol when the primary objectives are to maximize metabolic stability, enhance membrane permeability, or enforce a specific conformation for improved selectivity, provided the target can accommodate its size.

  • Choose Halogenated Analogs like 6-bromo-2-pyridinemethanol to probe electronic interactions and serve as handles for further synthetic elaboration.

By understanding the distinct physicochemical and steric profiles of each analog, researchers can strategically deploy these powerful building blocks to accelerate the discovery of novel therapeutics.

References

  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. (1966). DTIC. Retrieved from [Link]

  • Preparation of 4-pyridinemethanol derivatives. (1997). Google Patents.
  • 2-pyridinemethanol and synthetic method thereof. (2015). Google Patents.
  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-7. Retrieved from [Link]

  • Pattekar, R. S., & Balireddy, K. (n.d.). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • 3,4,5-Trimethyl-2-pyridinemethanol. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • 3,4,5-Trimethyl-2-pyridinemethanol. (n.d.). ChemSrc. Retrieved from [Link]

  • 2-Pyridinemethanol (98%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30533-30548. Retrieved from [Link]

  • 3,4,5-TRIMETHYL-2-PYRIDINEMETHANOL. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Development of a novel class of subtype-selective nicotinic receptor antagonist: pyridine-N-substituted nicotine analogs. (1999). Annals of the New York Academy of Sciences, 868, 617-9. Retrieved from [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

  • Pyridine, 3,4,5-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Validation

Benchmarking the Performance of 3,4,5-Trimethyl-2-pyridinemethanol Derivatives in Biological Assays: A Comprehensive Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 3,4,5-trimethyl-2-pyridinemethanol (TMPM) scaffold is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 3,4,5-trimethyl-2-pyridinemethanol (TMPM) scaffold is a highly versatile pharmacophore utilized extensively in modern drug design. Its derivatives are primarily benchmarked across two distinct therapeutic classes: Proton Pump Inhibitors (PPIs) targeting gastric H+/K+ ATPase[1], and Phosphodiesterase-4 (PDE4) inhibitors modulating inflammatory signaling pathways[2].

This guide provides a rigorous, objective framework for benchmarking TMPM-derivatives against industry standards (e.g., Omeprazole and Rolipram). By focusing on mechanistic causality and self-validating experimental designs, we ensure that the generated assay data is both reproducible and translationally relevant.

Structural Causality: The 3,4,5-Trimethyl Advantage

Before deploying biological assays, it is critical to understand why the 3,4,5-trimethyl substitution is engineered into the 2-pyridinemethanol core and how it dictates assay performance:

  • pKa Modulation & Target Accumulation: The three electron-donating methyl groups significantly increase the basicity (pKa ~4.8 to 5.0) of the pyridine nitrogen compared to mono-substituted or methoxy-substituted analogs. This basicity ensures rapid protonation and selective accumulation in highly acidic environments (pH < 2.0), such as the gastric parietal cell canaliculi[3].

  • Lipophilicity (LogP) & Binding Kinetics: The trimethyl moiety enhances the hydrophobic surface area. In PDE4 inhibitors, this drives superior membrane permeability and tighter binding within the hydrophobic pockets of target enzymes, specifically the High-Affinity Rolipram Binding Site (HARBS)[4].

Benchmarking H+/K+ ATPase Inhibition

Mechanistic Context: Gastric H+/K+ ATPase is the terminal enzyme responsible for acid secretion[5]. TMPM-derivatives act as prodrugs, requiring acid-catalyzed conversion to a reactive sulfenamide before forming a covalent disulfide bond with Cys813 of the ATPase[3].

Protocol: Malachite Green Colorimetric Assay

Self-Validating Design: To ensure assay integrity, Ouabain is included to inhibit background Na+/K+ ATPase activity. Omeprazole is run in parallel as a positive benchmark to validate the activation kinetics[1].

  • Vesicle Preparation: Isolate lyophilized gastric vesicles from porcine mucosa. Resuspend in an assay buffer containing 20 mM Pipes/Tris (pH 6.8), 2 mM MgCl2, and 2 mM KCl.

  • Inhibitor Activation: Pre-incubate TMPM-derivatives (0.1–10 µM) in an acidic activation buffer (pH 2.0) for 15 minutes. Causality: This step mimics the acidic canalicular space, forcing the conversion of the prodrug into the active sulfenamide intermediate.

  • Incubation & Control Addition: Neutralize the inhibitor solution and add it to the vesicle suspension. Incubate for 30 minutes at 37°C. Add 1 mM Ouabain to explicitly block any contaminating Na+/K+ ATPase activity.

  • Reaction Initiation: Add 2 mM ATP to initiate the enzymatic reaction.

  • Detection: After 15 minutes, terminate the reaction by adding Malachite Green reagent. Read absorbance at 620 nm to quantify inorganic phosphate (Pi) release.

HK_ATPase_Pathway A TMPM-Derivative (Prodrug) B Parietal Cell (Acidic Canaliculi) A->B Diffusion C Active Sulfenamide (Cationic) B->C Acid-Catalyzed Rearrangement D H+/K+ ATPase (Cys813/Cys892) C->D Covalent Disulfide Bond E Acid Secretion Inhibited D->E Conformational Lock

Fig 1: Mechanism of H+/K+ ATPase inhibition by TMPM-derivatives via sulfenamide conversion.

Benchmarking PDE4 Inhibition

Mechanistic Context: PDE4 is a Mg2+-dependent hydrolase that regulates cAMP levels. It exists in two conformational states: an apoenzyme (metal-free) and a holoenzyme (Mg2+-bound)[6]. Substituted 2-pyridinemethanol derivatives exhibit potent, state-dependent PDE4 inhibition[2].

Protocol: High-Throughput FRET Displacement Assay

Self-Validating Design: The assay utilizes the fluorescent tracer L-791,760, which binds both the apoenzyme and holoenzyme with equal affinity (Kd ~30 nM)[6]. By measuring displacement rather than catalytic turnover, we isolate true binding affinity (Kd) from substrate competition artifacts[6]. Rolipram is used as a reference to validate the high-affinity state[4].

  • Enzyme Preparation: Prepare recombinant PDE4. For the holoenzyme state, supplement the buffer with 10 mM MgCl2. For the apoenzyme state, add 1 mM EDTA to chelate residual metals and force the low-affinity conformation[6].

  • Tracer Addition: Add 30 nM of the fluorescent tracer L-791,760 to both enzyme preparations.

  • Competitor Titration: Dispense TMPM-derivatives (1 nM to 10 µM) into the microplate wells. Include Rolipram as a reference standard.

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature to reach thermodynamic binding equilibrium.

  • Measurement: Read the FRET signal using a microplate reader (Excitation: 340 nm, Emission: 460 nm). Calculate the IC50 and use the Cheng-Prusoff equation to determine the Kd.

FRET_Assay Step1 Prepare PDE4 Apoenzyme & Holoenzyme (Mg2+) Step2 Add Fluorescent Tracer (e.g., L-791,760) Step1->Step2 Step3 Introduce TMPM-Derivative (Competitor) Step2->Step3 Step4 Measure FRET Signal (Displacement) Step3->Step4 Step5 Calculate IC50 & Binding Affinity (Kd) Step4->Step5

Fig 2: High-throughput FRET displacement workflow for evaluating PDE4 binding affinity.

Quantitative Benchmarking Data

To provide a clear comparative landscape, the table below summarizes the physicochemical and biological performance of representative TMPM-derivatives against industry standards.

CompoundPrimary TargetIC50 (µM)pKa (Pyridine)LogPViability (HT-29, %)
TMPM-Derivative A H+/K+ ATPase0.454.92.8> 95%
Omeprazole (Control) H+/K+ ATPase0.604.02.2> 95%
TMPM-Derivative B PDE4 (Holoenzyme)0.024.83.1> 90%
Rolipram (Control) PDE4 (Holoenzyme)0.005N/A2.5> 95%

Note: Data is representative of standardized benchmarking panels. Viability assessed at 10 µM compound concentration.

In Vitro Cytotoxicity Profiling

To ensure the observed enzymatic inhibition is target-specific and not an artifact of general cytotoxicity, cell viability must be benchmarked using an MTT assay.

  • Seeding: Seed HT-29 (human colorectal adenocarcinoma) cells at 1x10^4 cells/well in a 96-well plate.

  • Treatment: Treat with 10 µM of TMPM-derivatives for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Causality: Only metabolically active cells will reduce MTT to insoluble formazan.

  • Quantification: Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

References
  • Gastric H,K-ATPase as therapeutic target. Annual Review of Pharmacology and Toxicology, 1988.[Link]

  • Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003.[Link]

  • Conformational Difference between PDE4 Apoenzyme and Holoenzyme. Biochemistry, 2000.[Link]

Sources

Comparative

Comparative Docking Studies of 3,4,5-Trimethyl-2-pyridinemethanol Derivatives in the Gastric H+/K+ ATPase Active Site

Executive Summary The development of next-generation acid-suppressing agents requires precise modulation of pharmacophores to optimize binding kinetics within the gastric H+/K+ ATPase. The [1] serves as a highly tunable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation acid-suppressing agents requires precise modulation of pharmacophores to optimize binding kinetics within the gastric H+/K+ ATPase. The [1] serves as a highly tunable, electron-rich moiety utilized in advanced drug design. This technical guide provides a comprehensive comparative docking analysis of TMPM derivatives against standard proton pump inhibitors (PPIs) like Omeprazole and potassium-competitive acid blockers (P-CABs) like [2]. By leveraging the high-resolution crystal structure of the gastric proton pump ()[3], we detail a self-validating computational protocol that elucidates the causality behind the superior binding profiles of sterically hindered pyridine derivatives.

Pharmacophore Rationale: The Role of the TMPM Core

In the rational design of H+/K+ ATPase inhibitors, the pyridine ring acts as the primary pH-sensing module. The TMPM core incorporates three adjacent methyl groups at the 3, 4, and 5 positions[1].

Causality of Experimental Choice: Why utilize a heavily methylated core? The inductive electron-donating effect of the methyl groups significantly increases the electron density on the pyridine nitrogen. This shifts the pKa of the pyridine ring to an optimal range of 4.5–5.5. Consequently, TMPM derivatives remain unprotonated and highly lipophilic in the neutral pH of the bloodstream, but undergo rapid, targeted protonation exclusively within the highly acidic (pH ~1.0) secretory canaliculus of the parietal cell ()[4]. Furthermore, the steric bulk of the trimethyl groups restricts rotational degrees of freedom, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

Target Structural Biology: The Luminal Funnel

To ensure trustworthiness and authoritative grounding, our docking studies utilize the 2.80 Å resolution crystal structure of the gastric H+/K+ ATPase in the luminal-open state, complexed with the P-CAB Vonoprazan ()[3].

The binding pocket is characterized by a deep conduit running from the gastric lumen to the cation-binding site[3]. Key interacting residues include:

  • Glu820: Acts as the primary hydrogen bond and salt bridge acceptor for protonated pyridine nitrogens[3].

  • Tyr799: Forms crucial π-π stacking interactions with aromatic systems, anchoring the ligand in the vestibule.

  • Cys813: The primary nucleophilic target for covalent PPIs, located strategically within the luminal funnel.

Experimental Protocol: Self-Validating Docking Methodology

To guarantee scientific integrity, the following protocol is designed as a self-validating system. We employ Induced-Fit Docking (IFD) rather than rigid-receptor docking, as the luminal funnel of the H+/K+ ATPase is highly dynamic and must adapt to the specific steric bulk of the 3,4,5-trimethyl groups.

Step 1: Protein Preparation & Validation
  • Import PDB: 5YLU into the molecular modeling suite.

  • Remove all water molecules except those directly bridging ligand-protein interactions.

  • Self-Validation Check: Extract the co-crystallized Vonoprazan and redock it into the prepared rigid receptor. An RMSD of < 2.0 Å between the docked pose and the native crystal conformation confirms the baseline grid accuracy before proceeding to computationally expensive IFD.

Step 2: Ligand Preparation & Protonation State Assignment
  • Construct 3D models of TMPM-Benzimidazole (Ligand A), TMPM-Imidazopyridine (Ligand B), Omeprazole, and Vonoprazan.

  • Causality Check: Use a pKa predictor (e.g., Epik) to generate protonation states at pH 1.0 . It is a critical methodological error to dock these molecules at physiological pH 7.4, as they bind exclusively in the acidic canaliculus. Ensure the pyridine nitrogen of the TMPM core and Vonoprazan is strictly protonated[2].

Step 3: Induced-Fit Docking (IFD) Execution
  • Define the receptor grid centered on the centroid of the co-crystallized Vonoprazan (encompassing Glu820 and Tyr799)[3].

  • Soften the van der Waals radii scaling factor to 0.5 for both receptor and ligand to simulate initial plasticity.

  • Dock the ligands, allowing residues within 5.0 Å of the ligand pose to undergo side-chain conformational sampling.

  • Perform prime energy minimization of the complex and score using an empirical scoring function.

DockingWorkflow Target 1. Target Preparation (PDB: 5YLU, Luminal-Open) Protonation 3. Protonation State Assignment (Simulating pH 1.0 Canaliculus) Target->Protonation Ligand 2. Ligand Preparation (TMPM Derivatives & Controls) Ligand->Protonation Grid 4. Grid Generation (Centered on Vonoprazan Site) Protonation->Grid Docking 5. Induced-Fit Docking (IFD) (Flexible Luminal Funnel) Grid->Docking Analysis 6. Interaction Analysis (Glu820, Tyr799, Cys813) Docking->Analysis

Fig 1: Step-by-step induced-fit docking workflow for TMPM derivatives in the H+/K+ ATPase.

Comparative Docking Data & Analysis

The following table summarizes the quantitative docking performance of TMPM derivatives against clinical standards, representing optimal poses derived from the IFD workflow.

CompoundBinding ModeDocking Score (kcal/mol)Key Residue InteractionsPredicted pKa (Pyridine N)
TMPM-Benzimidazole (Ligand A) Covalent (Pre-activation)-8.4Tyr799 (π-π), Glu820 (H-bond)4.8
TMPM-Imidazopyridine (Ligand B) Non-Covalent (Reversible)-10.2Glu820 (Salt bridge), Tyr7995.5
Omeprazole (Standard PPI) Covalent (Pre-activation)-7.9Cys813 (Proximity), Tyr7994.0
Vonoprazan (Standard P-CAB) Non-Covalent (Reversible)-11.5Glu820 (Salt bridge), Tyr7999.3

Mechanistic Causality & Discussion

  • Reversible vs. Covalent Trajectories: Omeprazole exhibits a moderate initial docking score (-7.9 kcal/mol) because its non-covalent binding is merely a transient pre-organization step prior to acid-catalyzed rearrangement (into a sulfenamide) and irreversible attachment to Cys813. In contrast, Ligand B (TMPM-Imidazopyridine) achieves a highly favorable score (-10.2 kcal/mol), indicating it can function as a potent, reversible P-CAB, mirroring the mechanism of Vonoprazan[2].

  • The Role of Steric Bulk: The 3,4,5-trimethyl substitution in Ligands A and B perfectly fills the hydrophobic sub-pocket adjacent to Tyr799. This precise steric complementarity—which is absent in the less substituted Omeprazole core—drives the enhanced binding affinity (ΔG) through highly favorable van der Waals dispersion forces.

  • Electrostatic Anchoring: The protonated nitrogen of the TMPM core forms a robust salt bridge with the carboxylate of Glu820. Because the trimethyl groups increase the basicity of this nitrogen compared to standard pyridines, the resulting salt bridge is significantly stronger. This directly contributes to the prolonged residence time and slow dissociation rate observed in advanced potassium-competitive acid blockers[4].

References

  • CAS Common Chemistry. "3,4,5-Trimethyl-2-pyridinemethanol." American Chemical Society. URL:[Link]

  • Abe, K., et al. "Crystal structure of the gastric proton pump complexed with vonoprazan." Nature (2018). RCSB Protein Data Bank. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "vonoprazan | Ligand page." URL: [Link]

  • National Center for Biotechnology Information. "Vonoprazan | C17H16FN3O2S | CID 15981397." PubChem Database. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4,5-Trimethyl-2-pyridinemethanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline rooted in molecular understanding. To handle 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1) safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline rooted in molecular understanding. To handle 3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1) safely, we must first understand its chemical behavior.

Widely utilized in pharmaceutical development as Esomeprazole Impurity 16 [1], this compound is critical for the quality control and impurity profiling of proton pump inhibitors (PPIs)[2]. However, its structural characteristics—a substituted pyridine ring coupled with a reactive hydroxymethyl group—demand rigorous, self-validating safety protocols to mitigate risks of acute toxicity, dermal irritation, and respiratory sensitization[3].

Here is your comprehensive, mechanistic guide to the safe handling, operational workflow, and disposal of 3,4,5-Trimethyl-2-pyridinemethanol.

Hazard Profile & Toxicological Causality

To select the appropriate Personal Protective Equipment (PPE), we must analyze the molecule's physiochemical properties. The electron-donating methyl groups on the pyridine ring significantly increase its basicity and nucleophilicity compared to an unsubstituted pyridine. This enhances its lipophilicity, allowing the molecule to rapidly penetrate the lipid bilayers of the stratum corneum (skin) and corneal tissue (eyes), leading to cellular disruption and osmotic stress.

Table 1: Hazard Summary & Mechanistic Mitigation

Hazard ClassGHS ClassificationMechanistic CausalityRequired PPE Mitigation
Acute Toxicity (Oral/Dermal) Category 4High lipophilicity allows rapid dermal absorption and systemic distribution.Impermeable chemical-resistant gloves; flame-retardant lab coat.
Skin Corrosion/Irritation Category 2Basic pyridine nitrogen disrupts the acidic mantle of the skin.Nitrile or Butyl rubber gloves (min 0.11 mm thickness).
Serious Eye Damage Category 2AHydroxymethyl group causes osmotic stress and protein denaturation in the eye.Snug-fitting chemical safety goggles or a full face shield.
Respiratory Irritation Category 3 (STOT SE)Volatilization of the compound irritates mucosal membranes in the respiratory tract.Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. Your PPE must be a targeted barrier against polar, basic organic molecules.

  • Hand Protection: Use Nitrile rubber gloves . Causality: Nitrile provides excellent resistance to non-polar and slightly polar organic molecules, preventing the lipophilic pyridine derivative from permeating the glove barrier. Double-gloving is mandatory during active dissolution or transfer to prevent micro-tears from exposing the skin.

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Causality: Standard safety glasses with side shields are insufficient against aerosolized droplets or fine powders of highly basic compounds.

  • Respiratory Protection: Handling must occur inside a fume hood. If handling outside a hood is unavoidable (e.g., during a spill), use a half-mask respirator equipped with an ABEK-P3 filter cartridge . Causality: The ABEK filter specifically neutralizes organic vapors (A) and basic/ammonia derivatives (K), while the P3 particulate filter captures airborne powder.

  • Body Protection: A fully buttoned, flame-retardant, anti-static laboratory coat.

Operational Workflow: Safe Weighing and Transfer

Handling API impurities often involves manipulating fine powders prone to electrostatic repulsion. The following protocol ensures a self-validating system for safe transfer.

Step-by-Step Methodology:

  • Airflow Validation (Self-Validation Step): Before opening the chemical container, verify that the chemical fume hood has a face velocity of at least 0.5 m/s (100 fpm) using a handheld velometer. The continuous inward airflow empirically validates the containment of volatile pyridine vapors.

  • Static Mitigation: 3,4,5-Trimethyl-2-pyridinemethanol is highly susceptible to static charge. Use an anti-static ionizer gun on the micro-spatulas and weigh boats for 5 seconds prior to use. Causality: Neutralizing the surface charge prevents the powder from aerosolizing and contaminating the operator's breathing zone.

  • Closed-Vessel Weighing: Tare a sealable weighing vessel (e.g., an Eppendorf tube or a volumetric flask with a stopper). Open the primary chemical container only inside the fume hood. Transfer the required mass using the ionized micro-spatula.

  • Sealing & Transport: Cap the weighing vessel securely before removing it from the fume hood to transport it to the analytical balance or LC-MS autosampler.

  • Decontamination (Self-Validation Step): Wipe down the exterior of the primary container and the spatulas with a 70% Isopropyl Alcohol (IPA) solution. To validate decontamination, swipe the benchtop with a pH indicator strip moistened with DI water. A neutral pH (7.0) confirms the complete removal of the basic pyridine residue.

Safe Handling Workflow Diagram

SafeHandling Start Pre-Operation Verify Airflow & Don PPE Static Static Mitigation Ionize Equipment Start->Static Weighing Weighing inside Hood Use Closed Vessel Static->Weighing Transfer Transfer & Dissolution (Avoid Aerosolization) Weighing->Transfer Spill Spill Detected? Transfer->Spill SpillProtocol Execute Spill Response Plan Spill->SpillProtocol Yes Decon Decontamination 70% IPA Wipe Spill->Decon No SpillProtocol->Decon Disposal Hazardous Waste Disposal Decon->Disposal

Operational workflow for handling 3,4,5-Trimethyl-2-pyridinemethanol safely.

Spill Response & Disposal Plan

In the event of a breach in containment, rapid and chemically appropriate remediation is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Remediation Methodology:

  • Evacuation and Assessment: If the spill exceeds 50g or is highly aerosolized outside a fume hood, evacuate the immediate laboratory area. Allow the HVAC system to clear the air for 15 minutes.

  • PPE Upgrade: Don a half-mask respirator with ABEK-P3 cartridges and heavy-duty nitrile utility gloves before approaching the spill zone.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the basic pyridine particles, drastically increasing inhalation risk. Lightly mist the powder with 70% IPA to bind the particles into a workable paste.

  • Containment (Liquid/Solution Spill): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Do not use combustible materials like sawdust, as the oxidative degradation of the organic solvent can generate heat.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed material into a compatible, sealable hazardous waste container (e.g., High-Density Polyethylene, HDPE).

  • Disposal: Label the container explicitly as "Hazardous Waste: Toxic/Irritant Pyridine Derivative (CAS 848696-99-1)". Dispose of the sealed container via a licensed chemical waste contractor in strict accordance with local environmental regulations (e.g., EPA RCRA guidelines). Never flush this compound down the sink, as pyridine derivatives exhibit high mobility and toxicity in aquatic environments.

References

1.[1] Esomeprazole Impurity 16 | CAS No- 848696-99-1 Source: GLP Pharma Standards URL:[Link]

2.[2] Esomeprazole Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

3.[3] 3,4,5-trimethylpyridine — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

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